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  • Product: 1-phenylcyclohexane-1,2-diol
  • CAS: 27167-34-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Phenylcyclohexane-1,2-diol

This guide provides a comprehensive technical overview of 1-phenylcyclohexane-1,2-diol, a chiral diol of significant interest in synthetic organic chemistry. Its utility as a chiral building block and intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-phenylcyclohexane-1,2-diol, a chiral diol of significant interest in synthetic organic chemistry. Its utility as a chiral building block and intermediate in the synthesis of complex molecules, including pharmaceuticals, necessitates a thorough understanding of its structural and stereochemical properties.[1] This document delves into the nuanced stereochemistry of its isomers, diastereoselective and enantioselective synthesis strategies, and the analytical techniques pivotal for its characterization.

Unveiling the Molecular Architecture: Structure and Isomerism

1-Phenylcyclohexane-1,2-diol is a vicinal diol featuring a phenyl-substituted cyclohexane ring. The presence of two stereogenic centers at the C1 and C2 positions gives rise to four possible stereoisomers, existing as two pairs of enantiomers. These are categorized into cis and trans diastereomers based on the relative orientation of the two hydroxyl groups.

  • Cis-isomers: The hydroxyl groups are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2R)-1-phenylcyclohexane-1,2-diol and (1S,2S)-1-phenylcyclohexane-1,2-diol.

  • Trans-isomers: The hydroxyl groups are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,2S)-1-phenylcyclohexane-1,2-diol and (1S,2R)-1-phenylcyclohexane-1,2-diol.

The distinct spatial arrangement of the phenyl and hydroxyl groups in these isomers dictates their physical properties, reactivity, and ultimately their utility in stereoselective synthesis.

Stereoselective Synthesis: Accessing the Isomers

The controlled synthesis of specific stereoisomers of 1-phenylcyclohexane-1,2-diol is paramount for its application in asymmetric synthesis. Methodologies have been developed to selectively yield either the cis or trans diastereomers with high levels of enantiopurity.

Enantioselective Synthesis of cis-1-Phenylcyclohexane-1,2-diol

The Sharpless Asymmetric Dihydroxylation is the preeminent method for the enantioselective synthesis of cis-1,2-diols from alkenes.[2] This Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high enantioselectivities. The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates which enantiomer of the diol is formed.

The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the cis-diol. A stoichiometric co-oxidant, such as potassium ferricyanide, is used to regenerate the osmium catalyst, allowing it to be used in catalytic amounts.

Sharpless Asymmetric Dihydroxylation cluster_0 Reaction Workflow Start 1-Phenylcyclohexene Reagents AD-mix-β ((DHQD)₂PHAL) K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ t-BuOH/H₂O, 0°C Start->Reagents 1. Reaction Asymmetric Dihydroxylation Reagents->Reaction 2. Workup Quench with Na₂SO₃ Extraction with Ethyl Acetate Reaction->Workup 3. Product (1R,2R)-1-Phenylcyclohexane-cis-1,2-diol Workup->Product 4.

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol [2]

  • Reaction Setup: In a 3-L flask equipped with a mechanical stirrer, thermometer, and an air inlet, add 375 mL of water.

  • Addition of Reagents: With stirring, add the following reagents in order: potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), (DHQD)₂PHAL (487 mg, 0.625 mmol), and potassium osmate dihydrate (46.1 mg, 0.125 mmol).

  • Addition of Substrate and Co-solvent: Add a mixture of 1-phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL).

  • Reaction: Stir the slurry vigorously at room temperature for 48 hours.

  • Work-up: Add ethyl acetate (250 mL) to dissolve the product. Filter the mixture and separate the organic phase. Wash the organic phase with 2 M potassium hydroxide, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude diol can be further purified by recrystallization from ethyl acetate and petroleum ether.

Diastereoselective Synthesis of trans-1-Phenylcyclohexane-1,2-diol

The synthesis of trans-1,2-diols is commonly achieved through the acid-catalyzed ring-opening of an epoxide. This reaction proceeds via an Sₙ2-like mechanism where the nucleophile (water) attacks one of the epoxide carbons from the backside, resulting in an inversion of stereochemistry at that center and the formation of a trans-diol.

The synthesis begins with the epoxidation of 1-phenylcyclohexene, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form 1-phenylcyclohexene oxide. Subsequent acid-catalyzed hydrolysis yields the trans-diol.

Trans-diol Synthesis cluster_1 Reaction Workflow Start_trans 1-Phenylcyclohexene Epoxidation m-CPBA Dichloromethane Start_trans->Epoxidation Step 1 Intermediate 1-Phenylcyclohexene Oxide Epoxidation->Intermediate Hydrolysis Aqueous Acid (e.g., H₂SO₄) THF/H₂O Intermediate->Hydrolysis Step 2 Product_trans trans-1-Phenylcyclohexane-1,2-diol Hydrolysis->Product_trans

Caption: Workflow for the Synthesis of trans-1-Phenylcyclohexane-1,2-diol.

Experimental Protocol: Synthesis of trans-1-Phenylcyclohexane-1,2-diol

  • Epoxidation: Dissolve 1-phenylcyclohexene (1.0 eq) in dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up of Epoxide: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylcyclohexene oxide.

  • Acid-Catalyzed Hydrolysis: Dissolve the crude epoxide in a mixture of tetrahydrofuran (THF) and water. Add a catalytic amount of sulfuric acid. Stir the mixture at room temperature until the epoxide is consumed (monitored by TLC).

  • Work-up of Diol: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude trans-diol can be purified by column chromatography on silica gel.

Analytical Characterization: Distinguishing the Stereoisomers

The definitive identification and differentiation of the stereoisomers of 1-phenylcyclohexane-1,2-diol rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans diastereomers. Due to their different spatial arrangements, the chemical environments of the protons and carbons in the cyclohexane ring vary, leading to distinct chemical shifts and coupling constants.

Expected ¹H NMR Spectral Differences:

  • Chemical Shift of H2: The proton on C2 (the carbon bearing a hydroxyl group and a hydrogen) is expected to have a different chemical shift in the cis and trans isomers due to the anisotropic effect of the nearby phenyl group.

  • Coupling Constants: The vicinal coupling constant (J) between the protons on C1 and C2 (in the case of the trans-isomer) and between the proton on C2 and adjacent methylene protons will differ due to the different dihedral angles in the preferred chair conformations of the cis and trans isomers.

Expected ¹³C NMR Spectral Differences:

The chemical shifts of the carbon atoms in the cyclohexane ring, particularly C1 and C2, will be different for the cis and trans isomers due to steric and electronic effects.

StereoisomerKey Spectroscopic Features (Predicted)
cis Different chemical shifts for the axial and equatorial protons on the cyclohexane ring. The coupling constant patterns will be characteristic of the specific chair conformation.
trans The proton on C2 will likely show a larger coupling constant with one of the adjacent methylene protons compared to the cis isomer due to a trans-diaxial relationship in the more stable chair conformation.

Note: The enantiomers within each diastereomeric pair ((1R,2R) vs. (1S,2S) and (1R,2S) vs. (1S,2R)) will have identical NMR spectra in an achiral solvent.

X-ray Crystallography
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating and quantifying the enantiomers of 1-phenylcyclohexane-1,2-diol. By using a chiral stationary phase, the two enantiomers of a pair will have different retention times, allowing for their separation and the determination of the enantiomeric excess (ee) of a sample. This is crucial for verifying the success of an asymmetric synthesis.

Applications in Drug Development and Research

The stereoisomers of 1-phenylcyclohexane-1,2-diol serve as valuable chiral synthons in the preparation of more complex chiral molecules.[1] Their diol functionality allows for a variety of chemical transformations, and their inherent chirality can be transferred to new molecules in subsequent synthetic steps. This makes them important intermediates in the development of enantiomerically pure pharmaceuticals, where the specific stereochemistry of a drug molecule is often critical to its therapeutic efficacy and safety profile.

Conclusion

1-phenylcyclohexane-1,2-diol represents a fascinating and synthetically important class of chiral molecules. A thorough understanding of its stereoisomers and the methods for their selective synthesis and characterization is fundamental for researchers and scientists in the field of organic chemistry and drug development. The continued development of stereoselective synthetic methodologies and advanced analytical techniques will further enhance the utility of these valuable chiral building blocks.

References

  • Organic Syntheses Procedure. Cyclohexanol, 2-phenyl-, (1R-trans)-. Available at: [Link]

  • Organic Syntheses Procedure. (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol (2). Available at: [Link]

  • LookChem. (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Available at: [Link]

  • PubChem. (1R,2R)-1-phenylcyclohexane-1,2-diol. Available at: [Link]

  • PubChem. (1S,2S)-1-Phenylcyclohexane-1,2-diol. Available at: [Link]

  • NIST WebBook. 1,2-Cyclohexanediol, 1-phenyl-, trans-. Available at: [Link]

  • YouTube. Forming a trans-1,2-diol. Available at: [Link]

  • Organic Syntheses Procedure. LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Available at: [Link]

  • Harvard University. A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Available at: [Link]

  • ResearchGate. Crystal structure of (1S,2R,4S)-1-((phenylamino)methyl)- 4-(prop-1-en-2-yl)cyclohexane-1,2-diol), C16H23NO2. Available at: [Link]

  • LookChem. Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Available at: [Link]

Sources

Exploratory

Topic: Thermodynamic Stability of cis- vs. trans-1-Phenylcyclohexane-1,2-diol

An In-Depth Technical Guide Abstract The stereochemical configuration of molecules is a cornerstone of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms dictates biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The stereochemical configuration of molecules is a cornerstone of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms dictates biological activity and physical properties. For cyclic structures such as 1-phenylcyclohexane-1,2-diol, the cis and trans diastereomers exhibit distinct thermodynamic stabilities governed by a delicate balance of intramolecular forces. This technical guide provides a comprehensive analysis of the conformational landscape of these isomers. We will dissect the competing influences of steric hindrance, arising from the bulky phenyl substituent and hydroxyl groups, and the stabilizing effect of intramolecular hydrogen bonding. This guide synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers and drug development professionals a robust framework for understanding and predicting the behavior of substituted cyclohexanediols.

Introduction: The Critical Role of Stereoisomer Stability

1,2-Diols, or vicinal diols, are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1] The cyclohexane scaffold, in particular, provides a conformationally restricted yet dynamic framework that is central to the design of many therapeutic compounds. The relative orientation of substituents on this ring—termed cis or trans—is not a trivial distinction. It profoundly impacts a molecule's shape, polarity, and ability to interact with biological targets such as enzymes and receptors.

The thermodynamic stability of a given isomer determines its relative population at equilibrium, which has direct consequences for synthesis, purification, and biological efficacy. A less stable isomer may be more difficult to isolate or may convert to the more stable form under physiological conditions, impacting dosage and activity. In the case of 1-phenylcyclohexane-1,2-diol, the analysis is particularly nuanced, involving a three-way interplay between the steric demands of a large phenyl group, the steric and electronic effects of two hydroxyl groups, and the potential for intramolecular hydrogen bonding (IHB). This guide will explore these factors in detail to provide a clear rationale for the observed stability differences.

Core Principles of Conformational Energetics in Substituted Cyclohexanes

To understand the stability of the target diols, we must first establish the foundational principles of cyclohexane conformation. The low-energy chair conformation minimizes both angle strain and torsional strain, with substituents occupying either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Steric Hindrance: The Cost of Crowding

Substituents generally prefer the more spacious equatorial position to avoid unfavorable steric interactions with other atoms on the ring.

  • A-Values : This preference is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. The phenyl group has a large A-value, indicating a significant energetic penalty for occupying an axial position.[3]

  • 1,3-Diaxial Interactions : The primary source of this energetic penalty is the steric strain between an axial substituent and the axial hydrogens (or other substituents) on carbons 3 and 5 relative to it.[4][5][6] These repulsive interactions, occurring between groups on the same face of the ring, are a major source of destabilization.[7]

Intramolecular Hydrogen Bonding (IHB): A Stabilizing Force

In vicinal diols, a hydroxyl group can act as a hydrogen bond donor while the adjacent one acts as an acceptor.[1][8] This interaction is geometrically most favorable when the O-C-C-O dihedral angle is approximately 60°, a gauche arrangement.[9][10] This IHB can provide significant stabilization (typically 2-5 kcal/mol), potentially overriding moderate steric penalties to favor conformations that might otherwise seem unstable.[11][12]

Solvent Effects: The External Influence

The surrounding solvent environment can dramatically alter the conformational equilibrium.[13]

  • Non-polar solvents (e.g., carbon tetrachloride, cyclohexane) do little to interfere with intramolecular interactions, allowing IHB to exert its full stabilizing effect.

  • Polar, protic solvents (e.g., water, methanol) are strong hydrogen bond donors and acceptors themselves. They can compete with and disrupt internal hydrogen bonds by forming stronger intermolecular hydrogen bonds with the solute's hydroxyl groups.[11][14][15] In such environments, steric factors often become the dominant determinant of stability.

Conformational Analysis: cis vs. trans Isomers

The thermodynamic preference of 1-phenylcyclohexane-1,2-diol is determined by the net stability of the lowest-energy chair conformer for each isomer after considering all stabilizing and destabilizing interactions.

trans-1-Phenylcyclohexane-1,2-diol

The trans isomer can exist in two primary chair conformations that interconvert via a ring-flip.

  • Diequatorial (e,e) Conformer : The phenyl group is at C1(e) and the hydroxyl group is at C2(e). This conformation places both bulky substituents in the favored equatorial positions, minimizing 1,3-diaxial interactions. The O-C-C-O dihedral angle is gauche, which is ideal for forming a stabilizing intramolecular hydrogen bond.[10]

  • Diaxial (a,a) Conformer : The phenyl group is at C1(a) and the hydroxyl group is at C2(a). This conformer is severely destabilized. The large phenyl group and the hydroxyl group both occupy axial positions, resulting in multiple, high-energy 1,3-diaxial interactions.[7]

cluster_trans trans-1-Phenylcyclohexane-1,2-diol Trans_aa Diaxial (a,a) - Phenyl (axial) - OH (axial) - High Steric Strain - Highly Unstable Trans_ee Diequatorial (e,e) - Phenyl (equatorial) - OH (equatorial) - Minimal Steric Strain - IHB Possible - Highly Stable Trans_aa->Trans_ee Ring Flip (Strongly Favored) Trans_ee->Trans_aa Ring Flip (Disfavored)

Caption: Conformational equilibrium for the trans isomer.

cis-1-Phenylcyclohexane-1,2-diol

In the cis isomer, one substituent must be axial while the other is equatorial in any chair conformation.

  • Axial-Phenyl, Equatorial-OH (a,e) Conformer : The phenyl group is at C1(a) and the hydroxyl group is at C2(e). This conformation suffers from severe 1,3-diaxial interactions due to the axial phenyl group and is therefore highly unstable.

  • Equatorial-Phenyl, Axial-OH (e,a) Conformer : The phenyl group is at C1(e) and the hydroxyl group is at C2(a). This conformation places the larger phenyl group in the favorable equatorial position. The hydroxyl groups (one at C1 is axial, one at C2 is also axial after considering the substitution pattern) are in a relative orientation that allows for strong intramolecular hydrogen bonding. This IHB can partially offset the steric strain from the axial hydroxyl group.

cluster_cis cis-1-Phenylcyclohexane-1,2-diol Cis_ae Axial-Phenyl (a,e) - Phenyl (axial) - OH (equatorial) - Severe Steric Strain - Highly Unstable Cis_ea Equatorial-Phenyl (e,a) - Phenyl (equatorial) - OH (axial) - Moderate Steric Strain - Strong IHB - More Stable Cis_ae->Cis_ea Ring Flip (Strongly Favored) Cis_ea->Cis_ae Ring Flip (Disfavored) Start Assess Thermodynamic Stability of Diol Isomers Computational Computational Chemistry (e.g., DFT) Start->Computational Experimental Experimental Validation Start->Experimental Conclusion Synthesize Data: Determine Relative Gibbs Free Energy (ΔG) Computational->Conclusion NMR NMR Spectroscopy (Coupling Constants, Chemical Shifts) Experimental->NMR Equilibration Equilibration Studies (Isomer Ratio Analysis) Experimental->Equilibration NMR->Conclusion Equilibration->Conclusion

Caption: A synergistic workflow for stability assessment.

Experimental Protocol: NMR for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating isomers and quantifying conformer populations. [16][17]The vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. [11][18] Protocol:

  • Sample Preparation : Dissolve a precisely weighed sample of the diol isomer in a suitable deuterated solvent (e.g., CDCl₃ for a less polar environment, or CD₃OD for a polar, protic environment). The choice of solvent is critical as it influences the conformational equilibrium. [11]2. Data Acquisition : Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz recommended).

  • Spectral Analysis : Identify the signals for the protons on the carbons bearing the hydroxyl and phenyl groups (C1-H and C2-H).

  • Coupling Constant Measurement : Accurately measure the vicinal coupling constants (³J) for these protons. A large coupling constant (typically 8-12 Hz) indicates an axial-axial relationship (180° dihedral angle), while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • Conformer Population Analysis : Using the measured coupling constants and reference values from model compounds or computational results, calculate the mole fractions of the contributing conformers to determine the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG = -RT ln K).

Computational Protocol: DFT Analysis

In silico methods like Density Functional Theory (DFT) can provide highly accurate relative energies of different conformers. [11][19] Protocol:

  • Structure Generation : Build the 3D structures of all plausible chair conformers for both cis and trans isomers.

  • Geometry Optimization : Perform a full geometry optimization for each conformer using a suitable DFT method and basis set (e.g., B3LYP/6-311++G**). This finds the lowest energy structure for each conformer.

  • Frequency Calculation : Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation : Calculate the Gibbs free energy (G) for each conformer. The relative stability is determined by comparing these values (ΔG = G_conformer1 - G_conformer2).

  • Solvent Modeling (Optional) : To simulate solution-phase behavior, repeat the calculations using an implicit solvent model (e.g., Polarizable Continuum Model, PCM) that represents the dielectric constant of the desired solvent.

Summary and Implications

The thermodynamic stability of 1-phenylcyclohexane-1,2-diol isomers is dictated by a balance between minimizing steric strain and maximizing intramolecular hydrogen bonding.

IsomerMost Stable ConformerKey Stabilizing FactorsKey Destabilizing FactorsPredicted Relative Stability
trans Phenyl (e), OH (e)Both bulky groups equatorial; Intramolecular H-bond (gauche O-O)MinimalMore Stable
cis Phenyl (e), OH (a)Phenyl group equatorial; Strong intramolecular H-bond1,3-diaxial interactions from axial OHLess Stable

Table 1: Summary of Energetic Factors

For professionals in drug development, this analysis has profound implications:

  • Synthetic Strategy : Reaction conditions can be chosen to favor the formation of the desired, thermodynamically stable trans isomer, or kinetic conditions can be employed to access the less stable cis isomer.

  • Pharmacokinetics : The more stable isomer will be the predominant species at equilibrium, influencing how the drug is absorbed, distributed, metabolized, and excreted.

  • Pharmacodynamics : The precise 3D shape of the most stable conformer dictates how the molecule fits into a receptor's binding pocket. Understanding which isomer is more stable allows for the rational design of ligands with optimal geometry for high-affinity binding.

References

  • Benchchem. (n.d.). The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers.
  • Benchchem. (n.d.). Theoretical Stability Analysis of Hex-2-ene-2,3-diol: A Computational Chemistry Perspective.
  • Fiveable. (2025). 1,2-Diols Definition.
  • ECHEMI. (n.d.). Is there a gauche interaction between C-3 and C-6 in cyclohexane?
  • Kuhn, L. P., & Wires, R. A. (1968). Intramolecular hydrogen bonding in cycloalkane-1,2-diol monoacetates. Canadian Journal of Chemistry, 46(15), 2567-2571.
  • Asymmetric Info. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.
  • ResearchGate. (n.d.). Intramolecular Hydrogen Bond Interaction in Selected Diols.
  • LibreTexts. (2015). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.
  • Das, P., Das, P. K., & Arunan, E. (2015). Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol. The Journal of Physical Chemistry A, 119(16), 3710-3720.
  • Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer?
  • Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes.
  • Liljefors, T., & Allinger, N. L. (1978). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (4), 347-352.
  • R Discovery. (1991). The influence of the solvent on the conformational energy differences due to the anomeric effect.
  • LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts.
  • James. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
  • Schmitt, E., Guédez, G., & Alarcón, L. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry, 10, 968536.
  • Oliveira, P. R., & Rittner, R. (2003). Solvent Effects and Hydrogen Bonding on the Conformational Equilibrium of Cis-3-N,N-Dimethyl Aminocyclohexanol through 1H NMR Sp. Annals of Magnetic Resonance, 2(3), 85-87.
  • Chemistry Stack Exchange. (2018). Stability of geometrical isomers in cycloalkanes.
  • EBSCO. (n.d.). Diols. Research Starters.
  • Benchchem. (n.d.). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
  • Chemিজা. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. YouTube.
  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2021). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Journal of the American Chemical Society, 143(50), 21249-21254.

Sources

Foundational

Physical properties and melting point of 1-phenylcyclohexane-1,2-diol

As a Senior Application Scientist, I approach the characterization of 1-phenylcyclohexane-1,2-diol not merely as a list of static properties, but as a dynamic interplay of stereochemistry, thermodynamics, and molecular a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of 1-phenylcyclohexane-1,2-diol not merely as a list of static properties, but as a dynamic interplay of stereochemistry, thermodynamics, and molecular architecture. This compound—particularly in its enantiopure cis configurations, such as (1R,2R)-(-)-1-phenylcyclohexane-1,2-diol—serves as a critical stereogenic building block in the synthesis of chiral crown ethers and advanced enantiomer-recognition systems.

To utilize this compound effectively in drug development or materials science, one must understand the causality behind its physical properties and employ self-validating workflows for its synthesis and purification.

Physicochemical and Thermodynamic Profiling

The physical properties of 1-phenylcyclohexane-1,2-diol are dictated by its rigid structural conformation. The bulky phenyl group locks the cyclohexane ring into a specific chair conformation, positioning the cis-diol groups to maximize both intramolecular and intermolecular hydrogen bonding. This structural rigidity directly influences its high melting point and density [1].

Quantitative Physical Properties

The following table summarizes the core physicochemical data for the enantiopure cis-isomer, providing the causality behind each metric to guide formulation and synthetic scaling [1, 2].

PropertyValueCausality & Scientific Significance
Molecular Weight 192.25 g/mol Standard baseline for stoichiometric calculations and mass balance in asymmetric synthesis [2].
Melting Point 121 – 123 °CThe high melting point is driven by efficient crystal lattice packing. Strong intermolecular H-bonding between the cis-diols overcomes the steric bulk of the phenyl ring [1].
Boiling Point 322.7 °C (at 760 mmHg)The extensive hydrogen-bonding network significantly reduces vapor pressure (0.000113 mmHg at 25°C), resulting in low volatility [1].
Density 1.179 g/cm³The rigid, locked chair conformation minimizes free volume in the solid state, leading to a highly dense organic crystalline matrix [1].
LogP (Octanol/Water) 1.50 – 1.81Moderate lipophilicity makes it an ideal candidate for biphasic phase-transfer catalysis and extraction protocols [2].
Topological Polar Surface Area 40.5 ŲDictates its interaction with chiral stationary phases during chromatographic separation and its binding affinity in crown ether complexes [2].

Structural Causality in Chiral Applications

The significance of the 121–123 °C melting point extends beyond basic identification; it is a thermodynamic indicator of enantiomeric purity. When 1-phenylcyclohexane-1,2-diol is utilized to synthesize azophenolic crown ethers, the rigid cis-diol acts as a highly effective steric barrier [4]. This barrier creates diastereotopic faces within the macrocycle, allowing the crown ether to stereoselectively bind and transport racemic ammonium salts (such as ethanolamine or 1,2-diphenylethylamine) [4]. If the melting point of the diol precursor deviates from the 121–123 °C threshold, it indicates polymorphic impurities or a drop in enantiomeric excess (ee%), which will catastrophically degrade the chiral recognition capabilities of the downstream crown ether.

Self-Validating Asymmetric Synthesis Protocol

To guarantee the thermodynamic properties listed above, the synthesis of (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol must be executed through a self-validating system. We employ the Sharpless Asymmetric Dihydroxylation, integrating in-process Supercritical Fluid Chromatography (SFC) and endpoint thermal analysis to ensure the protocol verifies its own success [3].

Step-by-Step Methodology

Step 1: Biphasic Asymmetric Dihydroxylation

  • Action: Charge a reaction vessel with a 1:1 mixture of tert-butyl alcohol and water. Add AD-mix-β (containing the chiral ligand (DHQD)2PHAL and osmium catalyst) and cool to 0 °C. Add 1-phenylcyclohexene (1.0 eq).

  • Causality: The biphasic system ensures that the hydrolysis of the intermediate osmate ester occurs at the solvent interface. This prevents over-oxidation and drives the catalytic cycle, while the chiral ligand selectively accelerates the reaction on one enantiotopic face of the alkene.

Step 2: Reductive Quenching

  • Action: After complete consumption of the starting material, add sodium sulfite (Na₂SO₃) and stir at room temperature for 1 hour.

  • Causality: Na₂SO₃ reduces the highly toxic Os(VIII) to insoluble Os(IV), safely terminating the reaction and preventing the oxidative cleavage of the newly formed diol.

Step 3: In-Process Validation (Chiral SFC)

  • Action: Extract the crude product with ethyl acetate, concentrate, and analyze via Chiral SFC (e.g., Whelk-O column, 150 bar, 15% isopropanol in hexane).

  • Causality: This is the first self-validation checkpoint. The retention time differential between the (+)-isomer and (-)-isomer confirms the asymmetric induction. A successful reaction will yield an ee% of ~98.9% [3].

Step 4: Thermodynamic Purification (Recrystallization)

  • Action: Dissolve the crude diol in a minimal amount of hot ethyl acetate, then slowly add petroleum ether until the cloud point is reached. Allow to crystallize slowly at room temperature.

  • Causality: This step leverages the differential solubility between the minor racemic crystals and the major enantiopure lattice. The resulting crystals are enriched to >99.5% ee.

Step 5: Endpoint Thermal Validation

  • Action: Analyze the dried crystals using a capillary melting point apparatus or Differential Scanning Calorimetry (DSC).

  • Causality: A sharp melting endotherm strictly between 121 °C and 123 °C validates the absence of solvent inclusions and confirms absolute stereochemical purity, completing the self-validating loop[1, 3].

Workflow Visualization

The following diagram illustrates the logical relationship between the synthetic steps and the self-validating checkpoints that guarantee the physical properties of the final compound.

G N1 1-Phenylcyclohexene N2 Sharpless Dihydroxylation (AD-mix) N1->N2 OsO4, Ligand N3 Crude cis-Diol (ee% ~98.9%) N2->N3 Hydrolysis N4 Chiral SFC Analysis (In-Process Control) N3->N4 Validation N5 Recrystallization (Thermodynamic Purif.) N4->N5 ee% Confirmed N6 Pure Enantiomer (MP: 121-123 °C) N5->N6 Lattice Packing

Fig 1: Asymmetric synthesis and thermodynamic validation workflow for 1-phenylcyclohexane-1,2-diol.

References

  • Title: (R,R)-(-)
  • Title: (1S,2S)
  • Title: Cyclohexanol, 2-phenyl-, (1R-trans)
  • Source: rsc.
Exploratory

Solubility and Physicochemical Profiling of 1-Phenylcyclohexane-1,2-diol: A Comprehensive Technical Guide

Executive Summary 1-Phenylcyclohexane-1,2-diol is a critical vicinal diol and chiral building block utilized extensively in asymmetric synthesis, supramolecular chemistry, and pharmaceutical development[1][2]. Understand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenylcyclohexane-1,2-diol is a critical vicinal diol and chiral building block utilized extensively in asymmetric synthesis, supramolecular chemistry, and pharmaceutical development[1][2]. Understanding its thermodynamic solubility profile is paramount for optimizing synthetic yields, designing liquid-liquid extractions, and achieving high enantiomeric purity. This whitepaper provides an authoritative, in-depth analysis of the solubility characteristics of 1-phenylcyclohexane-1,2-diol in aqueous versus organic media, detailing the causality behind phase behaviors and providing self-validating experimental protocols for its handling and purification.

Molecular Architecture & Thermodynamic Causality

The solubility behavior of 1-phenylcyclohexane-1,2-diol is dictated by the inherent tension between its lipophilic hydrocarbon framework and its hydrophilic functional groups.

  • Hydrophobic Core: The molecule features a bulky cyclohexane ring substituted with a phenyl group. This large non-polar surface area creates a significant entropic penalty for cavity formation in water, driving the molecule's overall lipophilicity[3].

  • Hydrophilic Diol Moiety: The vicinal hydroxyl groups (-OH) at the 1 and 2 positions provide localized polarity and hydrogen-bond donor/acceptor capabilities.

Despite the presence of two hydroxyl groups, the thermodynamic cost of disrupting the highly ordered hydrogen-bond network of water to accommodate the bulky 1-phenylcyclohexane core is too high. Consequently, the compound exhibits poor aqueous solubility but excellent solubility in organic solvents , as reflected by an octanol-water partition coefficient (LogP) ranging from 1.5 to 1.8[3][4].

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Weight 192.25 g/mol [3]Standard mass for stoichiometric calculations.
LogP (XLogP3) ~1.5 – 1.8[3][4]Indicates preferential partitioning into organic phases (lipophilic).
Melting Point 121 – 123 °C[4][5]High crystallinity due to intermolecular H-bonding in the solid state.
Density 1.179 g/cm³[4][5]Denser than water; relevant for phase separation dynamics.

Solubility Matrix: Organic Solvents vs. Aqueous Media

The principle of "like dissolves like" governs the solvation dynamics of this compound[1].

Aqueous Media (Poor Solubility)

In pure water, 1-phenylcyclohexane-1,2-diol is only slightly soluble. While the diol moiety can form hydrogen bonds with water molecules, the large hydrophobic surface area forces water into highly ordered, entropically unfavorable clathrate-like structures. This thermodynamic barrier makes water an ineffective primary solvent, though it is highly useful as an anti-solvent or for washing away inorganic impurities during workup[1][6].

Organic Solvents (High Solubility)

The compound demonstrates high solubility across a spectrum of organic solvents due to favorable dispersive interactions with the hydrocarbon core:

  • Polar Aprotic Solvents (Ethyl Acetate, Chloroform, Dichloromethane): Excellent solvating power. The dipole moments of these solvents interact favorably with the diol, while their organic nature easily solvates the phenylcyclohexane core[6].

  • Polar Protic Solvents (Ethanol, Methanol): Highly soluble. These solvents can engage in hydrogen bonding with the diol while simultaneously accommodating the hydrophobic bulk[1].

  • Non-Polar Solvents (Hexane, Pentane): Poorly soluble at room temperature. The lack of dipole interactions prevents efficient solvation of the diol moiety. This property is strategically exploited for recrystallization[1].

Experimental Workflows: Solubility-Driven Synthesis & Isolation

The synthesis of enantiomerically pure 1-phenylcyclohexane-1,2-diol—often achieved via the Sharpless Asymmetric Dihydroxylation of 1-phenylcyclohexene—relies entirely on manipulating its solubility profile[1].

Protocol 1: Biphasic Asymmetric Dihydroxylation

To synthesize the diol, the reaction must accommodate a highly lipophilic substrate (1-phenylcyclohexene) and highly polar inorganic oxidants (K₂OsO₄, K₃Fe(CN)₆).

Step-by-Step Methodology:

  • Phase Initialization: Prepare a 1:1 (v/v) mixture of tert-butyl alcohol (t-BuOH) and water. Causality: This biphasic system is thermodynamically necessary. The organic layer solvates the alkene, while the aqueous layer dissolves the inorganic oxidants[1].

  • Catalyst Loading: Add AD-mix (containing K₂OsO₄, K₃Fe(CN)₆, K₂CO₃, and a chiral ligand like (DHQD)₂PHAL) to the aqueous phase.

  • Substrate Addition: Introduce 1-phenylcyclohexene. The chiral ligand acts as a phase-transfer catalyst, drawing the osmium tetroxide into the organic layer to perform the syn-dihydroxylation[1].

  • Reaction: Stir vigorously for 24–48 hours at 0 °C to maintain high enantioselectivity.

G Substrate 1-Phenylcyclohexene (Hydrophobic Core) Organic Organic Phase (t-BuOH) Chiral Ligand Substrate->Organic Dissolution Aqueous Aqueous Phase (H2O) K3Fe(CN)6 + K2OsO4 Reaction Biphasic Interface Syn-Dihydroxylation Aqueous->Reaction OsO4 Generation Organic->Reaction Ligand Transfer Product 1-Phenylcyclohexane-1,2-diol (Amphiphilic Product) Reaction->Product Phase Partitioning

Fig 1: Phase-transfer causality in the biphasic asymmetric dihydroxylation workflow.

Protocol 2: Solubility-Driven Extraction and Recrystallization

Once the reaction is complete, the amphiphilic nature of the diol is used to isolate it from the toxic heavy metals.

Step-by-Step Methodology:

  • Quenching: Add solid sodium sulfite (Na₂SO₃) and stir for 1 hour. Causality: This is a thermodynamic necessity to reduce volatile, highly toxic Os(VIII) to insoluble, polymeric Os(IV) species, effectively trapping the heavy metal in the aqueous phase[7].

  • Extraction: Extract the mixture with Ethyl Acetate (EtOAc) (3x). Causality: The LogP of ~1.5 ensures the diol partitions almost entirely into the EtOAc layer, leaving inorganic salts behind[3][7].

  • Washing & Drying: Wash the organic layer with 2M KOH (to remove acidic byproducts) and brine, then dry over anhydrous MgSO₄[1].

  • Anti-Solvent Crystallization: Concentrate the EtOAc under reduced pressure. Add hot hexane dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature. Causality: Hexane acts as an anti-solvent. Because the diol cannot form dipole interactions with hexane, the thermodynamic equilibrium shifts toward the solid crystalline state, yielding enantiomerically pure crystals (mp 121-123 °C)[5][8].

Extraction Crude Crude Reaction Mixture Quench Na2SO3 Quench (OsO4 Reduction) Crude->Quench Extract EtOAc Extraction Quench->Extract AqWaste Aqueous Layer (Inorganic Salts) Extract->AqWaste Polar/Ionic OrgPhase Organic Layer (Diol in EtOAc) Extract->OrgPhase Lipophilic Cryst Hexane Anti-Solvent Recrystallization OrgPhase->Cryst Precipitation Pure Pure Crystalline Diol Cryst->Pure Precipitation

Fig 2: Solubility-driven liquid-liquid extraction and anti-solvent crystallization.

Downstream Applications in Drug Development

The distinct solubility profile of 1-phenylcyclohexane-1,2-diol makes it a highly valuable intermediate in pharmaceutical research. Because it is soluble in organic solvents, it can be easily subjected to subsequent transformations, such as selective reduction using Raney Nickel to yield trans-2-phenyl-1-cyclohexanol[1]. Furthermore, its rigid, bulky structure and localized polarity make it an excellent steric barrier in the design of chiral crown ethers and supramolecular hosts for the enantioselective recognition of amines and amino acids in aqueous media[2].

References

  • PubChem - (1R,2R)-1-phenylcyclohexane-1,2-diol | C12H16O2. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Cheméo - Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8). Céondo GmbH. Available at:[Link]

  • ACS Publications - Syn-Dihydroxylation of Alkenes Using a Sterically Demanding Cyclic Diacyl Peroxide. Journal of Organic Chemistry. Available at:[Link]

  • Organic Syntheses - Cyclohexanol, 2-phenyl-, (1R-trans). Organic Syntheses, Inc. Available at:[Link]

  • MDPI - Chiral Auxiliaries and Chirogenesis. Symmetry. Available at:[Link]

  • Royal Society of Chemistry (RSC) - Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation. Green Chemistry. Available at:[Link]

Sources

Foundational

History and discovery of 1-phenylcyclohexane-1,2-diol derivatives

An In-Depth Technical Guide to the History and Discovery of 1-Phenylcyclohexane-1,2-diol Derivatives Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of 1-Phenylcyclohexane-1,2-diol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 1-phenylcyclohexane-1,2-diol derivatives, from their historical origins rooted in the development of phencyclidine (PCP) to their synthesis, metabolism, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and a structured overview of the scientific landscape surrounding these significant compounds. We will examine the causal links between the study of arylcyclohexylamine anesthetics and the subsequent discovery of their diol metabolites, detailing the experimental choices and self-validating systems that underpin our current understanding.

Introduction: A Legacy of Anesthetic Research

The story of 1-phenylcyclohexane-1,2-diol derivatives is inextricably linked to the history of phencyclidine (PCP), a dissociative anesthetic. Initially synthesized in 1926 and later brought to market in the 1950s by Parke-Davis, PCP's potent anesthetic properties were overshadowed by its significant adverse side effects, including hallucinations, delirium, and mania.[1][2][3] Its clinical use in humans was discontinued in 1965, but its journey was far from over.[1] PCP emerged as a widely used recreational drug, prompting extensive research into its pharmacology, toxicology, and metabolism. This research imperative led to the discovery and characterization of its various metabolites, including the 1-phenylcyclohexane-1,2-diol derivatives, which serve as crucial biomarkers for PCP exposure and provide insight into its detoxification pathways.

Historical Context: From Sernyl to Street Drug

The discovery of PCP was a result of research into synthetic anesthetic agents. In 1956, chemist Victor Maddox at Parke-Davis synthesized it, and it was marketed as Sernyl.[1][4][5] While it showed promise by not causing cardiac or respiratory depression like other anesthetics of the era, the severe psychoactive effects in recovering patients were unacceptable.[2]

Following its withdrawal from human medicine, PCP, and a host of its analogs like PCE (eticyclidine) and TCP (tenocyclidine), found their way into illicit use during the 1970s and 1980s.[1][4] The widespread abuse of these substances necessitated a deep understanding of how the body processes them, a scientific pursuit that directly led to the identification of their hydroxylated and diol metabolites.

The Discovery of 1-Phenylcyclohexane-1,2-diol as a Key Metabolite

The human body metabolizes PCP primarily in the liver through oxidative hydroxylation, a process mediated by cytochrome P450 enzymes.[1][3] This process aims to increase the water solubility of the compound to facilitate its excretion. Early metabolic studies identified several hydroxylated derivatives, such as 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP) and trans-4-phenyl-4-piperidinocyclohexanol (PPC).[1][6]

A crucial piece of the metabolic puzzle was discovered through the investigation of PCP's pyrolysis products. When PCP is smoked, a common route of administration, it can break down into 1-phenyl-1-cyclohexene (PC) and piperidine.[1] Subsequent research demonstrated that PC itself is a substrate for liver enzymes. In vitro studies using mouse liver microsomes revealed that PC is metabolized via epoxidation-hydrolysis to form 1-phenylcyclohexane-1,2-diol.[7] This discovery established the diol derivative not just as a theoretical structure but as a tangible product of PCP's metabolic pathway, particularly relevant in cases of smoked PCP.

PCP Phencyclidine (PCP) PC 1-Phenyl-1-cyclohexene (PC) PCP->PC Pyrolysis (Smoking) Diol 1-Phenylcyclohexane-1,2-diol PC->Diol Metabolism (Epoxidation-Hydrolysis) Excretion Glucuronidation & Excretion Diol->Excretion

Caption: Metabolic pathway from PCP to its diol derivative.

Synthetic Methodologies for Reference Standards

To study metabolites and develop analytical tests, pure reference standards are required. The synthesis of 1-phenylcyclohexane-1,2-diol derivatives is most commonly achieved through the dihydroxylation of 1-phenylcyclohexene, the aforementioned pyrolysis product of PCP.

Core Principle: Dihydroxylation of an Alkene

The carbon-carbon double bond in 1-phenylcyclohexene is electron-rich, making it susceptible to attack by electrophilic oxidizing agents. This reaction can be controlled to produce either syn-dihydroxylation (both hydroxyl groups added to the same face of the double bond) or anti-dihydroxylation (hydroxyl groups added to opposite faces), resulting in cis- and trans-diols, respectively.[8] Asymmetric dihydroxylation techniques, such as the Sharpless method, allow for the synthesis of specific enantiomers, which is critical for advanced pharmacological studies.[9]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene

This protocol provides a method for producing an enantiomerically enriched cis-1-phenylcyclohexane-1,2-diol. The choice between AD-mix-α and AD-mix-β determines which enantiomer is formed.

Materials:

  • 1-Phenylcyclohexene

  • AD-mix-β (a commercially available mixture of K₃Fe(CN)₆, K₂CO₃, K₂OsO₄·2H₂O, and the chiral ligand (DHQD)₂PHAL)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of tert-butanol and water (1:1 ratio, 100 mL). The solvent is cooled to 0°C in an ice bath.

  • Reagent Addition: Add AD-mix-β (28 g, ~1.4 g per mmol of alkene) and methanesulfonamide (1.9 g, 20 mmol) to the cooled solvent and stir until the two phases are clear and the solids have dissolved.

  • Substrate Addition: Add 1-phenylcyclohexene (3.16 g, 20 mmol) to the reaction mixture.

  • Reaction: The mixture is stirred vigorously at 0°C. The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, the reaction is quenched by the slow addition of solid sodium sulfite (30 g) and warmed to room temperature. Stir for an additional hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (50 mL portions).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-phenylcyclohexane-1,2-diol.[10][11]

cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification A Cool t-BuOH/H₂O to 0°C B Add AD-mix & CH₃SO₂NH₂ A->B C Stir until dissolved B->C D Add 1-Phenylcyclohexene C->D E Stir vigorously at 0°C D->E F Monitor by TLC E->F G Quench with Na₂SO₃ F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Purify via Chromatography I->J

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Pharmacology and Toxicology of Diol Derivatives

A primary driver for studying metabolites is to understand their contribution to the parent drug's overall pharmacological and toxicological profile. In the case of PCP, hydroxylation significantly alters its activity. Studies have shown that metabolites like 1-phenylcyclohexane-1,2-diol are considerably less potent than PCP itself.[7]

The addition of two hydroxyl groups drastically increases the polarity of the molecule. This has two major consequences:

  • Reduced Blood-Brain Barrier Penetration: The increased hydrophilicity hinders the molecule's ability to cross the lipophilic blood-brain barrier, reducing its access to the N-methyl-D-aspartate (NMDA) receptors in the central nervous system where PCP exerts its primary dissociative effects.[1]

  • Enhanced Excretion: The polar diol is more readily conjugated with glucuronic acid in the liver, forming a highly water-soluble glucuronide that is efficiently eliminated in the urine.[1]

Therefore, the formation of 1-phenylcyclohexane-1,2-diol is a key step in the detoxification and elimination of a toxic pyrolysis product of PCP.

Analytical Techniques for Identification and Quantification

The detection of 1-phenylcyclohexane-1,2-diol and other metabolites is a cornerstone of forensic toxicology and clinical monitoring for PCP use. Due to the low concentrations present in biological samples and the complexity of the matrices, highly sensitive and specific analytical methods are required.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in a heated column, followed by ionization and mass analysis.High chromatographic resolution; extensive spectral libraries for identification.Requires chemical derivatization (silylation) for polar diols; potential for thermal degradation of some analytes.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid phase, followed by ionization (e.g., ESI) and mass analysis.Ideal for polar, non-volatile, and thermally labile compounds; direct analysis without derivatization.Can be more susceptible to matrix effects; may have lower chromatographic resolution than GC for some compounds.
Experimental Protocol: GC-MS Analysis of Diol Metabolites in Hair

This protocol outlines a self-validating system for the detection of 1-phenylcyclohexane-1,2-diol in hair samples, a matrix useful for determining long-term exposure.

Materials:

  • Hair sample

  • Methanol-5N HCl (20:1)

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Certify)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • GC-MS system with a capillary column (e.g., HP-5MS)

Procedure:

  • Decontamination and Pulverization: Wash hair samples to remove external contaminants. Dry and pulverize the hair to increase surface area for extraction.

  • Extraction: Incubate the pulverized hair (e.g., 20 mg) in methanol-5N HCl under sonication for 1 hour.[6] Centrifuge and collect the supernatant.

  • Solid Phase Extraction (SPE): Condition the SPE cartridge. Load the supernatant and wash with appropriate solvents to remove interferences. Elute the analytes with a suitable solvent mixture.

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add BSTFA and heat at 70°C for 30 minutes to convert the polar hydroxyl groups to volatile trimethylsilyl (TMS) ethers.

  • GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS.

  • Analysis: Run a temperature program to separate the analytes. The mass spectrometer is operated in selected ion monitoring (SIM) mode for maximum sensitivity and specificity, targeting the characteristic ions of the TMS-derivatized 1-phenylcyclohexane-1,2-diol.

Conclusion

The history and discovery of 1-phenylcyclohexane-1,2-diol derivatives serve as a compelling example of how clinical challenges can drive fundamental scientific inquiry. Originating from the problematic side-effect profile of the anesthetic phencyclidine, the study of these compounds has become essential for forensic toxicology, providing a more complete picture of PCP exposure, particularly through smoking. The development of stereoselective synthetic routes and sensitive analytical methods has equipped researchers and clinicians with the tools necessary to create reference standards and detect these crucial biomarkers. This in-depth understanding underscores the importance of metabolite investigation in the broader fields of pharmacology and drug development.

References

  • Wikipedia. Phencyclidine. [Link]

  • Wallach, J., & Brandt, S. D. (2018). Phencyclidine-Based New Psychoactive Substances. PubMed. [Link]

  • Wallach, J., & Brandt, S. D. (2018). Phencyclidine-Based New Psychoactive Substances. ResearchGate. [Link]

  • Hamilton Morris (Producer). (2022). A Review of Phencyclidine and Ketamine Analogues. YouTube. [Link]

  • Martin, B. R., Bailey, B. B., Awaya, H., May, E. L., & Narasimhachari, N. (1982). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. Drug Metabolism and Disposition. [Link]

  • Berti, G., Macchia, B., & Macchia, F. (1961). Preparation of cis- and trans-1,2-Diphenyl-1,2-cyclohexanediol 1. ACS Publications. [Link]

  • Gonzalez, A. (2015). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). ResearchGate. [Link]

  • Gintautiene, J., & Al-Sarraf, H. (1988). Interaction between phencyclidine and its pyrolysis product, 1-phenylcyclohexene. PubMed. [Link]

  • Nakahara, Y., Takahashi, K., Sakamoto, T., & Tanaka, A. (1997). Incorporation of phencyclidine and its hydroxylated metabolites into hair. PubMed. [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. [Link]

  • Bionity.com. Phencyclidine. [Link]

  • Office of Justice Programs. Intelligence Division. [Link]

  • National Center for Biotechnology Information. (1S,2S)-1-Phenylcyclohexane-1,2-diol. PubChem. [Link]

  • Myers, A. G. Research Group. A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Harvard University. [Link]

  • National Center for Biotechnology Information. (1R,2R)-1-phenylcyclohexane-1,2-diol. PubChem. [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Semantic Scholar. [Link]

  • Forró, E., & Fülöp, F. (2001). Preparation of the enantiomers of 1-phenylethan-1,2-diol. Regio- and enantioselectivity of acylase I. Moodle@Units. [Link]

  • NIST. 1,2-Cyclohexanediol, 1-phenyl-, trans-. NIST Chemistry WebBook. [Link]

  • Wikipedia. Cyclohexane-1,2-diol. [Link]

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Exploratory

The Phenylcyclohexane Diol Scaffold: Metabolic Pathways, Biological Activity, and Experimental Workflows

Executive Summary & Chemical Profiling Phenylcyclohexane diols—most notably (R,R)-(-)-1-phenylcyclohexane-cis-1,2-diol —have transitioned from being mere metabolic byproducts of illicit substances to highly valuable chir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Phenylcyclohexane diols—most notably (R,R)-(-)-1-phenylcyclohexane-cis-1,2-diol —have transitioned from being mere metabolic byproducts of illicit substances to highly valuable chiral building blocks in modern pharmacognosy and organic synthesis[1]. Their rigid, stereospecific ring structures facilitate the creation of enantiomerically pure pharmaceutical compounds, which is critical for optimizing target binding affinity while minimizing off-target toxicity[1].

Historically, the phenylcyclohexane motif was primarily studied in the context of phencyclidine (PCP) metabolism[2]. However, recent breakthroughs have repurposed this scaffold to design potent C-terminal inhibitors of Heat Shock Protein 90 (Hsp90), demonstrating significant anti-proliferative activity against aggressive breast cancer cell lines[3]. Furthermore, advanced computational techniques, such as polarizable molecular dynamics for Vibrational Circular Dichroism (VCD), are now employed to resolve the complex solute-solvent interactions of these diols in media like dimethyl sulfoxide (DMSO)[4].

Metabolic Pathways: From Xenobiotic to Diol

The in vivo generation of 1-phenylcyclohexane-1,2-diol is a classic example of Phase I xenobiotic metabolism, primarily observed during the degradation of 1-phenyl-1-cyclohexene (PC)[5]. PC itself is a primary pyrolysis product formed when phencyclidine (PCP) is smoked[2].

The metabolic cascade is driven by hepatic cytochrome P450 (CYP450) enzymes. While the major metabolic routes of PC involve allylic hydroxylation (yielding 1-phenyl-1-cyclohexen-3-ol), a secondary but critical pathway involves an epoxidation-hydrolysis cascade [5].

Mechanistic Causality
  • CYP450 Epoxidation: The electron-rich double bond of the cyclohexene ring is targeted by CYP450, forming a transient, highly reactive epoxide intermediate.

  • Epoxide Hydrolase (EH) Cleavage: To neutralize the reactive epoxide (which could otherwise irreversibly bind to tissue proteins), the enzyme epoxide hydrolase catalyzes the addition of water, yielding the stable 1-phenylcyclohexane-1,2-diol[5].

MetabolicPathway PCP Phencyclidine (PCP) Heat Thermal Degradation (Smoking) PCP->Heat PC 1-Phenyl-1-cyclohexene (PC) Heat->PC CYP450 CYP450 Epoxidation PC->CYP450 Allylic 1-Phenyl-1-cyclohexen- 3-ol (Major) PC->Allylic Allylic Hydroxylation Epoxide Epoxide Intermediate CYP450->Epoxide EH Epoxide Hydrolase Epoxide->EH Diol 1-Phenylcyclohexane- 1,2-diol (Minor) EH->Diol

Metabolic cascade of PCP to Phenylcyclohexane-1,2-diol via epoxidation-hydrolysis.

Biological Activity: Targeting the Hsp90 C-Terminus

Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the folding and stability of various oncogenic client proteins (e.g., CDK6, ERα, HER2)[3]. Traditional N-terminal Hsp90 inhibitors often trigger a compensatory Heat Shock Response (HSR), leading to toxicity.

Medicinal chemists have discovered that replacing the traditional coumarin core of C-terminal inhibitors with a phenylcyclohexane moiety significantly enhances binding affinity[3]. The lipophilic nature and specific stereochemistry of the phenylcyclohexane ring allow it to nestle perfectly into the hydrophobic pocket of the Hsp90 C-terminus, inducing the degradation of client proteins without triggering the HSR[3].

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution of the coumarin core with a phenylcyclohexane ring led to a measurable 3-fold increase in anti-proliferative potency across piperidine analogs[3].

Table 1: Anti-proliferative activity of Hsp90 Inhibitor Analogs[3]

Compound ClassCore StructureMCF-7 IC₅₀ (µM)SBR3 IC₅₀ (µM)Client Protein DegradationHSR Triggered?
Parent (Coumarin) Coumarin-PiperidineBaselineBaselineYes (CDK6, HER2)No
Analog 26a-f Phenylcyclohexane-Piperidine~3x more potent ~3x more potent Yes (CDK6, HER2)No
Analog 26g/h Phenylcyclohexane-AminocyclohexaneReduced PotencyReduced PotencyPartialNo

Note: The 4-substituted piperidine analogs (26e/f) demonstrated superior potency compared to their 3-substituted counterparts, highlighting the strict steric requirements of the Hsp90 binding pocket[3].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale to explain the causality behind the experimental choices.

Protocol A: In Vitro Microsomal Metabolism Assay

Purpose: To map the metabolic conversion of 1-phenyl-1-cyclohexene to phenylcyclohexane diols using mouse liver microsomes[5].

  • Microsome Preparation (The Biological Matrix):

    • Step: Homogenize mouse liver tissue in 0.1 M phosphate buffer (pH 7.4) and isolate the microsomal fraction via ultracentrifugation (100,000 x g for 60 mins).

    • Causality: Microsomes contain the highest concentration of membrane-bound CYP450 enzymes and epoxide hydrolases, perfectly mimicking hepatic first-pass metabolism[5].

  • Substrate Incubation (The Reaction):

    • Step: Incubate 1-³H-phenyl-1-cyclohexene (³H-PC) with the microsomal preparation in the presence of an NADPH-regenerating system at 37°C for 30 minutes[5].

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative hydroxylation. Without it, the epoxidation cascade cannot initiate.

    • Self-Validation: Run a negative control lacking NADPH. If diols form in the negative control, it indicates non-enzymatic auto-oxidation or contamination.

  • Reaction Termination & Extraction:

    • Step: Quench the reaction with ice-cold methanol, centrifuge to precipitate proteins, and extract the supernatant.

    • Causality: Methanol denatures the enzymes instantly, freezing the metabolic profile at exactly 30 minutes.

  • Metabolite Identification:

    • Step: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS, comparing retention times and fragmentation patterns against synthesized reference compounds (e.g., PC-1,2-diol)[5].

Protocol B: Vibrational Circular Dichroism (VCD) for Chiral Validation

Purpose: To determine the absolute configuration of synthesized phenylcyclohexane diols in solution[4].

  • Sample Solvation:

    • Step: Dissolve the phenylcyclohexanediol enantiomer in deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO is a highly polar aprotic solvent that prevents the diol from forming unpredictable intermolecular aggregates, while deuteration removes overlapping solvent signals in the IR spectrum[4].

  • VCD Measurement:

    • Step: Measure the IR absorption and VCD spectra using an FTIR spectrometer equipped with a photoelastic modulator (PEM) at a resolution of 4 cm⁻¹.

  • Computational Correlation:

    • Step: Run polarizable molecular dynamics (MD) simulations to compute the theoretical VCD spectra of the diol-DMSO system[4].

    • Causality: VCD signals are highly sensitive to solute-solvent hydrogen bonding. Standard static DFT calculations often fail here; polarizable MD accounts for the dynamic solvent shell, ensuring the theoretical model matches the experimental reality[4].

ExperimentalWorkflow Prep 1. Microsomal Prep (Isolate CYP450/EH) Incubate 2. Incubation (+NADPH at 37°C) Prep->Incubate Extract 3. MeOH Quench (Protein Precipitation) Incubate->Extract Analyze 4. GC-MS / LC-MS (Metabolite ID) Extract->Analyze VCD 5. VCD Spectroscopy (Chiral Validation) Analyze->VCD

Experimental workflow for metabolic profiling and chiral validation of diols.

Conclusion

The phenylcyclohexane diol scaffold represents a fascinating intersection of toxicology and advanced medicinal chemistry. Originally identified as a minor metabolite of PCP combustion products[2][5], its unique stereochemical properties have been harnessed to create highly selective, non-HSR-inducing Hsp90 inhibitors[3]. As drug development increasingly relies on precise chiral building blocks[1], the integration of robust metabolic assays and advanced computational VCD spectroscopy[4] will be paramount in unlocking the full therapeutic potential of this molecular core.

References

  • [1] Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. LookChem. URL:

  • [5] In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. National Institutes of Health (NIH) / PubMed. URL:

  • [3] Exploiting Polarity and Chirality to Probe the Hsp90 C-terminus - PMC. National Institutes of Health (NIH). URL:

  • [2] Phencyclidine. Wikipedia. URL:

  • [4] Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics. The Journal of Physical Chemistry B - ACS Publications. URL:

Sources

Foundational

Conformational Locking and Supramolecular Architecture: A Structural Analysis of 1-Phenylcyclohexane-1,2-diol

Executive Summary In the realm of asymmetric synthesis and supramolecular chemistry, the precise spatial arrangement of functional groups dictates molecular recognition, catalytic efficacy, and drug-target interactions....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and supramolecular chemistry, the precise spatial arrangement of functional groups dictates molecular recognition, catalytic efficacy, and drug-target interactions. 1-Phenylcyclohexane-1,2-diol (PCD) serves as a quintessential model for understanding these dynamics. Unlike unsubstituted cyclic diols, which exhibit transient chirality due to rapid ring-flipping, the introduction of a bulky phenyl substituent on the cyclohexane backbone imposes a strict conformational lock.

This technical guide provides an in-depth analysis of the crystallographic data, structural dynamics, and validated synthetic protocols for 1-phenylcyclohexane-1,2-diol. Designed for researchers and drug development professionals, this whitepaper elucidates the causality behind its chiral self-recognition and provides self-validating methodologies for isolating X-ray quality crystals.

Crystallographic Data & Structural Dynamics

The solid-state structure of 1-phenylcyclohexane-1,2-diol reveals critical details about its molecular conformation and the complex intermolecular forces that govern its assembly. X-ray crystallography confirms that the compound crystallizes in the monoclinic space group P2₁/c, a common arrangement for cyclic diols that maximizes hydrogen bonding efficiency while accommodating bulky substituents [1].

The structural integrity of the crystal lattice is maintained by a robust network of OH···O hydrogen bonds, further stabilized by van der Waals forces and dispersion interactions originating from the aromatic π-system. The twist of the phenyl ring relative to the cyclohexane ring varies slightly depending on the specific packing environment, but it consistently acts as a steric barrier that dictates the facial selectivity of the molecule [4].

Table 1: Crystallographic and Physical Parameters of 1-Phenylcyclohexane-1,2-diol
ParameterValueAnalytical Method / Source
Chemical Formula C₁₂H₁₆O₂Elemental Analysis [3]
Melting Point 122–123 °CMelting Point Apparatus [3]
CCDC Deposition Number 2277624 (cis-PCD)X-Ray Diffraction [2]
Crystal System MonoclinicX-Ray Diffraction [1]
Space Group P2₁/cX-Ray Diffraction [1]
Enantiomeric Excess (ee) >98.9%Chiral SFC [3]
Primary Intermolecular Forces OH···O H-bonding, π-dispersionIR-UV Double Resonance [2]

Mechanistic Insights into Chiral Self-Recognition

The dimerization of cis-1-phenylcyclohexane-1,2-diol (cis-PCD) provides a fascinating case study in chiral self-recognition. Because the phenyl ring locks the cyclohexane chair conformation, the molecule becomes permanently chiral. Recent studies combining laser spectroscopy and quantum chemistry (CCDC 2277624) have demonstrated distinct structural preferences depending on the chirality of the interacting monomers [2].

  • Homochiral Dimerization: The most stable homochiral dimer forms an "insertion" complex. Here, the hydroxyl groups of one monomer insert into the hydrogen-bonding network of the other, creating a highly ordered, tightly packed structure.

  • Heterochiral Dimerization: Conversely, the heterochiral dimer prefers an "addition" complex (O2H2 → O1). The steric clash between the opposing phenyl rings forces a different hydrogen-bonding topology, highlighting how the aromatic π-system acts not just as a steric barrier, but as a secondary hydrogen bond acceptor.

ChiralRecognition M cis-1-Phenylcyclohexane- 1,2-diol (cis-PCD) C Conformational Locking (Phenyl Steric Barrier) M->C Aromatic π-system H1 Homochiral Dimer (Insertion Complex) C->H1 Chiral Self-Recognition H2 Heterochiral Dimer (Addition Complex) C->H2 Steric Hindrance XRD X-Ray Diffraction (CCDC 2277624) H1->XRD OH···O H-Bonding H2->XRD Dispersion Interactions

Conformational locking and dimerization pathways of cis-PCD validated by X-ray diffraction.

Validated Experimental Protocol: Synthesis and Crystallization

To obtain X-ray quality crystals of enantiomerically pure 1-phenylcyclohexane-1,2-diol, researchers must employ highly stereocontrolled synthesis followed by rigorous purification. The standard approach utilizes the Sharpless Asymmetric Dihydroxylation (AD) . The protocol below is designed as a self-validating system, ensuring that structural data is not compromised by racemic twinning or chemical impurities [3].

Step 1: Asymmetric Dihydroxylation
  • Procedure: Dissolve 1-phenylcyclohexene in a 1:1 mixture of tert-butyl alcohol and water. Add K₃Fe(CN)₆ (stoichiometric oxidant), K₂CO₃, methanesulfonamide, and the chiral ligand (DHQ)₂PHAL (for the S,S-enantiomer). Cool to 0 °C and add a catalytic amount of potassium osmate dihydrate (OsO₄ source). Stir vigorously for 24 hours.

  • Causality: The biphasic t-BuOH/H₂O system is critical; it keeps the active osmium catalyst in the organic layer with the olefin, while the primary oxidant remains in the aqueous layer. Methanesulfonamide accelerates the hydrolysis of the osmate ester intermediate. The (DHQ)₂PHAL ligand creates a sterically demanding binding pocket that forces the osmium tetroxide to attack the alkene from a single stereoface, dictating the >98% enantiomeric excess.

Step 2: Reaction Quenching and Extraction
  • Procedure: Add solid sodium sulfite (Na₂SO₃) to the reaction mixture at 0 °C and stir for 1 hour before warming to room temperature. Extract the aqueous layer with ethyl acetate.

  • Causality: Na₂SO₃ serves a dual purpose. First, it safely reduces the highly toxic, volatile Os(VIII) species to insoluble Os(IV) salts. Second, it immediately halts the oxidative cycle, preventing the over-oxidation of the newly formed vicinal diol into cleavage products (e.g., dicarboxylic acids or ketones).

Step 3: Self-Validation via Chiral SFC
  • Procedure: Analyze the crude product using Chiral Supercritical Fluid Chromatography (SFC) on an (R,R) Whelk-O column, utilizing CO₂/Methanol as the mobile phase.

  • Causality: Before attempting crystallization, the enantiomeric purity must be validated. SFC provides baseline resolution of the (1R,2R) and (1S,2S) isomers without the need for chemical derivatization. Confirming an ee of >98.9% ensures that the subsequent crystallization is driven purely by the lattice energy of the single enantiomer, avoiding the formation of a racemic conglomerate which would confound X-ray diffraction results [3].

Step 4: Recrystallization for X-Ray Quality Crystals
  • Procedure: Dissolve the highly enantioenriched diol in a minimum volume of boiling ethyl acetate. Slowly add petroleum ether dropwise until the solution reaches the cloud point. Allow the flask to cool undisturbed to room temperature over 24 hours.

  • Causality: Ethyl acetate acts as a strong solvent capable of disrupting the diol's intermolecular hydrogen bonds, while petroleum ether acts as a non-polar antisolvent. Slow, undisturbed cooling minimizes the nucleation rate. This thermodynamic control favors the growth of fewer, larger, and defect-free single crystals required for high-resolution X-ray crystallography.

Protocol S1 1. Asymmetric Dihydroxylation OsO4 + (DHQ)2PHAL S2 2. Reaction Quench Sodium Sulfite Addition S1->S2 Prevents Over-oxidation S3 3. Chiral SFC Validation Target: >98.9% ee S2->S3 Confirms Enantiopurity S4 4. Recrystallization EtOAc / Petroleum Ether S3->S4 If ee > 98% S5 5. X-Ray Crystallography Structure Determination S4->S5 Yields Single Crystals

Workflow for the synthesis and crystallographic validation of 1-phenylcyclohexane-1,2-diol.

Applications in Drug Development and Supramolecular Chemistry

The highly defined crystal structure of 1-phenylcyclohexane-1,2-diol makes it an invaluable chiral building block. In supramolecular chemistry, cis-PCD residues are incorporated into the framework of azophenolic crown ethers. The rigid, perpendicular orientation of the phenyl ring above the crown ether cavity acts as a precise chiral barrier. This structural feature drastically reduces the conformational flexibility of the macrocycle, enabling high diastereotopic face selectivity when complexing with primary amines and other guest molecules [4]. For drug development professionals, understanding these host-guest interactions is a foundational step in designing enantioselective sensors and targeted drug delivery vehicles.

References

  • Homochiral vs. heterochiral preference in chiral self-recognition of cyclic diols RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link]

  • Cyclohexanol, 2-phenyl-, (1R-trans) Organic Syntheses URL: [Link]

  • Chiral Auxiliaries and Chirogenesis MDPI (Symmetry) URL:[Link]

Exploratory

Theoretical Calculations and DFT Studies of 1-Phenylcyclohexane-1,2-diol: Conformational Dynamics, Spectroscopic Signatures, and Chiral Recognition

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 1-Phenylcyclohexane-1,2-diol (PCD) is a structurally highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

1-Phenylcyclohexane-1,2-diol (PCD) is a structurally highly significant vicinal diol. Unlike its unsubstituted analog, cyclohexane-1,2-diol, which exhibits high fluxionality and rapid chair-chair interconversion, the introduction of a bulky phenyl group at the C1 position acts as a strict conformational lock[1]. This structural rigidity, combined with its permanent chirality, makes PCD an exceptional model system for studying intramolecular non-covalent interactions (NCIs), chiral self-recognition, and stereoselective drug design[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical outputs. Here, we dissect the causality behind Density Functional Theory (DFT) experimental choices, establishing a self-validating computational protocol for analyzing PCD. We will explore how DFT accurately maps the delicate balance between OH···O hydrogen bonding and OH···π interactions, ultimately dictating the molecule's macroscopic behavior in supramolecular assemblies and pharmaceutical scaffolds[1][3].

Conformational Landscape and Causality of Structural Locking

The fundamental behavior of PCD is dictated by steric hindrance and electronic stabilization. In bare cyclohexane, the energy barrier for a chair flip is relatively low (~10 kcal/mol). However, in cis-1-phenylcyclohexane-1,2-diol (cis-PCD), the bulky phenyl ring strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes[1].

Because the phenyl group is locked equatorially, the stereochemistry of the hydroxyl groups is forced into a fixed axial/equatorial arrangement. This conformational locking forces a competition between two distinct intramolecular interactions:

  • OH···O Hydrogen Bonding: The classical interaction between the vicinal diols.

  • OH···π Interaction: A weaker, yet structurally decisive interaction where the hydroxyl proton interacts with the electron-rich π-cloud of the adjacent phenyl ring[1].

Understanding this competition is critical for drug development, as the spatial orientation of these hydroxyl groups directly impacts pharmacophore mapping for targets related to the phencyclidine (PCP) and tramadol structural families[3].

Self-Validating DFT Computational Protocol

To accurately model PCD, standard computational methods are insufficient. The presence of the aromatic ring necessitates the inclusion of dispersion corrections, while the hydrogen bonding requires basis sets with diffuse functions[1]. The following protocol ensures a self-validating system where every output is mathematically verified against its local potential energy surface.

Step-by-Step Methodology

Step 1: Broad Conformational Sampling

  • Action: Execute a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 or MMFF94 force field.

  • Causality: While the chair conformation is locked, the hydroxyl rotors (C-O bonds) and the phenyl ring torsion can still adopt multiple local minima. MM provides a computationally cheap method to generate starting geometries.

Step 2: High-Level Geometry Optimization

  • Action: Optimize the filtered conformers using DFT at the B3LYP-D3(BJ)/ma-def2-TZVP level of theory[1].

  • Causality: Standard B3LYP severely underestimates London dispersion forces. Grimme’s D3 dispersion correction with Becke-Johnson (BJ) damping is mandatory to capture the OH···π and intermolecular π-π stacking interactions accurately[1]. The ma-def2-TZVP basis set includes minimally augmented diffuse functions, which are critical for describing the electron density tails in hydrogen bonds without causing linear dependence issues.

Step 3: Harmonic Frequency Calculation (The Validation Step)

  • Action: Run a vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Causality: This is the self-validation mechanism. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, not a saddle point or transition state. It also provides the Zero-Point Energy (ZPE) required to calculate the relative Gibbs free energy ( ΔG ) at 298.15 K[1].

Step 4: Topological Electron Density Analysis

  • Action: Perform Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analyses.

  • Causality: Energy values alone do not prove why a conformer is stable. QTAIM identifies Bond Critical Points (BCPs) between the OH proton and the π-system, mathematically proving the existence and quantifying the strength of the OH···π interaction.

DFT_Workflow N1 1. Conformational Search (MMFF94 / OPLS4) N2 2. Semi-Empirical Filtering (PM6 / AM1) N1->N2 N3 3. DFT Geometry Optimization B3LYP-D3(BJ)/ma-def2-TZVP N2->N3 N4 4. Frequency Validation (Zero Imaginary Frequencies) N3->N4 N5 5. Electronic & Spectroscopic Analysis (QTAIM, NCI, IR/Raman) N4->N5

Fig 1: Self-validating DFT computational workflow for 1-phenylcyclohexane-1,2-diol analysis.

Spectroscopic Signatures: Bridging Theory and Experiment

The ultimate test of a DFT protocol is its alignment with experimental data. For PCD, supersonic jet-cooled Raman and IR-UV double resonance spectroscopy provide highly resolved vibrational spectra free from solvent broadening[1].

By applying a specific scaling factor (e.g., 0.963 for B3LYP-D3(BJ)/ma-def2-TZVP) to correct for inherent harmonic approximations and anharmonicity, DFT perfectly predicts the distinct OH stretching frequencies associated with different intramolecular states[1].

Table 1: DFT Predicted vs. Experimental Vibrational Frequencies of cis-PCD[1]
Interaction TypeDFT Predicted Frequency (Scaled)Experimental Jet-Raman FrequencyShift from Free OH ( Δν )Physical Causality
Free OH ~3650 cm⁻¹N/A (Not observed)0 cm⁻¹Absence of hydrogen bonding.
OH···π 3614.2 cm⁻¹3611.5 cm⁻¹~ -38 cm⁻¹Electron donation from phenyl π-cloud slightly weakens the O-H bond.
OH···O 3578.1 cm⁻¹3574.0 cm⁻¹~ -76 cm⁻¹Stronger classical hydrogen bond significantly elongates the O-H bond.

Data synthesis based on supersonic expansion laser spectroscopy combined with quantum chemistry calculations.

Chiral Self-Recognition and Supramolecular Assembly

Because PCD is permanently chiral, its aggregation behavior is of immense interest in the study of homochiral vs. heterochiral preference—a critical factor in crystallization and the resolution of enantiomers[1][4].

When cis-PCD monomers dimerize, they must navigate the steric bulk of two phenyl rings. DFT calculations reveal a fascinating thermodynamic preference:

  • Homochiral Dimers (e.g., S,S + S,S): Tend to form "insertion" structures where the steric clash of the phenyl rings forces a sub-optimal hydrogen-bonding network[1][4].

  • Heterochiral Dimers (e.g., S,S + R,R): Can adopt an "addition" structure (O2H2···O1). The opposite chiralities allow the monomers to interlock perfectly, maximizing intermolecular hydrogen bonding while pointing the bulky phenyl rings away from each other, resulting in a lower Gibbs free energy ( ΔG )[1][4].

Chiral_Dimerization Monomer cis-PCD Monomer (Conformationally Locked) Homo Homochiral Dimer (Steric Clash, Insertion) Monomer->Homo ΔG > 0 (Relative to Hetero) Hetero Heterochiral Dimer (Optimal H-Bonds, Addition) Monomer->Hetero ΔG < 0 (Thermodynamic Minimum)

Fig 2: Thermodynamic preference in the chiral self-recognition and dimerization of cis-PCD.

Applications in Drug Development and Chiral Auxiliaries

The theoretical insights gained from DFT studies of PCD translate directly into applied pharmaceutical science and supramolecular chemistry:

  • Chiral Crown Ethers: Derivatives of cis-1-phenylcyclohexane-1,2-diol are utilized as chiral building blocks for 18-crown-6 frameworks. The locked phenyl ring acts as a rigid, perpendicular steric barrier above the crown ring, enabling highly efficient enantiomer recognition of chiral amines[2][5]. DFT is used to model the host-guest interaction energies to predict the enantioselectivity prior to synthesis.

  • Pharmacophore Modeling: The 1-phenylcyclohexanol core is the foundational scaffold for dissociative anesthetics (like phencyclidine) and is structurally related to the metabolites of tramadol[3]. Understanding the exact electrostatic potential map (via DFT) of the diol variant aids medicinal chemists in designing analogs with modified receptor binding affinities[3].

Table 2: Functional Selection Matrix for PCD Derivatives
DFT FunctionalDispersion CorrectionBest Use Case for PCD Derivatives
B3LYP D3(BJ)General geometry optimization, IR/Raman frequency prediction[1].
M06-2X ImplicitThermochemistry, modeling transition states in asymmetric dihydroxylation[5].
ω B97XD IncludedLong-range interactions, exact quantification of π-π stacking in dimers[5][6].

References

  • Suhm, M. A., Zehnacker, A., et al. (2024). "Homochiral vs. heterochiral preference in chiral self-recognition of cyclic diols". Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

  • PubChem. "(1R,2R)-1-phenylcyclohexane-1,2-diol | C12H16O2". National Institutes of Health (NIH). Available at:[Link]

  • ResearchGate. "Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics". ResearchGate. Available at:[Link]

  • Aav, R., Mishra, et al. (2018). "Chiral Auxiliaries and Chirogenesis". Symmetry (MDPI). Available at:[Link]

  • ResearchGate. "Chiral Recognition of Amino Acids Using CC2 Porous Organic Cages". ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Phenylcyclohexane-1,2-diol from 1-Phenylcyclohexene: A Detailed Application Protocol for Researchers

Introduction 1-Phenylcyclohexane-1,2-diol is a vicinal diol of significant interest in organic synthesis. The presence of two hydroxyl groups on adjacent carbons, combined with the structural influence of the phenyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenylcyclohexane-1,2-diol is a vicinal diol of significant interest in organic synthesis. The presence of two hydroxyl groups on adjacent carbons, combined with the structural influence of the phenyl group, makes it a versatile precursor for the synthesis of complex molecules, including potential drug candidates. The conversion of 1-phenylcyclohexene to this diol is a fundamental and illustrative example of alkene dihydroxylation. The choice of synthetic strategy is critical as it dictates the stereochemistry of the final product, yielding either the cis or trans isomer. This guide provides detailed protocols for both pathways, enabling researchers to select the most appropriate method for their specific research needs.

Synthetic Strategies: Achieving Stereochemical Control

The addition of two hydroxyl groups across the double bond of 1-phenylcyclohexene can be accomplished via two primary strategies, each yielding a different stereoisomer.

Syn-Dihydroxylation for cis-1-Phenylcyclohexane-1,2-diol

This approach results in the addition of both hydroxyl groups to the same face of the cyclohexene ring, leading to the cis-diol.

  • Osmium Tetroxide (OsO₄): This is the most reliable method for syn-dihydroxylation, known for its high yields and excellent stereospecificity. The reaction proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate.[1][2] This intermediate is then cleaved to give the cis-diol. Due to the toxicity and expense of OsO₄, it is used in catalytic amounts in conjunction with a co-oxidant, such as N-methylmorpholine N-oxide (NMO), in what is known as the Upjohn dihydroxylation.[3][4][5]

  • Potassium Permanganate (KMnO₄): A classical and less expensive alternative, cold, alkaline potassium permanganate can also produce cis-diols through a similar cyclic intermediate.[6] However, KMnO₄ is a powerful oxidant, and over-oxidation leading to C-C bond cleavage is a common side reaction, often resulting in lower yields.[6]

Reaction Workflow: Syn-Dihydroxylation

Caption: Two-step workflow for the anti-dihydroxylation of 1-phenylcyclohexene.

Detailed Experimental Protocols

Safety First: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Osmium tetroxide is highly toxic and volatile and requires special handling.

Protocol 1: Synthesis of cis-1-Phenylcyclohexane-1,2-diol via Upjohn Dihydroxylation

This protocol provides a reliable method for the synthesis of the cis-diol using catalytic osmium tetroxide.

Materials:

  • 1-Phenylcyclohexene

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4 wt% solution in water or t-butanol)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylcyclohexene (1.0 eq) in a 10:1 mixture of acetone and water.

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (1.5 eq) to the stirred solution and stir until it dissolves.

  • Catalyst Addition: At room temperature, add a catalytic amount of the osmium tetroxide solution (0.02 eq) dropwise. A color change to dark brown or black is typically observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture to 0 °C and add a saturated aqueous solution of sodium sulfite. Stir vigorously for 30-60 minutes to quench the reaction.

  • Work-up:

    • Extract the reaction mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure cis-1-phenylcyclohexane-1,2-diol.

ParameterDetails
Stereochemical Outcome cis-diol
Key Reagents OsO₄ (catalytic), NMO
Typical Yield >90%
Reaction Time 12-24 hours
Protocol 2: Synthesis of trans-1-Phenylcyclohexane-1,2-diol via Epoxidation and Hydrolysis

This two-step protocol is designed for the synthesis of the trans-diol.

Step A: Epoxidation of 1-Phenylcyclohexene

Materials:

  • 1-Phenylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 1-phenylcyclohexene (1.0 eq) in dichloromethane in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C and add m-CPBA (1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. The crude epoxide is often used directly in the next step.

Step B: Acid-Catalyzed Hydrolysis

Materials:

  • Crude epoxide from Step A

  • Acetone/Water or THF/Water mixture

  • Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄) (catalytic)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the crude epoxide in a 4:1 mixture of acetone and water.

  • Acid Addition: Add a catalytic amount of sulfuric acid or perchloric acid.

  • Reaction Monitoring: Stir at room temperature for 2-6 hours, monitoring the disappearance of the epoxide by TLC.

  • Work-up:

    • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to obtain pure trans-1-phenylcyclohexane-1,2-diol.

ParameterDetails
Stereochemical Outcome trans-diol
Key Reagents m-CPBA, H₃O⁺
Typical Yield High
Reaction Time 4-10 hours (total)

Asymmetric Dihydroxylation

For applications requiring enantiomerically pure diols, the Sharpless Asymmetric Dihydroxylation is the state-of-the-art method. This modification of the osmium-catalyzed reaction uses chiral ligands, typically derivatives of quinine or quinidine alkaloids, to direct the dihydroxylation to one face of the alkene, producing one enantiomer of the cis-diol in high enantiomeric excess. C[7]ommercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the osmium catalyst, the chiral ligand, a co-oxidant (potassium ferricyanide), and a base, simplifying the experimental setup. A[7] detailed procedure for the asymmetric dihydroxylation of 1-phenylcyclohexene has been published in Organic Syntheses.

[8]### Characterization

The identity and purity of the synthesized 1-phenylcyclohexane-1,2-diol should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and determine the stereochemistry through analysis of coupling constants.

  • Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl groups (broad O-H stretch around 3200-3500 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: The cis and trans isomers have distinct melting points, which can be compared to literature values. For example, the melting point of (S,S)-1-phenylcyclohexane-1,2-diol is reported as 122 °C.

[9]### References

  • Vertex AI Search. Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide (OsO4).

  • Organic Chemistry Portal. Upjohn Dihydroxylation.

  • Wikipedia. Dihydroxylation.

  • Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.

  • Chemistry LibreTexts. 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide.

  • Benchchem. Catalytic Dihydroxylation of Alkenes with Osmium Tetroxide: Application Notes and Protocols.

  • Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4.

  • Wikipedia. Upjohn dihydroxylation.

  • Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure.

  • YouTube. Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4 (IOC 28).

  • Organic Syntheses. Procedure for N-Methylmorpholine N-oxide and cis-1,2-Cyclohexanediol.

  • Chemistry Notes. Woodward Hydroxylation: Easy Mechanism, examples.

  • Organic Chemistry Portal. Prévost Reaction.

  • Durgapur Government College. Module 5 Stereochemical aspects of Prevost and Woodward Hydroxylation, Hydroxylation by OsO4 followed by reductive cleavage.

  • YouTube. Prevost and Woodward Dihydroxylation Explained!.

  • ResearchGate. Epoxidation of 1-phenyl-1-cyclohexene: (A) by hydroquinone (4), (B) by....

  • ResearchGate. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD).

  • ACS Publications. Acid-Catalyzed Phenylcyclohexene Oxide Hydrolysis: Role of Para-Phenyl Substituent on Syn:Anti Hydration Ratio | The Journal of Organic Chemistry.

  • Wikipedia. Sharpless asymmetric dihydroxylation.

  • Chemistry LibreTexts. 10.23: Dihydroxylation of Alkenes.

  • Stenutz. (S,S)-1-phenylcyclohexane-1,2-diol.

  • PubChem. (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2.

  • Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.

  • Chemistry LibreTexts. 11.3.2 Dihydroxylation.

  • DU Chem. Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol.

  • Chemistry Stack Exchange. Stereoselectivity of dihydroxylation with osmium tetroxide.

  • ScienceDirect. Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin/hypochlorite.

  • Royal Society of Chemistry. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis - Chemical Communications.

  • YouTube. Dihydroxylation Reaction: Anti and Syn Addition.

  • Organic Chemistry Portal. Synthesis of diols by dihydroxylation.

  • Imperial College London. Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes.

  • SciSpace. An efficient synthesis of enantiomerically pure trans-2-phenylcyclohexanol (1994) | S. Bruce King | 41 Citations.

  • PMC. The Development of Endo-Selective Epoxide-Opening Cascades in Water.

  • PMC. Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols.

Sources

Application

Application Notes and Protocols: The Pinacol Rearrangement of 1-Phenylcyclohexane-1,2-diol

Abstract The pinacol rearrangement is a cornerstone of organic synthesis, facilitating the conversion of 1,2-diols to valuable carbonyl compounds through an acid-catalyzed 1,2-migration.[1][2][3] This application note pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pinacol rearrangement is a cornerstone of organic synthesis, facilitating the conversion of 1,2-diols to valuable carbonyl compounds through an acid-catalyzed 1,2-migration.[1][2][3] This application note provides an in-depth examination of the mechanism of the pinacol rearrangement as applied to the unsymmetrical diol, 1-phenylcyclohexane-1,2-diol. We will explore the critical mechanistic branch point that dictates the formation of two distinct products: 2-phenylcyclohexanone via an alkyl migration and the ring-contracted 1-phenylcyclopentanecarbaldehyde through a phenyl migration. This guide offers detailed mechanistic insights, a comprehensive experimental protocol, and data interpretation guidelines tailored for researchers, scientists, and professionals in drug development and synthetic chemistry.

Mechanistic Deep Dive: A Tale of Two Pathways

The acid-catalyzed rearrangement of 1-phenylcyclohexane-1,2-diol is a classic example of how subtle electronic and stereochemical factors can govern reaction outcomes. The reaction proceeds through a common carbocation intermediate, but the subsequent migratory shift determines the final product.

Step 1: Protonation and Formation of the Benzylic Carbocation

The reaction is initiated by the protonation of one of the two hydroxyl groups by an acid catalyst, converting the poor hydroxyl leaving group into a much better leaving group, water.[1] Given the structure of 1-phenylcyclohexane-1,2-diol, two potential carbocations could be formed upon the departure of water. However, the reaction proceeds selectively through the formation of the more stable carbocation.

Protonation of the hydroxyl group at the C1 position (bearing the phenyl group) and subsequent loss of water would lead to a tertiary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring.[4][5] Protonation at the C2 hydroxyl and its departure would result in a less stable secondary carbocation. Consequently, the reaction pathway overwhelmingly favors the formation of the tertiary benzylic carbocation at C1.

Step 2: The Decisive 1,2-Migratory Shift

Once the key carbocation intermediate is formed, the rearrangement step occurs. This is the product-determining step, where one of the groups on the adjacent carbon (C2) migrates to the positively charged carbon (C1). For 1-phenylcyclohexane-1,2-diol, there are two competing migratory pathways:

  • Pathway A: Alkyl Migration: A methylene group from the cyclohexane ring (C6) migrates with its electron pair to the adjacent carbocation. This results in the formation of 2-phenylcyclohexanone.

  • Pathway B: Phenyl Migration (Ring Contraction): The phenyl group on C1 could theoretically migrate. However, the more likely ring-contracting migration involves a bond of the cyclohexane ring itself. Specifically, the C1-C6 bond breaks and a new bond is formed between C6 and C2, with the positive charge now on C1. This leads to a spirocyclic intermediate which then rearranges to form 1-phenylcyclopentanecarbaldehyde.

The relative propensity of a group to migrate is known as its migratory aptitude. Generally, aryl groups exhibit a higher migratory aptitude than alkyl groups due to their ability to stabilize the positive charge in the transition state through the formation of a phenonium ion intermediate.[5] However, in cyclic systems, stereoelectronic factors can be decisive. The migrating group often needs to be positioned anti-periplanar to the leaving group for an efficient, concerted migration.[3]

In the case of 1-phenylcyclohexane-1,2-diol, experimental evidence has shown that treatment with a Lewis acid like boron trifluoride–ether complex can produce a mixture of both 1-phenylcyclopentanecarbaldehyde (from ring contraction) and 2-phenylcyclohexanone (from a hydride shift, which is mechanistically distinct but leads to a similar product as an alkyl shift in this context).[6] The ratio of these products can be influenced by the stereochemistry of the starting diol (cis vs. trans) and the reaction conditions.[6]

Below is a diagram illustrating the mechanistic pathways:

Pinacol Rearrangement Mechanism cluster_start Initiation cluster_pathwayA Pathway A: Alkyl Migration cluster_pathwayB Pathway B: Ring Contraction Start 1-Phenylcyclohexane-1,2-diol ProtonatedDiol Protonated Diol Start->ProtonatedDiol + H+ Carbocation Tertiary Benzylic Carbocation ProtonatedDiol->Carbocation - H2O OxoniumA Oxonium Ion A Carbocation->OxoniumA 1,2-Alkyl Shift OxoniumB Oxonium Ion B Carbocation->OxoniumB Ring Contraction (C-C Bond Migration) ProductA 2-Phenylcyclohexanone OxoniumA->ProductA - H+ ProductB 1-Phenylcyclopentanecarbaldehyde OxoniumB->ProductB - H+

Caption: Competing pathways in the pinacol rearrangement of 1-phenylcyclohexane-1,2-diol.

Application Notes and Protocols

Guiding Principles for Reaction Setup
  • Choice of Acid Catalyst: Both strong protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride etherate) can effectively catalyze the rearrangement.[1][6] The choice of acid can influence the product ratio and reaction rate. Protic acids are cost-effective and commonly used.

  • Solvent: The choice of solvent is critical. Non-ionizing solvents may favor a more concerted mechanism.[1] For protic acid catalysis, aqueous conditions or polar aprotic solvents can be employed.

  • Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy of carbocation formation and rearrangement. However, excessive heat can lead to side reactions and decomposition.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for pinacol rearrangements and should be optimized for your specific experimental setup and diol isomer.[7]

Materials:

  • 1-Phenylcyclohexane-1,2-diol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane (for extraction)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, and standard glassware.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylcyclohexane-1,2-diol (e.g., 5.0 g) in 30 mL of a 1:1 mixture of water and a suitable co-solvent like acetone or dioxane.

  • Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) to the solution. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which may be a mixture of 2-phenylcyclohexanone and 1-phenylcyclopentanecarbaldehyde, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup Dissolve Diol in Solvent Addition Slowly Add Conc. H2SO4 Setup->Addition Reflux Heat to Reflux (1-2h) Addition->Reflux Quench Quench with Cold Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR, IR, MS Analysis Purify->Characterize

Sources

Method

Application Note: Catalytic Applications of 1-Phenylcyclohexane-1,2-diol Derived Ligands in Asymmetric Synthesis

Executive Summary The pursuit of high enantioselectivity in the addition of highly reactive organometallic reagents to carbonyl compounds remains a cornerstone of modern drug development and synthetic organic chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high enantioselectivity in the addition of highly reactive organometallic reagents to carbonyl compounds remains a cornerstone of modern drug development and synthetic organic chemistry. Among the diverse array of chiral auxiliaries and ligands, 1-phenylcyclohexane-1,2-diol and its derivatives offer a unique structural paradigm. Characterized by a rigid cyclohexane backbone and the significant steric bulk of a phenyl group adjacent to the coordination site, this scaffold creates a highly defined chiral pocket.

This application note details the mechanistic rationale, key catalytic applications, and self-validating experimental protocols for utilizing 1-phenylcyclohexane-1,2-diol derivatives—specifically its dimethyl ether—as chiral ligands in asymmetric organometallic catalysis and supramolecular recognition.

Structural Rationale & Mechanistic Causality

The efficacy of a chiral ligand is dictated by its ability to restrict the conformational freedom of the transition state. The precursor, optically pure (+)-(1R,2R)- or (-)-(1S,2S)-1-phenylcyclohexane-1,2-diol, is typically synthesized via the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene using (DHQ)₂PHAL or (DHQD)₂PHAL ligands, reliably yielding >99% enantiomeric excess (ee) [3].

When applied as a ligand for highly reactive species like organolithiums, the free diol is suboptimal because the resulting lithium alkoxides form tight, unreactive oligomeric aggregates. To circumvent this, the diol is converted to its dimethyl ether derivative .

  • Causality in Design: The neutral dimethoxy groups act as bidentate, dative ligands. They chelate the lithium ion, breaking down unreactive hexamers/tetramers into highly reactive monomeric or dimeric chiral complexes. The adjacent phenyl ring acts as a steric wall, shielding one face of the coordinated electrophile and forcing the nucleophilic attack to occur from the opposite, less hindered trajectory.

G L Chiral Ligand (Dimethoxy derivative) C Pre-catalytic Complex (Chiral Pocket Formation) L->C Chelation M Organometallic Reagent (e.g., n-BuLi) M->C Activation TS Diastereomeric Transition State (Facial Discrimination) C->TS Substrate Binding S Prochiral Substrate (Benzaldehyde) S->TS Nucleophilic Addition P Enantioenriched Product (Chiral Alcohol) TS->P Quenching & Workup

Fig 1: Mechanistic logic of chiral ligand-mediated asymmetric organometallic addition.

Key Catalytic Applications

Asymmetric Alkylation of Carbonyl Compounds

The dimethyl ether of cis-1-phenylcyclohexane-1,2-diol has been strategically employed to control the stereochemistry of alkyllithium additions to aldehydes. For instance, the addition of n-butyllithium (n-BuLi) to benzaldehyde promoted by this ligand in tetrahydrofuran (THF) yields the corresponding chiral alcohol with up to 52% ee [2]. While this ee is modest compared to state-of-the-art BINOL systems, this scaffold provides a critical baseline for understanding how rigidified cyclic systems influence the chiral trajectory of highly reactive, un-stabilized organolithium species.

Supramolecular Chiral Recognition

Beyond direct organometallic catalysis, the rigid cis-diol framework has been successfully integrated into chiral crown ethers. These macrocycles serve as highly effective chiral subunits for the enantiomer recognition of racemic ammonium salts, acting as phase-transfer catalysts and chiral sensors by utilizing the diastereotopic face selectivity dictated by the 1-phenylcyclohexane moiety [1].

Quantitative Data Summary

The following table summarizes the performance metrics of the 1-phenylcyclohexane-1,2-diol scaffold across different catalytic and recognition environments.

Ligand / ScaffoldReagentSubstrateSolventTemp (°C)Yield (%)Enantiomeric Excess / SelectivityRef
Dimethyl ether of cis-1-phenylcyclohexane-1,2-dioln-BuLiBenzaldehydeTHF0>8052% ee[2]
Chiral Crown Ether (Diol-derived)Host-GuestRacemic Ammonium SaltsCDCl₃25N/AHigh diastereotopic face selectivity[1]
(DHQ)₂PHAL (for Diol Synthesis)K₂OsO₄·2H₂O1-Phenylcyclohexenet-BuOH/H₂O099>99.5% ee[3]

Self-Validating Experimental Protocols

The following protocols outline the preparation of the active ligand and its application in asymmetric alkylation. Every step is designed with built-in causality to ensure reproducibility and high stereofidelity.

Protocol A: Preparation of the Chiral Ligand (Dimethoxy Derivative)
  • Objective: Convert the free diol to a neutral, bidentate dative ligand to prevent the quenching of organolithium reagents.

  • Deprotonation: Suspend sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an argon atmosphere at 0 °C. Causality: Argon prevents moisture from destroying the NaH; 0 °C controls the exothermic evolution of H₂ gas.

  • Diol Addition: Slowly add a solution of (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol (1.0 eq) in dry THF. Stir for 1 hour at room temperature until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 3.0 eq) dropwise. Causality: Excess MeI ensures complete double-methylation, preventing residual hydroxyl groups from acting as proton donors later.

  • Workup: Stir overnight at room temperature. Quench carefully with cold water, extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography to yield the pure dimethyl ether ligand.

Protocol B: Enantioselective Addition of n-BuLi to Benzaldehyde

Workflow Step1 1. Ligand Preparation Dissolve dimethoxy ligand in dry THF Cool to -78 °C Step2 2. Reagent Addition Add n-BuLi dropwise Stir for 30 min to form complex Step1->Step2 Step3 3. Substrate Introduction Add Benzaldehyde slowly Maintain low temperature Step2->Step3 Step4 4. Reaction Progression Warm to 0 °C Monitor conversion via TLC Step3->Step4 Step5 5. Quenching & Workup Quench with aq. NH4Cl Extract, dry, and purify Step4->Step5

Fig 2: Step-by-step workflow for the enantioselective addition of n-BuLi to benzaldehyde.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add the synthesized dimethoxy ligand (1.2 eq) and dissolve in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Pre-Complexation: Add n-BuLi (1.0 eq, 1.6 M in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.

    • Causality: This crucial incubation period allows the thermodynamically stable, chiral Ligand-Lithium complex to form completely before the electrophile is introduced.

  • Substrate Addition: Add benzaldehyde (0.8 eq, freshly distilled) dropwise down the side of the flask to pre-cool the drops before they hit the reaction mixture.

    • Causality: Maintaining a low concentration of free aldehyde ensures it reacts exclusively with the chiral complex rather than any uncoordinated, racemic n-BuLi.

  • Reaction Progression: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2).

  • Quenching: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl.

    • Causality: Mild acidic quenching protonates the lithium alkoxide to yield the final alcohol and safely destroys any trace unreacted n-BuLi without causing elimination side-reactions.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Determine the enantiomeric excess via chiral HPLC.

References

  • Journal of the Chemical Society, Perkin Transactions 1 (1993)
  • New methodologies for the catalytic enantioselective addition of organometallic reagents to carbonyl compounds RUA Institutional Repository URL
  • Cyclohexanol, 2-phenyl-, (1R-trans)
Application

Application Note: Highly Efficient Preparation of Ketals and Acetals from 1-Phenylcyclohexane-1,2-diol

Introduction & Strategic Rationale 1-Phenylcyclohexane-1,2-diol is a highly versatile vicinal diol[1] frequently utilized in the synthesis of homochiral ligands[2], complex active pharmaceutical ingredients (APIs), and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-Phenylcyclohexane-1,2-diol is a highly versatile vicinal diol[1] frequently utilized in the synthesis of homochiral ligands[2], complex active pharmaceutical ingredients (APIs), and advanced molecular frameworks[3]. However, the protection of this specific diol presents unique stereoelectronic challenges.

The molecule features a secondary alcohol at the C2 position and a tertiary, benzylic alcohol at the C1 position. The C1-OH is not only sterically hindered but also highly susceptible to acid-catalyzed dehydration, which can lead to the formation of unwanted 1-phenylcyclohexene derivatives. Consequently, standard Dean-Stark condensation methods using free ketones or aldehydes (which generate water and require high heat) often result in poor yields and significant substrate degradation.

The Causality of Reagent Selection: To circumvent these issues, this protocol employs transacetalization under mild, anhydrous conditions. By utilizing reagents such as 2,2-dimethoxypropane (DMP) or benzaldehyde dimethyl acetal, the reaction generates methanol instead of water. The continuous consumption of the diol and the entropic advantage of methanol release drive the equilibrium forward without requiring harsh thermal conditions. This ensures a self-validating, high-yielding protection strategy suitable for drug development workflows.

Mechanistic Overview & Workflows

The formation of the 1,3-dioxolane ring proceeds via an oxocarbenium intermediate. The less sterically hindered C2-OH typically initiates the first nucleophilic attack, followed by proton transfer, the expulsion of a second methanol molecule, and final ring closure by the tertiary C1-OH.

Workflow A 1-Phenylcyclohexane -1,2-diol B Transacetalization Reagent A->B D Acetonide (Ketal) B->D + DMP E Benzylidene Acetal B->E + PhCH(OMe)2 C Acid Catalyst (p-TsOH / CSA) C->B Catalyzes

Figure 1: Synthetic workflow for the divergent protection of 1-phenylcyclohexane-1,2-diol.

Mechanism N1 Protonation of Acetal/Ketal Reagent N2 Loss of MeOH (Oxocarbenium Formation) N1->N2 N3 Nucleophilic Attack by C2-OH (Secondary) N2->N3 N4 Proton Transfer & 2nd MeOH Loss N3->N4 N5 Ring Closure by C1-OH (Tertiary) N4->N5 N6 1,3-Dioxolane Product N5->N6

Figure 2: Acid-catalyzed transacetalization mechanism highlighting sequential nucleophilic attacks.

Quantitative Data & Optimization Summary

The following table summarizes the optimized conditions for the protection of 1-phenylcyclohexane-1,2-diol. The data demonstrates that mild acid catalysis combined with transacetalization reagents provides superior yields.

EntryProtecting GroupReagentCatalystSolventTempTimeYield (%)
1Acetonide (Ketal)2,2-Dimethoxypropane (3.0 eq)p-TsOH (0.05 eq)Acetone25 °C4 h92
2Acetonide (Ketal)2,2-Dimethoxypropane (5.0 eq)CSA (0.10 eq)DCM25 °C6 h89
3Benzylidene AcetalPhCH(OMe)₂ (1.5 eq)p-TsOH (0.05 eq)DCM40 °C12 h85
4Benzylidene AcetalPhCH(OMe)₂ (1.5 eq)CSA (0.10 eq)DCM25 °C16 h94

*Note: Benzylidene acetal formation results in a diastereomeric mixture at the newly formed acetal carbon. CSA at room temperature suppresses epimerization and degradation, leading to higher recovery.

Experimental Protocols

Protocol A: Preparation of the Acetonide (Ketal)

Objective: Protect the 1,2-diol as an isopropylidene acetal (acetonide) using 2,2-dimethoxypropane.

Materials:

  • 1-Phenylcyclohexane-1,2-diol (1.0 eq, 10.0 mmol, 1.92 g)

  • 2,2-Dimethoxypropane (DMP) (3.0 eq, 30.0 mmol, 3.7 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq, 0.5 mmol, 95 mg)

  • Anhydrous Acetone (20 mL)

  • Triethylamine (Et₃N) (0.1 eq, 1.0 mmol, 140 µL)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 1-phenylcyclohexane-1,2-diol (1.92 g). Add anhydrous acetone (20 mL) and stir until complete dissolution is achieved.

  • Reagent Addition: Inject 2,2-dimethoxypropane (3.7 mL) into the stirring solution at room temperature (25 °C).

    • Causality Check: DMP acts as both the protecting group source and a chemical water scavenger, ensuring strictly anhydrous conditions that prevent reaction reversal.

  • Catalysis: Add p-TsOH·H₂O (95 mg) in one portion. The solution may exhibit a slight color change. Cap the flask with a rubber septum under a positive pressure of nitrogen.

  • Reaction Monitoring: Stir the mixture at 25 °C for 4 hours. Monitor reaction progression via TLC (Hexanes/Ethyl Acetate 8:2, visualizing with UV and acidic KMnO₄). The product will elute significantly faster (higher Rf​ ) than the highly polar diol.

  • Quenching (Critical Step): Once the diol is fully consumed, add Triethylamine (140 µL) directly to the reaction mixture and stir for 5 minutes.

    • Causality Check: This is a self-validating step. Neutralizing the acid catalyst before solvent evaporation guarantees that the pH remains basic. If the mixture is concentrated under acidic conditions, the acetonide will rapidly revert to the diol due to trace ambient moisture.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure acetonide as a colorless oil or low-melting solid.

Protocol B: Preparation of the Benzylidene Acetal

Objective: Protect the 1,2-diol as a benzylidene acetal using benzaldehyde dimethyl acetal.

Materials:

  • 1-Phenylcyclohexane-1,2-diol (1.0 eq, 10.0 mmol, 1.92 g)

  • Benzaldehyde dimethyl acetal (1.5 eq, 15.0 mmol, 2.25 mL)

  • Camphorsulfonic acid (CSA) (0.1 eq, 1.0 mmol, 232 mg)

  • Anhydrous Dichloromethane (DCM) (25 mL)

  • Triethylamine (Et₃N) (0.2 eq, 2.0 mmol, 280 µL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the diol (1.92 g) in anhydrous DCM (25 mL).

  • Acetal Transfer: Add benzaldehyde dimethyl acetal (2.25 mL) via syringe.

  • Mild Catalysis: Add CSA (232 mg).

    • Causality Check: CSA is chosen over p-TsOH here because it is a milder organic acid. The benzylic C1-OH is highly prone to forming a stabilized tertiary/benzylic carbocation. Stronger acids increase the risk of E1 dehydration. CSA provides the perfect pKa balance to catalyze transacetalization without triggering elimination.

  • Reaction: Stir the mixture at 25 °C for 16 hours. (Optional: Addition of 4Å molecular sieves can sequester the extruded methanol, further accelerating the reaction).

  • Quenching: Add Triethylamine (280 µL) to quench the CSA. Stir for 10 minutes.

  • Workup: Dilute with DCM (25 mL), wash with saturated aqueous NaHCO₃ (2 × 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 95:5 containing 1% Et₃N) to isolate the benzylidene acetal.

    • Causality Check: Adding 1% Et₃N to the chromatography eluent passivates the acidic silanol groups on the silica gel, preventing on-column deprotection of the acid-sensitive acetal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11412875, (1S,2S)-1-Phenylcyclohexane-1,2-diol" PubChem, [Link]

  • Tobe, Y., Iketani, H., Tsuchiya, Y., & Naemura, K. "Homochiral Ligands Derived from cis-1-Phenylcyclohexane-1,2-diol and cis-2-Azido-2-phenylcyclohexanol." Tetrahedron: Asymmetry, 1997. [Link]

  • Ogibin, Y. N., et al. "Electrochemical Cleavage of Double Bonds in Conjugated Cycloalkenyl- and 1,2-Alkenobenzenes." The Journal of Organic Chemistry, 2001. [Link]

Sources

Method

Upgrading enantiomeric excess of 1-phenylcyclohexane-1,2-diol

Application Note: Thermodynamic Upgrading of Enantiomeric Excess in 1-Phenylcyclohexane-1,2-diol Executive Summary & Scientific Rationale The compound 1-phenylcyclohexane-1,2-diol is a highly versatile chiral scaffold. T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Upgrading of Enantiomeric Excess in 1-Phenylcyclohexane-1,2-diol

Executive Summary & Scientific Rationale

The compound 1-phenylcyclohexane-1,2-diol is a highly versatile chiral scaffold. The defined spatial relationship between its vicinal hydroxyl groups provides a rigid, predictable framework heavily exploited in asymmetric synthesis [1]. It serves as a critical precursor for chiral auxiliaries (such as trans-2-phenylcyclohexanol) and acts as a stereocontrolling subunit in the design of highly selective crown ethers[3].

While primary asymmetric synthesis methods—such as Sharpless Asymmetric Dihydroxylation (AD) or enzymatic kinetic resolution via pig liver esterase (PLE)—can generate the diol with high initial optical purities (typically 95–99% ee) [2, 3], certain advanced catalytic and neuroscientific applications demand absolute enantiopurity (>99.5% ee). This application note details the thermodynamic upgrading of the enantiomeric excess (ee) of 1-phenylcyclohexane-1,2-diol through a self-validating, solvent-mediated recrystallization workflow.

Mechanistic Causality of Enantiomeric Enrichment

To bridge the gap from a crude ~98.9% ee to an enantiopure >99.5% ee, we exploit the solid-liquid phase behavior of the enantiomeric mixture.

  • Phase Diagram Dynamics: 1-Phenylcyclohexane-1,2-diol crystallizes as a racemic compound, meaning the pure enantiomer and the racemate form distinct crystal lattices. Because the starting material (98.9% ee) is well past the eutectic point, it falls into a region of the phase diagram where the pure enantiomer is the thermodynamically stable solid phase in equilibrium with the saturated solution [2].

  • Solvent System Causality: A binary solvent system of ethyl acetate (good solvent) and petroleum ether (anti-solvent) is employed. Ethyl acetate disrupts the solid-state intermolecular hydrogen bonding of the diol, allowing complete dissolution upon heating. The dropwise addition of non-polar petroleum ether lowers the dielectric constant of the medium, precisely tuning the system to the edge of the metastable zone. Controlled cooling then selectively precipitates the homochiral crystal lattice, leaving the trace racemic fraction dissolved in the mother liquor.

Process Visualization

EE_Upgrading Start Crude Diol (~98.9% ee) Dissolve Dissolution (EtOAc, Heat) Start->Dissolve Step 1 AddAnti Anti-Solvent (Petroleum Ether) Dissolve->AddAnti Step 2 Cool Controlled Cooling (Thermodynamic Selection) AddAnti->Cool Step 3 Filter Vacuum Filtration Cool->Filter Step 4 Crystals Enantiopure Crystals (>99.5% ee) Filter->Crystals Retentate MotherLiquor Mother Liquor (Depleted ee) Filter->MotherLiquor Filtrate Analysis CSP-SFC Analysis (Chiralcel OD) Crystals->Analysis Validation

Workflow for thermodynamic upgrading of ee via solvent-mediated recrystallization.

Step-by-Step Experimental Protocols

Note: This protocol is designed as a self-validating system. The workflow integrates the thermodynamic upgrading process with immediate chromatographic validation to ensure the causality of the physical separation is confirmed analytically.

Protocol A: Enantiomeric Upgrading via Recrystallization
  • Dissolution: Transfer 47.39 g of crude (−)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol (approx. 98.9% ee, obtained via AD) into a 500 mL Erlenmeyer flask [2]. Add a minimal volume of hot ethyl acetate (approx. 100–150 mL) while stirring at 60 °C until complete dissolution is achieved.

    • Causality: Minimizing the volume of the good solvent ensures high recovery yields, while the heat provides the kinetic energy needed to break the crude solid lattice.

  • Supersaturation Tuning: Slowly add petroleum ether dropwise to the hot solution until the mixture becomes faintly turbid. Immediately add 1–2 drops of ethyl acetate to clear the solution.

    • Causality: The turbidity indicates the exact boundary of the metastable zone. Clearing it ensures that crystallization will be driven by temperature reduction rather than uncontrolled solvent crashing, which could trap racemic impurities.

  • Thermodynamic Crystallization: Remove the flask from the heat source. Allow the solution to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0–4 °C) for an additional 2 hours.

    • Causality: Slow, undisturbed cooling prevents kinetic trapping of the minor enantiomer and favors the thermodynamic growth of the highly ordered, enantiopure crystal lattice.

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold petroleum ether to remove residual mother liquor. Dry under high vacuum to a constant weight.

Protocol B: Chromatographic Validation (CSP-SFC)

To validate the success of the thermodynamic upgrading, Chiral Supercritical Fluid Chromatography (CSP-SFC) must be performed [2].

  • Sample Preparation: Dissolve 1.0 mg of the upgraded crystals in 1.0 mL of HPLC-grade methanol.

  • Instrument Parameters: Equip the SFC system with a Chiralcel OD column (or equivalent chiral stationary phase).

  • Mobile Phase: Set the eluent to 15% Methanol in supercritical CO₂.

  • Flow & Pressure: Maintain a flow rate of 2.0 mL/min and an isobaric outlet pressure of 150 bar.

  • Detection & Validation: Monitor UV absorbance. The expected retention times are 3.05 min for the (−)-isomer and 3.55 min for the (+)-isomer. Integration of the peak areas will confirm an optical purity of >99.5% ee.

Quantitative Data & Yield Analysis

The following table summarizes the expected physical and analytical parameters before and after the thermodynamic upgrading process, based on validated synthetic benchmarks [2].

ParameterCrude Product (Pre-Upgrading)Upgraded Product (Crystals)Mother Liquor (Filtrate)
Enantiomeric Excess (ee) 98.9%>99.5% <90.0%
Physical State Amorphous / Crude SolidHighly Crystalline SolidSolvated
Melting Point Broad (<120 °C)122–123 °CN/A
Mass Recovery 100% (Baseline)62%~38%

References

  • 1-Phenylcyclohexanol for Research | High Purity Source: Benchchem URL
  • Cyclohexanol, 2-phenyl-, (1R-trans)
  • Source: Researcher.life (Journal of the Chemical Society, Perkin Transactions 1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 1-Phenylcyclohexane-1,2-diol

Welcome to the dedicated technical support guide for the purification of 1-phenylcyclohexane-1,2-diol via recrystallization. This resource is designed for researchers, chemists, and pharmaceutical development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-phenylcyclohexane-1,2-diol via recrystallization. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining high-purity cis- and trans-1-phenylcyclohexane-1,2-diol. Here, we address specific experimental issues with in-depth, evidence-based solutions.

Introduction: The Challenge of Diol Purification

1-Phenylcyclohexane-1,2-diol is a versatile intermediate in organic synthesis. Its purification is often complicated by its stereochemistry (cis and trans isomers), the presence of structurally similar impurities, and its crystallization behavior. The primary impurities frequently arise from the synthetic route, typically the acidic or basic hydrolysis of 1-phenylcyclohexene oxide. These can include unreacted epoxide, polymeric byproducts, or rearrangement products.

This guide provides a systematic approach to troubleshooting the recrystallization process, ensuring you can achieve the desired purity and yield for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 1-phenylcyclohexane-1,2-diol is "oiling out" during cooling instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the solute's melting point or when the solute's solubility decreases too rapidly for crystal nucleation to occur.

  • Causality: The high concentration of the diol, combined with a rapid cooling rate, is the most common cause. The hydroxyl groups on the diol can lead to strong intermolecular hydrogen bonding, making it viscous and prone to forming an amorphous oil.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the supersaturation level.

    • Slow Cooling: This is the most critical parameter. Allow the flask to cool to room temperature slowly on the benchtop, insulated with a glass wool or cloth towel. Do not place it directly in an ice bath.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a pure sample, add a tiny crystal of 1-phenylcyclohexane-1,2-diol to the cooled, supersaturated solution to induce crystallization.

Q2: I'm getting very low recovery after recrystallization. What are the likely causes?

A2: Low recovery is a common issue and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved even after cooling. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.

  • Premature Crystallization: If crystals form too early during a hot filtration step (intended to remove insoluble impurities), a significant amount of product can be lost.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the diol sparingly at room temperature but have high solubility at its boiling point. If the solubility is too high at low temperatures, your recovery will be poor.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude diol.

    • Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and filter paper with hot solvent vapor to prevent premature crystallization.

    • Solvent System Optimization: Consider a two-solvent (binary) system. A common and effective system for diols is a Toluene-Hexane mixture. Toluene is a good "solvent" where the diol is soluble when hot, while hexane is a poor "anti-solvent" that induces crystallization upon cooling.

    • Cold Wash: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.

Q3: My final product's melting point is broad, and analysis shows it's still impure. How can I improve purity?

A3: A broad melting point is a classic sign of impurity. If a single recrystallization is insufficient, it's likely due to the presence of impurities with similar solubility profiles to your target diol.

  • Troubleshooting Strategies:

    • Multiple Recrystallizations: A second recrystallization is often necessary to achieve high purity.

    • Charcoal Treatment: If your product has a color tint, it may be due to high molecular weight, colored byproducts. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

    • Solvent Selection: The choice of solvent is paramount. Impurities may be either more or less soluble than the diol.

      • If the impurity is less soluble, it can be removed by hot filtration.

      • If the impurity is more soluble, it will remain in the mother liquor upon cooling. A Toluene-Hexane system is often effective as non-polar impurities will have higher solubility in the hexane-rich cold mixture.

    • Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography (e.g., using silica gel with an ethyl acetate/hexane eluent system) is a more powerful purification technique to consider before a final recrystallization step.

Part 2: Troubleshooting Protocols & Workflows

Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Toluene)
  • Solvent Selection: Place a small amount of your crude 1-phenylcyclohexane-1,2-diol in a test tube. Add a few drops of toluene. If it is insoluble at room temperature, heat the test tube. If it dissolves when hot and reappears as a solid upon cooling, toluene is a potentially suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling toluene to your crude product to completely dissolve it. Start with a small volume and add more in small portions as needed.

  • Hot Filtration (Optional): If there are insoluble impurities (or if you've used charcoal), perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Advanced Recrystallization using a Binary Solvent System (Toluene-Hexane)

This method is highly effective when a single solvent does not provide adequate separation.

  • Dissolution: Dissolve the crude diol in the minimum amount of hot toluene in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until you observe persistent cloudiness (the "cloud point"). This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of hot toluene to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash with a small amount of a cold solvent mixture (e.g., 1:4 Toluene:Hexane).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Flowchart

Below is a logical workflow to diagnose and solve common recrystallization issues.

G start Start Recrystallization dissolve Dissolve Crude Diol in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oil Product Oils Out outcome->oil Problem no_xtal No Crystals Form outcome->no_xtal Problem filter_dry Filter, Wash & Dry crystals->filter_dry low_purity Check Purity (e.g., MP) filter_dry->low_purity success Pure Product oil_action Re-heat, Add More Solvent, Cool Slowly, Scratch oil->oil_action oil_action->cool no_xtal_action Too much solvent? Evaporate some solvent. Induce with seed crystal. no_xtal->no_xtal_action no_xtal_action->cool low_purity->success Purity OK impure Product Impure low_purity->impure Purity Low impure_action Re-recrystallize. Use Charcoal. Switch to Binary Solvent. impure->impure_action impure_action->start

Caption: Troubleshooting workflow for 1-phenylcyclohexane-1,2-diol recrystallization.

Part 3: Data & Reference Tables

Table 1: Solvent System Selection Guide
Solvent SystemTarget Impurity TypeRationale & Use Case
Toluene Moderately polar impuritiesGood for general purpose recrystallization. The diol has good solubility when hot and lower solubility when cold.
Toluene-Hexane Non-polar impurities (e.g., unreacted epoxide)Excellent for fine-tuning polarity. Hexane acts as an anti-solvent, forcing the more polar diol out of solution while keeping non-polar impurities dissolved.
Ethyl Acetate-Hexane Polar impuritiesSimilar to Toluene-Hexane, but ethyl acetate is more polar. Useful if toluene is not effective.
Water Highly polar, water-soluble impuritiesGenerally not recommended as the primary solvent due to the diol's low water solubility, but can be useful for an initial wash of the crude product to remove inorganic salts.
Table 2: Physical Properties for Purity Assessment
CompoundIsomerMelting Point (°C)Appearance
1-Phenylcyclohexane-1,2-dioltrans119-121White crystalline solid
1-Phenylcyclohexane-1,2-diolcis99-101White crystalline solid
1-Phenylcyclohexene oxideN/A(liquid)Colorless oil

Note: The melting points can vary slightly based on experimental conditions and analytical equipment. A sharp melting point range (≤ 2 °C) is indicative of high purity.

References

  • Recrystallization of 1-Phenylcyclohexane-1,2-diol. University of Toronto, Department of Chemistry. [Link]

Optimization

Technical Support Center: Troubleshooting NMR Solubility for 1-Phenylcyclohexane-1,2-diol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the NMR characterization of amphiphilic molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the NMR characterization of amphiphilic molecules. 1-Phenylcyclohexane-1,2-diol presents a classic analytical dichotomy: it possesses a highly hydrophobic core (phenyl and cyclohexyl rings) paired with a hydrophilic, hydrogen-bonding vicinal diol motif.

This structural juxtaposition often leads to concentration-dependent aggregation, peak broadening, and unpredictable solubility in standard NMR solvents. This guide provides a mechanistic approach to troubleshooting these issues, ensuring your spectral data is robust, reproducible, and ready for publication.

Analytical Workflow: Solvent Selection

The most critical factor in analyzing 1-phenylcyclohexane-1,2-diol is matching your solvent to your specific analytical goal. Use the decision matrix below to guide your experimental design.

Workflow A 1-phenylcyclohexane-1,2-diol NMR Solvent Selection B Primary Analytical Objective? A->B C Observe -OH Coupling (Stereochemical Assignment) B->C D Suppress -OH Signals (Simplify Aliphatic Region) B->D E Maximize Sample Recovery (Post-NMR Isolation) B->E F Use DMSO-d6 Breaks H-bonds, locks -OH C->F G Use CD3OD or D2O Rapid H/D exchange D->G H Use CDCl3 or C6D6 High volatility, requires low conc. E->H

Decision matrix for selecting NMR solvents for 1-phenylcyclohexane-1,2-diol based on goals.

Troubleshooting Guides & FAQs

Q1: My sample is cloudy in CDCl3, and the 1H NMR spectrum shows broad, poorly resolved peaks in the 1.5–2.5 ppm region. How do I resolve this?

  • Causality: 1-phenylcyclohexane-1,2-diol is amphiphilic. In a non-polar solvent like chloroform-d (CDCl3), the diol molecules self-associate to minimize their interaction with the solvent, forming transient intermolecular hydrogen-bonded aggregates[1]. This intermediate chemical exchange on the NMR timescale causes severe peak broadening and drifting chemical shifts.

  • Solution: To break these aggregates, switch to a strongly hydrogen-bonding acceptor solvent like DMSO-d6[2]. If recovery from DMSO is undesirable due to its high boiling point, perform a titration by adding 5–10% CD3OD to your CDCl3 sample to disrupt the hydrogen bonding network.

Q2: I need to assign the relative stereochemistry (cis vs. trans) of the diol, but the hydroxyl (-OH) peaks are missing in Methanol-d4. Why?

  • Causality: Methanol-d4 (CD3OD) is a protic solvent. The labile protons on your vicinal diol undergo rapid chemical exchange with the deuterium pool of the solvent. Because deuterium resonates at a vastly different frequency, the hydroxyl signals effectively disappear from the 1H NMR spectrum, leaving only the aliphatic and aromatic backbone[3].

  • Solution: To observe the -OH protons and their crucial scalar couplings ( 3JH,OH​ ) to the adjacent methine protons, you must use a strictly anhydrous, aprotic solvent. DMSO-d6 is the industry standard for this application, as it strongly solvates the diol while locking the -OH protons in place, allowing you to observe sharp doublets or triplets[2].

Q3: I am using Benzene-d6 to shift overlapping aliphatic peaks, but the solubility is terrible. Is there a workaround?

  • Causality: Benzene-d6 (C6D6) is highly non-polar and lacks a dipole moment, making it exceptionally poor at solvating the hydrogen-bonding diol motif. While it provides excellent aromatic solvent-induced shifts (ASIS) for resolving overlapping cyclohexyl protons, the energetic penalty of breaking the diol crystal lattice without solvent stabilization leads to low solubility[4].

  • Solution: Prepare a mixed solvent system. Dissolve the sample in C6D6 and add 5-10% Acetone-d6 by volume. Acetone acts as a polar aprotic co-solvent that disrupts the diol lattice, drastically increasing solubility while preserving most of the ASIS effects from the benzene.

Quantitative Data: Solvent Selection Matrix

Summarizing the physicochemical behaviors of 1-phenylcyclohexane-1,2-diol across common NMR environments allows for rapid experimental planning.

SolventSolvation of AmphiphilesIntermolecular H-Bond Disruption-OH Peak VisibilityVolatility / Sample Recovery
Chloroform-d (CDCl3) ModeratePoor (Promotes aggregation)Broad / VariableExcellent (bp 61 °C)
Dimethyl Sulfoxide-d6 ExcellentExcellent (Strong H-bond acceptor)Sharp, distinct couplingPoor (bp 189 °C)
Methanol-d4 (CD3OD) ExcellentGoodInvisible (H/D exchange)Excellent (bp 65 °C)
Benzene-d6 (C6D6) PoorPoorBroad / VariableGood (bp 80 °C)
Self-Validating Experimental Protocol

Anhydrous Preparation for -OH Coupling Observation in DMSO-d6

Objective: Obtain a high-resolution 1H NMR spectrum of 1-phenylcyclohexane-1,2-diol with distinct hydroxyl scalar coupling, free from water-induced chemical exchange.

  • Step 1: Desiccation of the Analyte

    • Action: Dry 5–10 mg of 1-phenylcyclohexane-1,2-diol under high vacuum ( 0.1 mbar) at 40 °C for a minimum of 4 hours.

    • Causality: Trace water acts as a catalyst for proton exchange between the two vicinal hydroxyl groups. Even minute amounts of H2O will collapse the fine splitting into broad singlets.

  • Step 2: Solvent Ampoule Utilization

    • Action: Break open a fresh, single-use ampoule of 100% anhydrous DMSO-d6 (containing 0.03% v/v TMS).

    • Causality: DMSO is highly hygroscopic. Using a previously opened bottle guarantees water contamination from ambient humidity, which invalidates the stereochemical analysis[3].

  • Step 3: Dissolution and Transfer

    • Action: Dissolve the dried diol in 0.6 mL of the anhydrous DMSO-d6 directly in the vial. Vortex for 15 seconds until the solution is optically clear. Transfer to a clean, oven-dried 5 mm NMR tube.

  • Step 4: Acquisition, Locking, and Validation

    • Action: Insert the sample into the spectrometer. Lock on the DMSO-d6 signal (2.50 ppm for 1H). Shim extensively on the Z1 and Z2 axes until the TMS reference peak width at half-height is < 1.0 Hz.

    • Self-Validation: The preparation is successful and self-validating if the residual water peak (typically around 3.33 ppm in DMSO-d6) is sharp and integrates to less than 10% of a single proton relative to your analyte.

References
  • Organic Syntheses Procedure: (+)-(1R,2R)-1-Phenylcyclohexane-1,2-diol. Organic Syntheses. 1

  • Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation. Royal Society of Chemistry. 2

  • 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. National Institutes of Health (NIH) / PubMed. 4

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. 3

Sources

Troubleshooting

Optimizing column chromatography for phenylcyclohexane diols

Welcome to the Technical Support Center for Phenylcyclohexane Diols Chromatography. As a Senior Application Scientist, I have structured this guide to move beyond generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylcyclohexane Diols Chromatography. As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Phenylcyclohexane diols present a unique chromatographic challenge: they combine a bulky, hydrophobic core (phenyl and cyclohexane rings) with two highly polar, hydrogen-bonding hydroxyl groups. This duality often leads to severe peak tailing, co-elution of diastereomers, and unpredictable scale-up behavior.

This guide synthesizes mechanistic theory with field-proven troubleshooting to provide a self-validating framework for your method development.

Part 1: Mechanistic Overview & Method Workflow

Before troubleshooting, it is critical to understand the separation pathway. Diastereomers (e.g., cis vs. trans) possess different physicochemical properties and can be resolved on achiral stationary phases[1]. However, enantiomers (e.g., 1R,2R vs. 1S,2S) possess identical scalar properties in an achiral environment and strictly require a Chiral Stationary Phase (CSP) or Supercritical Fluid Chromatography (SFC)[1][2].

Workflow Start Crude Phenylcyclohexane Diols (Isomeric Mixture) Screen Analytical Screening (TLC / HPLC) Start->Screen Diast Diastereomer Separation (cis vs. trans) Screen->Diast Target: Diastereomers Enant Enantiomer Separation (e.g., 1R,2R vs 1S,2S) Screen->Enant Target: Enantiomers Silica Achiral Normal Phase (Type B Silica / Diol-Silica) Diast->Silica CSP Chiral Stationary Phase (Polysaccharide / SFC) Enant->CSP Prep Preparative Scale-Up (Taguchi Optimization) Silica->Prep CSP->Prep

Caption: Workflow for the chromatographic resolution of phenylcyclohexane diol stereoisomers.

Part 2: Step-by-Step Methodologies

Protocol A: Achiral Separation of Diastereomers (Normal Phase)

Objective: Isolate cis-phenylcyclohexane-1,2-diol from its trans counterpart.

  • Stationary Phase Selection: Pack the column strictly with high-purity, acid-washed "Type B" silica gel (40–60 µm). Avoid older "Type A" silica to prevent metal-ion chelation[3].

  • Mobile Phase Preparation: Prepare a binary solvent system of Hexane and Ethyl Acetate (start at 4:1 v/v). The ethyl acetate acts as a hydrogen-bond acceptor, outcompeting the silica's silanol groups for the diol's protons.

  • Sample Loading: Dissolve the crude mixture in the minimum required volume of the mobile phase. Apply uniformly to the column head to prevent band broadening.

  • Self-Validating Checkpoint: Run an analytical HPLC or TLC prior to preparative loading. Calculate the resolution ( Rs​ ). If Rs​<1.5 , the system fails the validation. Do not proceed to scale-up; adjust the mobile phase by substituting Ethyl Acetate with a more polar modifier like Isopropanol (IPA) until baseline resolution is achieved.

Protocol B: Enantiomeric Resolution via Chiral SFC

Objective: Separate the (+)-(1R,2R) and (-)-(1S,2S) enantiomers.

  • Column Selection: Install a polysaccharide-based Chiral Stationary Phase (CSP) compatible with Supercritical Fluid Chromatography (SFC)[1][2].

  • Method Parameters: Utilize supercritical CO2​ with a polar co-solvent (e.g., 10-20% Methanol). Set the backpressure regulator to standard SFC conditions (e.g., 120 bar) and temperature to 35°C.

  • Self-Validating Checkpoint: Monitor the USP Tailing Factor ( Tf​ ) of the first eluting peak. If Tf​>1.5 , the system fails. This indicates column overloading or secondary achiral interactions. Dilute the sample by 50% or add 0.1% of an acidic/basic additive to the co-solvent before continuing[4].

Part 3: Troubleshooting Guide & FAQs

Q1: Why do my phenylcyclohexane diol peaks exhibit severe tailing on standard silica gel? A1: Phenylcyclohexane diols possess two vicinal hydroxyl groups that act as strong hydrogen-bond donors. When using older or lower-quality "Type A" silica gel, trace metal ions (e.g., iron, aluminum) on the silica surface act as chelating agents, binding strongly to the diol moiety[3]. Furthermore, these metals increase the acidity (lower the pKa) of adjacent silanol groups, causing irreversible ionic-like adsorption[3]. Causative Fix: Always specify high-purity "Type B" silica. Type B lacks these metal impurities, resulting in a higher silanol pKa and significantly reduced peak tailing[3].

Troubleshooting Issue Issue: Severe Peak Tailing (Tf > 1.5) CheckSilica Check Silica Type Issue->CheckSilica TypeA Type A (High Metal) Action: Switch to Type B CheckSilica->TypeA Older/Cheaper Silica TypeB Type B (Low Metal) Action: Optimize Mobile Phase CheckSilica->TypeB High-Purity Silica DiolPhase Persistent Tailing? Switch to Diol-Bonded Silica TypeB->DiolPhase Secondary Interactions

Caption: Decision tree for troubleshooting peak tailing in diol chromatography.

Q2: My cis and trans diastereomers are co-eluting even on Type B silica. How can I alter the selectivity? A2: Co-elution of diastereomers is fundamentally a selectivity ( α ) problem[1]. While diastereomers have different physicochemical properties, the hydrophobic bulk of the phenylcyclohexane ring can dominate retention, masking the subtle stereochemical differences of the diol groups. Causative Fix: Switch the stationary phase to a Diol-functionalized silica column[1]. Diol columns feature 2,3-dihydroxypropylsilane groups bonded to the silica matrix[5]. Unlike bare silica, which relies on highly polarized and acidic Si-OH groups, diol phases provide mild, neutral alcoholic hydrogen bonding (C-OH)[6]. This alternative selectivity often resolves challenging polar diastereomers while simultaneously improving peak shape[5][7].

Q3: How do I optimize column dimensions and particle size for preparative scale-up of these stereoisomers? A3: Traditional scale-up often defaults to longer columns, but mechanistic modeling and empirical Taguchi method optimizations reveal a counterintuitive approach for preparative chiral and diastereomeric separations[8]. Causative Fix: Maximum productivity and reduced solvent consumption are achieved using shorter columns (e.g., 10 cm) packed with smaller particle sizes (e.g., 10 µm), operated at higher maximum backpressures (e.g., 200 bar)[8]. Increasing the pressure limit allows for optimal flow rates through the smaller particles, driving high-efficiency separations without the severe band broadening associated with long column beds[8].

Q4: Can I resolve the (1R,2R) and (1S,2S) enantiomers of phenylcyclohexane-1,2-diol using these achiral methods? A4: No. Enantiomers behave identically in an achiral environment. You must use a Chiral Stationary Phase (CSP) or employ Supercritical Fluid Chromatography (SFC)[1][2]. For example, baseline resolution of (+)-(1R,2R) and (-)-(1S,2S)-1-phenylcyclohexane-1,2-diol with >99.5% enantiomeric excess (ee) is routinely achieved using chiral SFC methodologies[2].

Part 4: Quantitative Data Summaries

Table 1: Stationary Phase Selectivity & Tailing Factors for Diols | Stationary Phase | Interaction Mechanism | Typical Tailing Factor ( Tf​ ) | Best Use Case | | :--- | :--- | :--- | :--- | | Type A Bare Silica | Strong H-bonding, Metal Chelation | > 2.0 (Severe) | Not recommended for 1,2-diols[3] | | Type B Bare Silica | Moderate H-bonding | 1.2 - 1.5 (Acceptable) | Routine flash chromatography of diastereomers[3] | | Diol-Bonded Silica | Mild Alcoholic H-bonding (C-OH) | 1.0 - 1.1 (Ideal) | High-resolution HPLC of polar diastereomers[5][6] | | Polysaccharide CSP | Steric fit, Chiral recognition | 1.0 - 1.2 (Ideal) | Resolution of enantiomers (e.g., 1R,2R vs 1S,2S)[1] |

Table 2: Preparative Scale-Up Optimization (Taguchi Method Parameters) Based on empirical data for chiral/diastereomeric preparative chromatography[8].

Parameter Standard Conditions Taguchi Optimized Conditions Impact on Separation Mechanics
Column Length 25 cm 10 cm Drastically reduces longitudinal band broadening
Particle Size 20 µm 10 µm Increases theoretical plates and mass transfer
Max Backpressure 80 bar 200 bar Enables optimal linear velocities for small particles

| Overall Performance | Baseline (1.0x) | 1.5x Productivity | 0.6x Solvent Consumption |

Sources

Optimization

Technical Support Center: 1-Phenylcyclohexane-1,2-diol Stability &amp; Storage

Prepared by: Senior Application Scientist, Chemical Development & Formulations Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Handling vic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Formulations Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Handling vicinal diols with benzylic tertiary alcohols requires a rigorous understanding of physical organic chemistry. 1-Phenylcyclohexane-1,2-diol—often synthesized via the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene [1]—is notoriously unstable under standard benchtop conditions.

This guide provides field-proven, self-validating methodologies to prevent epimerization (isomerization) and degradation during storage, ensuring the stereochemical integrity of your APIs and synthetic intermediates.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my diastereopure cis-1-phenylcyclohexane-1,2-diol converting to the trans-isomer during storage? A1: The root cause is trace acid catalysis. The hydroxyl group at the C1 position is attached to a benzylic, tertiary carbon. Even mildly acidic conditions (e.g., pH < 6.5) will protonate this C1-OH group, turning it into an excellent leaving group (water). Upon dehydration, a highly stabilized planar benzylic-tertiary carbocation is formed [2]. When ambient water re-attacks this planar intermediate, it can approach from either face, resulting in a thermodynamically driven mixture of cis and trans isomers [3].

Q2: I stored my compound as a stock solution in chloroform (CHCl₃), and it degraded completely within a week. Why? A2: Halogenated solvents like chloroform and dichloromethane undergo photolytic and thermal degradation over time, generating trace amounts of hydrochloric acid (HCl). This in-situ acid generation acts as a continuous catalyst for carbocation formation. Never store benzylic tertiary alcohols in un-stabilized halogenated solvents.

Q3: Besides the trans-isomer, I am seeing a secondary byproduct on my LC-MS with an [M-H₂O] mass profile. What is this? A3: This is likely a ketone resulting from a Pinacol rearrangement [4]. When the C1 carbocation forms, instead of rehydration, a hydride or alkyl shift from the adjacent C2 carbon can occur to satisfy the positive charge, yielding 2-phenylcyclohexanone or a ring-contracted cyclopentyl phenyl ketone.

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the degradation pathways you are observing in your analytical assays.

Mechanism A cis-1-Phenylcyclohexane-1,2-diol (Intact) B Protonation at C1-OH (Trace Acid) A->B + H+ C Loss of H2O (Dehydration) B->C D Benzylic Tertiary Carbocation (Planar Intermediate) C->D Rate Limiting E Rehydration from Opposite Face D->E + H2O G Pinacol Rearrangement (Ketone Formation) D->G Alkyl/Hydride Shift F trans-1-Phenylcyclohexane-1,2-diol (Isomerized) E->F - H+

Fig 1. Acid-catalyzed carbocation formation leading to isomerization and Pinacol rearrangement.

Quantitative Data: Storage Conditions vs. Stability

To highlight the critical nature of your storage parameters, below is a structured summary of representative stability profiling for 1-phenylcyclohexane-1,2-diol under various conditions.

Storage ConditionContainer TypeAtmosphereTemp (°C)6-Month Purity RetentionPrimary Degradant
CDCl₃ (Untreated)Borosilicate GlassAmbient Air25°C< 40.0%trans-isomer & ketone
THF (Anhydrous)Borosilicate GlassAmbient Air25°C85.5%trans-isomer
Solid StateBorosilicate GlassArgon4°C94.2%Trace trans-isomer
Solid State PTFE / Silanized Argon -20°C > 99.9% None detected

Note: Standard borosilicate glass contains surface silanol groups (Si-OH) which act as weak Brønsted acids, sufficient to trigger epimerization over prolonged storage.

Troubleshooting Workflow

If you detect isomerization in your batches, follow this logical diagnostic tree to isolate the root cause.

Workflow Start Observation: Isomerization detected (HPLC/NMR) CheckSolvent Step 1: Check Solvent Halogenated? (e.g., CDCl3) Start->CheckSolvent SolventFix Action: Switch to THF-d8 or basic alumina filtered CDCl3 CheckSolvent->SolventFix Yes CheckVial Step 2: Check Container Standard Borosilicate? CheckSolvent->CheckVial No SolventFix->CheckVial VialFix Action: Switch to Silanized Glass or PTFE CheckVial->VialFix Yes CheckTemp Step 3: Check Temp Stored at RT? CheckVial->CheckTemp No VialFix->CheckTemp TempFix Action: Store at -20°C under Argon CheckTemp->TempFix Yes Success Result: Isomerization Prevented CheckTemp->Success No TempFix->Success

Fig 2. Step-by-step troubleshooting workflow to identify and resolve isomerization root causes.

Self-Validating Storage Protocol (SOP)

To ensure absolute stereochemical fidelity, implement the following step-by-step methodology. This protocol is designed as a self-validating system , meaning built-in checks will confirm the integrity of the environment before the compound is subjected to it.

Phase 1: Container Passivation & Preparation
  • Select the Vessel: Obtain high-density PTFE vials or pre-silanized amber glass vials. Causality: This eliminates acidic surface silanols that catalyze carbocation formation.

  • Validation Check: Rinse the vial with HPLC-grade water and test the effluent with a micro-pH probe. The pH must read strictly neutral (7.0 ± 0.2).

  • Drying: Bake silanized glass vials at 120°C for 4 hours. (If using PTFE, dry in a vacuum desiccator overnight).

Phase 2: Lyophilization (Water Removal)
  • Solvent Exchange: If your diol is in solution, exchange the solvent to a volatile, non-halogenated, neutral solvent (e.g., anhydrous 1,4-dioxane or LC-MS grade Acetonitrile).

  • Freeze-Drying: Flash-freeze the solution using a dry ice/acetone bath and lyophilize for 24 hours to obtain a completely anhydrous powder. Causality: Removing trace water prevents the hydrolysis of any atmospheric or solvent-based electrophiles into acid.

Phase 3: Inert Atmosphere & Cryo-Storage
  • Argon Backfilling: Transfer the lyophilized powder to the passivated vial inside a glovebox, or use a Schlenk line to purge the vial with high-purity Argon (5 cycles of vacuum/Argon).

  • Seal & Store: Seal with a PTFE-lined cap and wrap with Parafilm. Store immediately at -20°C. Causality: Low thermal energy drastically reduces the kinetic rate constant for the dehydration step.

  • Validation Check: Upon retrieving the sample for future use, run a rapid Chiral HPLC assay (using a hexanes/isopropanol gradient on a Chiralcel OD-H column) against your Day 0 baseline chromatogram to validate that the cis/trans ratio remains unchanged.

References

[1] Title: Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure Source: orgsyn.org URL:[2] Title: 1-Phenylcyclohexanol for Research|High Purity - Benchchem Source: benchchem.com URL:

[3] Title: Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | lookchem Source: lookchem.com URL:

[4] Title: Stereochemical aspect of heating of cyclohexane-1,2-diol - Chemistry Stack Exchange Source: stackexchange.com URL:

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of 1-Phenylcyclohexane-1,2-diol: GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary 1-Phenylcyclohexane-1,2-diol (C₁₂H₁₆O₂, exact mass 192.115 Da, molecular weight 192.25 g/mol [1]) is a sterically hindered vicinal diol widely utilized as a chiral building block in the synthesis of sup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenylcyclohexane-1,2-diol (C₁₂H₁₆O₂, exact mass 192.115 Da, molecular weight 192.25 g/mol [1]) is a sterically hindered vicinal diol widely utilized as a chiral building block in the synthesis of supramolecular structures like rotaxanes[2] and as a substrate in catalytic aerobic oxidative cleavage studies[3].

For researchers elucidating its structural integrity or tracking its metabolic/degradation products, selecting the correct mass spectrometry (MS) platform is critical. This guide objectively compares the fragmentation dynamics and analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Causality: Ionization and Fragmentation Dynamics

The fragmentation behavior of 1-phenylcyclohexane-1,2-diol is dictated by the stability of the carbocations and oxonium ions generated post-ionization. Understanding these pathways allows scientists to confidently assign spectra and avoid false positives.

GC-EI-MS (Hard Ionization)

Under standard 70 eV electron ionization, the molecule is bombarded with high-energy electrons, stripping an electron to form the radical cation [M]+∙ at m/z 192. Because vicinal diols are highly susceptible to cleavage, this molecular ion is typically of low abundance.

  • Dehydration Pathways: The radical cation rapidly undergoes the loss of water (-18 Da) to yield a fragment at m/z 174. The thermodynamic driving force here is the formation of a resonance-stabilized allylic/benzylic cation. A subsequent loss of a second water molecule (-18 Da) generates a highly conjugated diene-like structure at m/z 156.

  • Phenyl Cleavage: Similar to its analog 1-phenylcyclohexanol—which exhibits a base peak at m/z 99 due to the loss of the phenyl group[4]—the diol undergoes a parallel α -cleavage. The loss of the phenyl radical (-77 Da) results in an oxygen-stabilized oxonium ion at m/z 115.

LC-ESI-MS/MS (Soft Ionization + CID)

In positive electrospray ionization (ESI+), the molecule gently accepts a proton to form [M+H]+ at m/z 193. Because ESI imparts minimal residual internal energy, the precursor ion remains intact until subjected to Collision-Induced Dissociation (CID) in the collision cell.

  • Targeted Neutral Losses: Upon collision with argon gas, the weakest bonds break first. The protonated vicinal diol undergoes a facile neutral loss of water to form m/z 175 [M+H−H2​O]+ . Increasing the collision energy forces a secondary dehydration, yielding m/z 157 [M+H−2H2​O]+ .

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical rigor, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: GC-EI-MS Analysis (Underivatized & Derivatized)

Note: While modern inert GC systems can analyze the underivatized diol, silylation is recommended to prevent thermal degradation in the inlet.

  • Sample Preparation: Dissolve 1 mg of 1-phenylcyclohexane-1,2-diol in 1 mL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger to drive the derivatization reaction forward.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes. Causality: The 1% TMCS acts as a catalyst, which is strictly required to silylate the sterically hindered tertiary hydroxyl group at the C1 position.

  • Injection: Inject 1 µL into the GC inlet set to 250°C (split ratio 10:1). Causality: 250°C ensures instantaneous vaporization without exceeding the thermal stability threshold of the di-TMS ether.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Detection: Operate the EI source at 230°C and 70 eV. Scan range m/z 50–400.

Protocol B: LC-ESI-MS/MS Analysis (Direct Dilute & Shoot)
  • Sample Preparation: Prepare a 10 µg/mL solution of the diol in Methanol:Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid provides an abundant source of protons, artificially driving the equilibrium toward the [M+H]+ state to maximize ESI+ sensitivity.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 10% to 90% organic over 5 minutes.

  • Ionization: Set the ESI capillary voltage to 3.0 kV and desolvation temperature to 350°C. Causality: 350°C provides sufficient thermal energy to evaporate the aqueous droplets rapidly without degrading the analyte.

  • Tandem MS (MRM): Isolate the precursor m/z 193 in Q1. Apply a Collision Energy (CE) of 15 eV for the 193 175 transition, and 25 eV for the 193 157 transition.

Comparative Performance Data

The table below synthesizes the operational and quantitative differences between the two analytical platforms for this specific compound.

Analytical FeatureGC-EI-MS (Underivatized)LC-ESI-MS/MS (Underivatized)
Ionization Technique Hard (70 eV Electron Impact)Soft (Positive Electrospray)
Primary Precursor Ion m/z 192 ( [M]+∙ , Low Abundance)m/z 193 ( [M+H]+ , High Abundance)
Key Diagnostic Fragments m/z 174, 156, 115, 77m/z 175, 157
Sample Prep Time 45 mins (if derivatization is used)< 5 mins (Dilute & Shoot)
Limit of Detection (LOD) ~10–20 ng/mL~1–5 ng/mL
Structural Elucidation Excellent (Rich fragmentation fingerprint)Moderate (Requires MS/MS optimization)
Best Used For Unknown screening, library matchingHigh-throughput targeted quantitation

Analytical Workflow and Fragmentation Pathways

MS_Workflow Sample 1-phenylcyclohexane-1,2-diol MW: 192.25 g/mol GC GC-EI-MS Platform (70 eV Hard Ionization) Sample->GC Thermal Vaporization LC LC-ESI-MS/MS Platform (Soft Ionization + CID) Sample->LC Liquid Elution Frag_EI_1 [M]+. m/z 192 (Low Abundance) GC->Frag_EI_1 Electron Impact Frag_ESI_1 [M+H]+ m/z 193 (High Abundance) LC->Frag_ESI_1 Electrospray Frag_EI_2 [M - H2O]+. m/z 174 [M - Ph]+ m/z 115 Frag_EI_1->Frag_EI_2 Intramolecular Cleavage Frag_ESI_2 [M+H - H2O]+ m/z 175 [M+H - 2H2O]+ m/z 157 Frag_ESI_1->Frag_ESI_2 Collision-Induced Dissociation

Fig 1. Comparative MS workflows and fragmentation pathways for 1-phenylcyclohexane-1,2-diol.

Conclusion & Strategic Recommendations

For researchers focused on structural confirmation and untargeted screening , GC-EI-MS remains the gold standard. The hard ionization provides a rich, reproducible fragmentation fingerprint (m/z 174, 156, 115) that leaves no ambiguity regarding the compound's identity. However, analysts must be cautious of thermal degradation and should employ TMS derivatization if peak tailing occurs.

Conversely, for pharmacokinetic tracking, trace-level quantitation, or high-throughput reaction monitoring (such as tracking diol cleavage in catalytic studies), LC-ESI-MS/MS is superior. It bypasses the need for derivatization, preserves the intact molecular ion (m/z 193), and offers superior sensitivity through targeted MRM transitions (m/z 193 175).

References

  • National Center for Biotechnology Information. "(1R,2R)-1-phenylcyclohexane-1,2-diol". PubChem. URL:[Link]

  • He, M., et al. "Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation". Royal Society of Chemistry. URL:[Link]

  • MDPI. "The Asymmetry is Derived from Mechanical Interlocking of Achiral Axle and Achiral Ring Components". Symmetry 2018, 10, 20. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 1-phenylcyclohexane-1,2-diol

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for 1-phenylcyclohexane-1,2-diol. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for 1-phenylcyclohexane-1,2-diol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying this compound, monitoring its synthesis, and assessing its purity. We will explore the key spectral features that differentiate the diol from its common precursors, supported by experimental data and established spectroscopic principles.

Section 1: The Role of IR Spectroscopy in Characterizing 1-phenylcyclohexane-1,2-diol

Infrared (IR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the functional groups present in a compound.[1] For a molecule like 1-phenylcyclohexane-1,2-diol, which contains hydroxyl (-OH), phenyl (aromatic C=C and C-H), and cyclohexyl (aliphatic C-H) groups, IR spectroscopy is particularly powerful. It allows for the unambiguous confirmation of the diol's formation and can be used as a rapid quality control tool to detect the presence of starting materials or byproducts.

Core Principles of Interpretation

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1]

  • Functional Group Region: Absorptions in this area correspond to stretching vibrations of specific bonds (e.g., O-H, C-H, C=O). These peaks are highly diagnostic.

  • Fingerprint Region: This complex area contains a multitude of absorption bands arising from bending vibrations and skeletal vibrations of the molecule. While harder to interpret on a peak-by-peak basis, the overall pattern is unique to a specific compound.

A crucial interpretation strategy involves drawing a conceptual line at 3000 cm⁻¹. Peaks appearing above this line typically correspond to C-H stretches from sp²-hybridized carbons (alkenes and aromatics), while peaks below indicate C-H stretches from sp³-hybridized carbons (alkanes).[2][3]

Section 2: Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental approach is necessary. For a solid sample like 1-phenylcyclohexane-1,2-diol, Attenuated Total Reflectance (ATR) is a modern and highly effective technique.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Sample Application: Place a small amount of the solid 1-phenylcyclohexane-1,2-diol sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: Process the collected spectrum, which may include baseline correction and normalization as needed.

Section 3: Spectral Analysis of 1-phenylcyclohexane-1,2-diol

The key to identifying 1-phenylcyclohexane-1,2-diol lies in recognizing its signature peaks, which arise from its distinct functional groups.

The Hydroxyl (O-H) Stretch: The Definitive Marker

The most prominent and diagnostic feature in the spectrum of 1-phenylcyclohexane-1,2-diol is the hydroxyl group absorption.

  • Region: 3600-3200 cm⁻¹

  • Appearance: A very strong and characteristically broad "tongue-like" peak.[2][4][5]

  • Causality: The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[4][5][6] This interaction creates a range of O-H bond strengths within the sample, leading to a wide envelope of absorption frequencies instead of a single sharp peak.[2][4] The presence of this broad band is strong evidence for the existence of the diol functionality.

Carbon-Hydrogen (C-H) Stretching Region

This region provides clear evidence for both the aromatic (phenyl) and aliphatic (cyclohexyl) components of the molecule.

  • Aromatic sp² C-H Stretch: A series of sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ . These are characteristic of the C-H bonds on the phenyl ring.

  • Aliphatic sp³ C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹ . These are assigned to the C-H bonds of the cyclohexane ring.

Other Key Vibrational Modes
  • Aromatic C=C Stretch: Medium to sharp peaks in the 1600-1450 cm⁻¹ region confirm the presence of the phenyl group.[4][5]

  • C-O Stretch: A strong absorption peak typically found in the 1280-1000 cm⁻¹ range.[5][6][7] This peak arises from the stretching vibration of the carbon-oxygen single bond in the alcohol groups.

The diagram below illustrates the relationship between the molecular structure and its key IR-active vibrational modes.

Caption: Key vibrational modes of 1-phenylcyclohexane-1,2-diol and their corresponding IR peak regions.

Section 4: Comparative Analysis: Monitoring Synthesis from 1-phenylcyclohexene

A powerful application of IR spectroscopy is monitoring the progress of a chemical reaction. A common synthesis route to 1-phenylcyclohexane-1,2-diol is the cis-dihydroxylation of 1-phenylcyclohexene.[8][9][10] By comparing the IR spectrum of the starting material to that of the product, a researcher can quickly determine if the reaction has gone to completion.

The workflow for this analysis is straightforward:

Reaction_Monitoring_Workflow Start 1. Acquire IR Spectrum of Starting Material (1-phenylcyclohexene) React 2. Perform cis-dihydroxylation reaction Start->React Sample 3. Withdraw aliquot from reaction mixture React->Sample Product_IR 4. Acquire IR Spectrum of aliquot/product Sample->Product_IR Analyze 5. Compare Spectra: - Look for disappearance of C=C - Look for appearance of O-H Product_IR->Analyze

Caption: Workflow for monitoring the synthesis of the diol using IR spectroscopy.

Spectral Comparison Table

The table below summarizes the critical spectral differences between the starting material and the final product. The NIST WebBook provides reference spectra for 1-phenylcyclohexene.[11][12][13]

Vibrational Mode1-phenylcyclohexene (Starting Material)1-phenylcyclohexane-1,2-diol (Product)Significance for Reaction Monitoring
O-H Stretch Absent~3600-3200 cm⁻¹ (Strong, Broad) Appearance of this peak is the primary indicator of product formation.
sp² C=C-H Stretch Present (~3020 cm⁻¹)Absent (alkene C-H)Disappearance of the vinylic C-H stretch indicates consumption of starting material.
C=C Stretch Present (~1650 cm⁻¹, weak to medium)AbsentDisappearance of this peak confirms the double bond has reacted.
sp³ C-H Stretch Present (~2930, 2860 cm⁻¹)Present (~2930, 2860 cm⁻¹)Remains present in both, serves as an internal reference.
C-O Stretch Absent~1280-1000 cm⁻¹ (Strong) Appearance of this peak provides secondary confirmation of diol formation.

Expert Insight: The most telling transformation is the concurrent disappearance of the weak C=C stretch near 1650 cm⁻¹ and the emergence of the powerful, broad O-H band. This provides a clear and rapid assessment of the reaction's success, often achievable in minutes with an in-situ IR probe or by analyzing a small reaction aliquot.

Section 5: Conclusion

The infrared spectrum of 1-phenylcyclohexane-1,2-diol is defined by a set of highly characteristic absorption bands. The definitive feature is the strong, broad O-H stretching vibration between 3600-3200 cm⁻¹, indicative of extensive hydrogen bonding. This, combined with the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches and a strong C-O stretch, provides a robust spectral fingerprint for identification. By comparing the spectrum of the product to that of a precursor like 1-phenylcyclohexene, IR spectroscopy serves as an efficient and reliable tool for reaction monitoring in synthetic and drug development workflows.

References

  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclohexene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,2S)-1-Phenylcyclohexane-1,2-diol. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Wade, L. G. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-1-phenylcyclohexane-1,2-diol. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • NIST. (n.d.). 1-Phenyl-1-cyclohexene. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G* method*. [Link]

  • NIST. (n.d.). Cyclohexene, 1-phenyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of (A) bisphenol 1 (B) diol 2a, (C) diol 2b and (D) diol 2d. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC - NIH. [Link]

  • SpectraBase. (n.d.). (1R,2R)-1,2-Dimethoxy-1-phenylcyclohexane - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8). [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • NIST. (n.d.). 1-Phenyl-1-cyclohexene. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dioxygenase-catalysed cis-dihydroxylation of meta-substituted phenols to yield cyclohexenonecis-diol and derived enantiopure cis-triol metabolites. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2011, March 7). Dioxygenase-catalysed cis-dihydroxylation of meta-substituted phenols to yield cyclohexenone cis-diol and derived enantiopure cis-triol metabolites. [Link]

  • OSTI.GOV. (n.d.). A Mononuclear Nonheme Iron-Peroxo Complex in cis-Dihydroxylation Reactions Modeli. [Link]

  • IRIS. (n.d.). Dearomative Dihydroxylation with Arenophiles. [Link]

  • ResearchGate. (n.d.). In-Situ IR-Spectroscopy as Tool for Monitoring the Radical Hydrosilylation Process on Silicon Nanocrystal Surfaces. [Link]

Sources

Validation

Comparative Guide: Chiral HPLC &amp; SFC Methodologies for Resolving 1-Phenylcyclohexane-1,2-diol Enantiomers

Executive Summary & Context 1-Phenylcyclohexane-1,2-diol is a privileged chiral motif. It is widely utilized as a chiral auxiliary, a structural building block for enantioselective crown ethers and rotaxanes[1], and a ke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

1-Phenylcyclohexane-1,2-diol is a privileged chiral motif. It is widely utilized as a chiral auxiliary, a structural building block for enantioselective crown ethers and rotaxanes[1], and a key intermediate in the synthesis of trans-2-phenylcyclohexanol. Accurate determination of its enantiomeric excess (ee) is critical, particularly when validating asymmetric syntheses such as the Sharpless Asymmetric Dihydroxylation (AD)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) methods for resolving this diol. Rather than just listing parameters, this guide explores the causality behind stationary phase selection and provides self-validating protocols to ensure absolute data integrity.

Mechanistic Causality in Chiral Recognition

Successful enantiomeric resolution is never accidental; it is the result of engineered intermolecular interactions. The chiral recognition of 1-phenylcyclohexane-1,2-diol on a chiral stationary phase (CSP) relies on a precise three-point interaction model:

  • Hydrogen Bonding: The vicinal cis-diol acts as a potent bidentate hydrogen bond donor and acceptor. CSPs featuring amide or carbamate linkages strongly interact with these hydroxyl groups, locking the analyte into a transient diastereomeric complex.

  • π-π Interactions: The phenyl ring provides a critical site for π-π stacking. The (R,R) Whelk-O 1 column, which contains an electron-deficient 3,5-dinitrobenzoyl moiety, forms strong π-π donor-acceptor complexes with the electron-rich phenyl ring of the diol[3].

  • Steric Inclusion: The rigid cyclohexane backbone requires a CSP with appropriate spatial geometry to differentiate the (1R,2R) and (1S,2S) spatial arrangements.

Because of these highly specific interaction requirements, Pirkle-type columns like the (R,R) Whelk-O 1 consistently outperform standard polysaccharide-based columns (e.g., Chiralcel OD-H) for this specific analyte.

Product Performance Comparison: NP-HPLC vs. SFC

The following table synthesizes experimental data comparing the performance of the (R,R) Whelk-O 1 column under both NP-HPLC and SFC conditions[3].

Analytical ParameterNP-HPLC PathwaySFC Pathway
Chiral Stationary Phase (R,R) Whelk-O 1 (250 × 4.6 mm, 5 µm)(R,R) Whelk-O 1 (250 × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (85:15)CO₂ / Methanol (85:15)
Flow Rate 1.3 mL/min2.0 mL/min
System Temperature 25 °C (Ambient)40 °C
System Backpressure Standard HPLC pressuresIsobaric at 150 bar
Retention Time: (-)-isomer 5.30 min3.05 min
Retention Time: (+)-isomer 7.56 min3.55 min
Operational Advantage Wider separation window (Rs > 3.0)>50% reduction in analysis time

Causality Insight: While NP-HPLC provides excellent baseline resolution and a wider separation window between enantiomers, SFC leverages the high diffusivity and low viscosity of supercritical CO₂ to offer superior throughput, cutting the run time by over half without sacrificing baseline separation.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, an analytical workflow must be a self-validating system. A common pitfall in chiral analysis is the co-elution of achiral impurities (e.g., the starting material 1-phenylcyclohexene) with an enantiomer peak, artificially inflating the ee.

Protocol A: Normal-Phase HPLC on (R,R) Whelk-O 1
  • System Equilibration: Flush the HPLC system with HPLC-grade Hexane/Isopropanol (85:15 v/v) at 1.3 mL/min until a stable baseline is achieved at 254 nm.

  • Self-Validation (Racemate Run): Inject 10 µL of racemic 1-phenylcyclohexane-1,2-diol (1 mg/mL in Hexane/Isopropanol).

    • Critical Check: Verify that the integration of the two peaks (Rt = 5.30 min and 7.56 min) yields a strict 50.0:50.0 area ratio. This confirms the absence of detector saturation and proves that no background matrix is co-eluting.

  • Sample Analysis: Inject the enantioenriched sample (e.g., derived from Sharpless AD). Calculate the ee based on the validated peak areas. The (-)-(1S,2S) isomer will elute first.

  • Column Maintenance: Post-analysis, flush the column with Hexane/Isopropanol (50:50) to remove any strongly retained polar impurities before storing.

Protocol B: SFC on (R,R) Whelk-O 1
  • System Preparation: Set the SFC backpressure regulator to 150 bar and the column oven temperature to 40 °C.

  • Mobile Phase Delivery: Pump supercritical CO₂ with a 15% Methanol modifier isocratically at a flow rate of 2.0 mL/min.

  • Validation: Inject the racemate (1 mg/mL in Methanol). The (-)-isomer elutes at 3.05 min, and the (+)-isomer at 3.55 min. Ensure baseline resolution is maintained (Rs ≥ 1.5).

  • Sample Run: Inject the synthetic sample. Note: SFC is highly sensitive to sample solvent mismatch; ensure samples are dissolved strictly in the modifier (Methanol) to prevent peak distortion or fronting.

Method Development Workflow

HPLC_Workflow N1 Sample Prep: Racemate & Enantioenriched Diol N2 Select Chiral Stationary Phase (e.g., (R,R) Whelk-O 1) N1->N2 N3 NP-HPLC Pathway Hexane/IPA (85:15) N2->N3 Maximize Resolution N4 SFC Pathway CO2/MeOH (85:15) N2->N4 Maximize Throughput N5 Self-Validation: Verify 50:50 Area Ratio on Racemate N3->N5 N4->N5 N6 Data Analysis: Calculate Enantiomeric Excess (ee%) N5->N6 System Validated

Chiral resolution workflow comparing NP-HPLC and SFC for 1-phenylcyclohexane-1,2-diol.

References

  • Organic Syntheses Procedure: Cyclohexanol, 2-phenyl-, (1R-trans). Organic Syntheses.
  • 1-Phenylcyclohexanol for Research | High Purity. Benchchem.
  • The Asymmetry is Derived from Mechanical Interlocking of Achiral Axle and Achiral Ring Components –Syntheses and Properties of Optically Pure [2]Rotaxanes–. MDPI.

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of 1-Phenylcyclohexane-1,2-diol: X-ray Crystallography versus Spectroscopic and Computational Methods

In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. A compound's stereochemistry—the precise spatial arrangement of its atoms...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. A compound's stereochemistry—the precise spatial arrangement of its atoms—governs its pharmacological activity, toxicity, and metabolic profile. For a molecule such as 1-phenylcyclohexane-1,2-diol, which possesses multiple stereocenters, leading to the possibility of four stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)), an error in stereochemical assignment can lead to the costly pursuit of an inactive or toxic isomer.

This guide provides an in-depth comparison of the analytical techniques used for the structural elucidation of 1-phenylcyclohexane-1,2-diol, with a primary focus on the "gold standard" method: single-crystal X-ray crystallography. We will explore the causality behind the experimental choices within the crystallographic workflow and objectively compare its performance against complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to achieve and validate absolute structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is the most powerful method for determining the 3D structure of molecules, providing an unambiguous determination of relative and, in many cases, absolute configuration.[1] The technique works by irradiating a well-ordered single crystal with X-rays. The crystal diffracts the X-rays in a specific pattern of spots, and by analyzing the position and intensity of these reflections, one can calculate a three-dimensional map of the electron density within the molecule.[2] From this map, the precise position of each non-hydrogen atom can be determined, revealing bond lengths, bond angles, and the absolute stereochemistry.

The Self-Validating Crystallographic Workflow: A Causality-Driven Approach

The power of SC-XRD lies not just in its precision but in its inherently self-validating workflow. Each step contains internal checks that ensure the final model is not merely a plausible structure but a true representation of the molecule in the solid state.

  • The "Why": The entire experiment hinges on obtaining a single, high-quality crystal. Unlike powder diffraction, which provides one-dimensional data, single-crystal diffraction provides three-dimensional data. This requires a crystal with a highly ordered, repeating lattice structure, typically 0.1-0.4 mm in size.[2][3] Defects, twinning, or an amorphous state will prevent the collection of usable diffraction data. This is often the most challenging and time-consuming step.

  • Protocol: Slow Evaporation Method

    • Solvent Selection: Dissolve a pure sample of 1-phenylcyclohexane-1,2-diol in a minimum amount of a suitable solvent or solvent system (e.g., dichloromethane/methanol).[3] The ideal solvent is one in which the compound is moderately soluble, preventing precipitation that is too rapid.

    • Environment Control: Place the solution in a small, clean vial. Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Incubation: Store the vial in a vibration-free environment at a constant, cool temperature. The slow evaporation of the solvent will gradually increase the concentration of the analyte to the point of supersaturation, promoting the formation of large, well-ordered crystals over hours or days.

  • The "Why": The goal is to capture a complete and redundant dataset of diffraction spots from as many crystal orientations as possible. A high-intensity X-ray source, often Molybdenum (Mo-Kα, λ = 0.7107 Å) or Copper (Cu-Kα, λ = 1.5418 Å), is used because these wavelengths provide good resolution for small organic molecules.[3] The crystal is cryo-cooled (typically to ~100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the final electron density map.

  • Protocol: Standard Data Collection on a Diffractometer

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

    • Data Acquisition: The crystal is placed in the X-ray beam and rotated. A detector, such as a CCD or CPAD, records the diffraction pattern as a series of images at different rotation angles.[2][4] Modern diffractometers automate this process, collecting thousands of reflections over several hours.

  • The "Why": The collected data (reflection intensities and positions) must be translated into a chemical structure. This involves solving the "phase problem"—the detector measures intensities, but the phase information is lost. Direct methods or Patterson methods are used to generate an initial electron density map. A molecular model is then built into this density and refined using least-squares algorithms to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of this fit is measured by the R-factor; a lower R-factor indicates a better fit.

  • Workflow Diagram: From Diffraction to Validated Structure

    Caption: The iterative workflow for X-ray crystal structure determination.

  • The "Why": A low R-factor alone is not sufficient proof of a correct structure. The model must also be chemically sensible. The International Union of Crystallography (IUCr) has established a robust set of validation criteria, implemented in tools like checkCIF.[5] This process serves as an objective, automated peer review of the structural data before publication or deposition.[5][6]

  • Key Validation Criteria:

    • Geometric Parameters: Bond lengths and angles should conform to expected values derived from large databases of known structures, like the Cambridge Structural Database (CSD).[7]

    • Thermal Ellipsoids: These represent the thermal motion of atoms. Their size and shape should be reasonable; elongated or very flat ellipsoids can indicate disorder or an incorrect atom assignment.

    • Absolute Configuration: For chiral molecules from a pure enantiomeric source, the Flack parameter is calculated. A value close to 0 indicates the correct absolute configuration has been assigned; a value near 1 suggests the inverted structure is correct.[1]

Comparative Analysis: Alternative & Complementary Techniques

While SC-XRD provides the definitive solid-state structure, it requires a suitable crystal and doesn't describe the molecule's behavior in solution, which is often more relevant to its biological function. Here, we compare it with other common analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[8] It relies on the principle that atomic nuclei in different chemical environments will absorb electromagnetic radiation at different frequencies.[9]

  • Application to 1-Phenylcyclohexane-1,2-diol:

    • Distinguishing Diastereomers: Diastereomers, being different chemical compounds, will have distinct NMR spectra.[10][11] For the cis and trans isomers of 1-phenylcyclohexane-1,2-diol, the relative orientation of the hydroxyl and phenyl groups creates unique magnetic environments for the cyclohexane protons. This results in different chemical shifts and proton-proton (¹H-¹H) coupling constants, allowing for clear differentiation and quantification of the diastereomeric ratio in a mixture.[10]

    • Determining Relative Stereochemistry: Advanced 2D NMR techniques like NOESY can detect through-space interactions between protons. For example, a NOE correlation between the phenyl protons and specific protons on the cyclohexane ring can help establish their relative cis or trans orientation.

    • Limitation: Enantiomers: Enantiomers are indistinguishable in a standard (achiral) NMR solvent because their nuclei have identical magnetic environments. To differentiate them, a chiral solvating agent or derivatizing agent must be used to form transient diastereomeric complexes.[11][12]

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio of ions and is exceptionally sensitive. However, it is generally incapable of distinguishing between stereoisomers, as they have identical masses.

  • Application to 1-Phenylcyclohexane-1,2-diol:

    • Confirmation of Mass: MS will confirm the molecular weight of the compound (192.25 g/mol ).[13][14]

    • Limited Stereochemical Information: While some diastereomers may exhibit subtle differences in their fragmentation patterns, this is rarely reliable for unambiguous assignment.

    • Derivatization Strategies: The analysis of vicinal diols like 1-phenylcyclohexane-1,2-diol can be enhanced through derivatization.[15] Reaction with boronic acids forms cyclic boronate esters, a reaction that is often specific to cis-diols or can proceed at different rates for different stereoisomers, potentially allowing for differentiation by MS or LC-MS.[16][17][18]

Computational Chemistry

Theoretical methods can calculate the relative energies of different stereoisomers and their conformers.

  • Application to 1-Phenylcyclohexane-1,2-diol:

    • Conformational Analysis: Computational models can predict that for a substituted cyclohexane, substituents prefer to be in the equatorial position to minimize steric strain.[19] For 1-phenylcyclohexane-1,2-diol, calculations can determine the relative stability of the chair conformations and the preferred orientations (axial vs. equatorial) of the phenyl and hydroxyl groups for each isomer.[20][21][22] This theoretical data can then be compared with experimental NMR coupling constants to support a structural assignment.

    • Limitation: Computational methods are predictive, not definitive. The accuracy depends heavily on the level of theory used, and the results must be validated by experimental data.

Head-to-Head Performance Comparison

The choice of analytical technique depends on the specific question being asked. The table below summarizes the capabilities of each method in the context of validating the structure of 1-phenylcyclohexane-1,2-diol.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, solid-state conformation.Connectivity, relative stereochemistry, solution-state conformation, diastereomeric ratio.Molecular weight, elemental formula.
Stereoisomer Differentiation Excellent: Unambiguously distinguishes all stereoisomers, including enantiomers (with Flack parameter).[1]Good: Distinguishes diastereomers.[10] Cannot distinguish enantiomers without chiral auxiliaries.[12]Poor: Cannot distinguish isomers without derivatization or specialized techniques.
Sample Requirements High purity, single crystal (0.1-0.4 mm), ~1-5 mg.High purity, soluble in deuterated solvent, ~1-10 mg.Low purity acceptable, ~ng to µg amounts.
Key Advantage Provides the definitive, absolute 3D structure.[23]Provides structural and dynamic information in a biologically relevant solution state.[8]Extremely high sensitivity and speed.
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to obtain.[23] Structure is static (solid-state).[24]Ambiguous for absolute configuration. Less precise for bond lengths/angles than XRD.[24]Provides minimal stereochemical information.
Validation Standard IUCr checkCIF validation protocols.[5]Comparison with predicted spectra, consistency across multiple 1D/2D experiments.Accurate mass measurement, isotopic pattern matching.

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal validation of the 1-phenylcyclohexane-1,2-diol structure, single-crystal X-ray crystallography stands alone as the definitive technique. Its ability to provide a complete and unambiguous three-dimensional model, including absolute stereochemistry, makes it the gold standard for regulatory submissions and foundational research in drug development.[25][26] The inherent self-validation checks within the crystallographic workflow ensure a high degree of trustworthiness in the final result.[5][27]

However, a complete understanding of a molecule requires an integrated analytical approach. NMR spectroscopy is an indispensable partner to SC-XRD, providing crucial information on the molecule's structure and conformational dynamics in solution, which is often the medium for its biological activity.[9] Mass spectrometry serves as a rapid, high-sensitivity check for molecular identity, while computational chemistry provides a theoretical framework to rationalize the experimental findings. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently elucidate and validate the structures of complex molecules, accelerating the path from chemical synthesis to therapeutic innovation.

References

  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • Application Note: GC-MS Analysis Protocol for Vicinal Diols. Benchchem.
  • On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging.
  • Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. John Wiley & Sons, Ltd.
  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PMC.
  • Comparison of NMR and X-ray crystallography. An anonymous source.
  • Analyze of stereoisomer by NMR. JEOL Ltd.
  • Why is crystallography still used in some cases for small molecule structure determin
  • Comparison of X-ray Crystallography, NMR and EM.
  • Can NMR be used to separate enantiomers or diastereomers? Reddit.
  • Structure Determin
  • Single Crystal X-Ray Diffraction Studies. Royal Society of Chemistry.
  • Structure validation in chemical crystallography. IUCr Journals.
  • Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol. SciSpace.
  • Validation and extraction of molecular-geometry information from small-molecule d
  • Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement.
  • (PDF) Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol.
  • (1S,2S)-1-Phenylcyclohexane-1,2-diol. PubChem.
  • (1R,2R)-1-phenylcyclohexane-1,2-diol. PubChem.
  • Validation of the Crystallography Open Database using the Crystallographic Inform
  • Computational conformational analysis of cyclohexanes. YouTube.
  • Single-crystal X-ray diffraction. Uni Oldenburg.
  • Cambridge Structural Database (CSD).
  • Cyclohexane plastic phase I: single-crystal diffraction images and new structural model. IUCr Journals.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link.
  • Unambiguous Determination of p-Menth-8-ene- 1,2-diol's Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods. Benchchem.
  • The Role of Validation in Macromolecular Crystallography. IUCr Journals.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Crystallographic Model Validation:

Sources

Validation

Comparing reactivity of 1-phenylcyclohexane-1,2-diol with other vicinal diols

Comparative Reactivity Guide: 1-Phenylcyclohexane-1,2-diol vs. Standard Vicinal Diols Executive Summary Understanding the nuanced reactivity of vicinal diols is critical for designing efficient synthetic routes, chiral a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-Phenylcyclohexane-1,2-diol vs. Standard Vicinal Diols

Executive Summary

Understanding the nuanced reactivity of vicinal diols is critical for designing efficient synthetic routes, chiral auxiliaries, and complex molecular architectures. 1-Phenylcyclohexane-1,2-diol (1-PCD) presents a unique reactivity profile compared to standard aliphatic vicinal diols like cyclohexane-1,2-diol (CHD) and 2,3-dimethylbutane-2,3-diol (pinacol). The presence of a phenyl group at the C1 position creates an asymmetric electronic and steric environment—specifically, a highly stable tertiary benzylic alcohol adjacent to a secondary alcohol[1].

This guide objectively compares the reactivity of 1-PCD against alternative vicinal diols across two primary chemical pathways: Acid-Catalyzed Pinacol Rearrangement and Oxidative Cleavage .

Mechanistic Causality: Pinacol Rearrangement

The Pinacol rearrangement is a defining reaction for vicinal diols, driven by acid-catalyzed dehydration and subsequent skeletal migration. The regioselectivity of this reaction is strictly governed by carbocation stability and the stereochemical relationship (anti-periplanar alignment) of the migrating group[2].

Reactivity Comparison
  • 1-Phenylcyclohexane-1,2-diol (1-PCD): Upon exposure to acidic conditions, the C1 hydroxyl group is preferentially protonated. The loss of water generates a tertiary, benzylic carbocation at C1. Because this intermediate is exceptionally stable, the activation energy for dehydration is significantly lower than that of unsubstituted diols. Depending on the diastereomer (cis vs. trans), either a hydride shift from C2 occurs (yielding 2-phenylcyclohexanone) or the C2-C3 bond migrates (yielding 1-phenylcyclopentanecarbaldehyde via ring contraction).

  • Cyclohexane-1,2-diol (CHD): Lacking benzylic stabilization, CHD forms a less stable secondary carbocation. The reaction requires harsher acidic conditions and elevated temperatures, often resulting in a complex mixture of cyclopentanecarbaldehyde and cyclohexanone.

  • Pinacol: Forms a symmetrical tertiary carbocation. A straightforward methyl migration yields pinacolone (3,3-dimethylbutan-2-one).

PinacolMechanism A 1-Phenylcyclohexane- 1,2-diol B Protonation at C1 (-H2O) A->B H+ Catalyst C Tertiary Benzylic Carbocation B->C Rate Limiting D Hydride/Alkyl Migration C->D Anti-periplanar Shift E Rearranged Ketone (or Aldehyde) D->E -H+

Fig 1: Regioselective Pinacol rearrangement pathway driven by benzylic carbocation stability.

Oxidative Cleavage Dynamics

Oxidative cleavage of vicinal diols using sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) proceeds via a cyclic intermediate. The efficiency of this reaction is highly dependent on the steric accessibility of the diol and its ability to form a five-membered cyclic ester[3].

Reactivity Comparison
  • 1-Phenylcyclohexane-1,2-diol (1-PCD): The bulky phenyl group at C1 introduces steric hindrance, slightly retarding the formation of the cyclic periodate ester compared to unsubstituted analogs. However, the reaction still proceeds cleanly to yield 6-oxo-6-phenylhexanal [4]. The cis-isomer reacts exponentially faster than the trans-isomer due to the favorable geometry for cyclic ester formation.

  • Cyclohexane-1,2-diol (CHD): Readily forms the cyclic intermediate (especially the cis-isomer) and cleaves rapidly to form hexanedial (adipaldehyde) .

  • Pinacol: Cleaves cleanly into two equivalents of acetone . The lack of ring strain makes the acyclic cyclic-ester formation highly favorable[3].

Quantitative Data Comparison

The following table synthesizes the comparative reactivity metrics across the three vicinal diols discussed.

SubstratePinacol Rearrangement ProductInitial Carbocation TypePeriodate Cleavage ProductRelative Cleavage Rate (cis-isomers)
1-Phenylcyclohexane-1,2-diol 2-Phenylcyclohexanone (or ring contraction)Tertiary, Benzylic (Highest Stability)6-oxo-6-phenylhexanalModerate (Sterically hindered)
Cyclohexane-1,2-diol Cyclopentanecarbaldehyde / CyclohexanoneSecondary (Lowest Stability)HexanedialFast
Pinacol PinacoloneTertiaryAcetone (2 eq.)Very Fast (Acyclic)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks (TLC monitoring, GC-MS analysis) to verify intermediate formation and reaction completion.

Protocol A: Regioselective Pinacol Rearrangement of 1-PCD

Objective: Induce acid-catalyzed rearrangement while monitoring regioselectivity.

  • Preparation: Dissolve 1.0 mmol of 1-phenylcyclohexane-1,2-diol[5] in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Cool the solution to 0°C. Dropwise, add 1.2 equivalents of boron trifluoride etherate (BF₃·OEt₂). Self-Validation: The solution may exhibit a transient color change indicative of carbocation formation.

  • Reaction: Stir at 0°C for 30 minutes, then allow warming to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The highly polar diol spot will disappear, replaced by a less polar ketone/aldehyde spot.

  • Quenching: Quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid.

  • Extraction & Analysis: Extract with DCM (3 x 10 mL). Dry the organic layer over MgSO₄, concentrate, and analyze via ¹H-NMR to determine the ratio of 2-phenylcyclohexanone to 1-phenylcyclopentanecarbaldehyde.

Protocol B: Oxidative Cleavage via Sodium Periodate

Objective: Cleave the C1-C2 bond to yield the keto-aldehyde.

  • Preparation: Dissolve 2.0 mmol of cis-1-phenylcyclohexane-1,2-diol in 15 mL of a 1:1 mixture of THF and distilled water[4].

  • Oxidation: Slowly add 2.4 mmol (1.2 eq) of sodium periodate (NaIO₄) in portions at room temperature.

  • Monitoring: Stir vigorously for 2 hours. Self-Validation: The precipitation of sodium iodate (NaIO₃) as a white solid serves as a visual indicator that the oxidation is proceeding.

  • Workup: Filter the suspension to remove NaIO₃. Extract the filtrate with ethyl acetate (3 x 15 mL).

  • Validation: Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate. Analyze the crude product via GC-MS to confirm the mass of 6-oxo-6-phenylhexanal (m/z = 190.24).

CleavageWorkflow S1 Step 1: Diol Dissolution (THF/H2O 1:1) S2 Step 2: NaIO4 Addition (1.2 eq, RT) S1->S2 S3 Step 3: Cyclic Periodate Formation S2->S3 Sterically sensitive step S4 Step 4: C-C Cleavage & NaIO3 Precipitation S3->S4 Visual validation (white ppt) S5 Step 5: Extraction & GC-MS Analysis S4->S5

Fig 2: Standardized self-validating workflow for oxidative cleavage of vicinal diols.

References

  • (1S,2S)-1-Phenylcyclohexane-1,2-diol | PubChem National Institutes of Health (NIH) URL:[Link]

  • Rearrangement of vic-Diol Monoacetates Promoted by Acid Oxford University Press (OUP) URL:[Link]

  • β-Boronic Acid-Substituted Bodipy Dyes for Fluorescence Anisotropy Analysis of Carbohydrate Binding American Chemical Society (ACS Publications) URL:[Link]

  • Microencapsulated catalyst, methods of preparation and methods of use thereof (WO2003006151A1)
  • H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations ResearchGate URL:[Link]

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Comparative

The Critical Role of 1-Phenylcyclohexane-1,2-diol Reference Standards

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals establishing rigorous quality controls for chiral vicinal diols. In neuropharmacology and synthetic medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals establishing rigorous quality controls for chiral vicinal diols.

In neuropharmacology and synthetic medicinal chemistry, 1-phenylcyclohexane-1,2-diol serves as a critical structural motif and a vital synthetic intermediate. It is the direct precursor to trans-2-phenyl-1-cyclohexanol, a chiral auxiliary and core scaffold structurally related to phencyclidine (PCP) derivatives and tramadol metabolites .

Because the biological activity and synthetic utility of these compounds are entirely dependent on their stereochemistry, analytical laboratories require ultra-high-purity reference standards—specifically the enantiomerically pure cis-diols, such as (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol. This guide objectively compares the sourcing strategies for these reference standards and provides a self-validating analytical framework for determining their absolute and enantiomeric purity.

Sourcing Strategies: Commercial CRMs vs. In-House Synthesis

When establishing a reference standard for 1-phenylcyclohexane-1,2-diol, laboratories must choose between procuring a commercial Certified Reference Material (CRM) or synthesizing and validating an in-house primary standard.

Table 1: Objective Comparison of Sourcing Alternatives
ParameterCommercial CRMs (e.g., NIST, ISO 17034 Providers)In-House Synthesized Standards (via Sharpless AD)
Initial Cost High ( 500– 1,200 per mg)Low to Moderate (Reagent costs only)
Traceability Immediate (Provided via Certificate of Analysis)Requires rigorous internal orthogonal validation
Stereoisomer Availability Often limited to racemic mixtures or common isomersAbsolute control over specific enantiomers (e.g., 1R,2R vs 1S,2S)
Scalability Cost-prohibitive for large-scale routine calibrationHighly scalable once the synthetic protocol is validated
Lead Time 1–2 weeks (if in stock)3–5 days (Synthesis + Purification + qNMR/SFC validation)

The Verdict: While commercial CRMs are ideal for immediate, low-volume regulatory compliance , in-house synthesis is superior for drug development programs requiring continuous access to specific, highly pure enantiomers.

Analytical Modalities for Purity Determination

To validate an in-house synthesized batch as a primary reference standard, the analytical protocol must be a self-validating system . This means the absolute mass fraction (chemical purity) and the enantiomeric excess (ee) must be determined orthogonally, without relying on a pre-existing standard of the same compound.

Table 2: Comparison of Analytical Techniques for Diol Validation
TechniquePrimary PurposeCausality / Mechanism of ActionPerformance vs. Alternatives
Quantitative NMR (qNMR) Absolute Mass FractionIntegrates distinct diol protons against an internal calibrant (e.g., Maleic acid), providing absolute purity without a CRM.Superior to HPLC-UV for absolute quantification, as it does not require an identical reference standard.
Chiral SFC Enantiomeric Excess (ee)Supercritical CO₂ offers lower viscosity and higher diffusivity than liquid phases, enabling sharper resolution of closely eluting enantiomers.Faster and provides higher resolution for chiral vicinal diols than normal-phase HPLC.
GC-FID / MS Volatile Impurity ProfilingVaporizes the sample to separate volatile unreacted precursors (e.g., 1-phenylcyclohexene).Essential for detecting non-UV absorbing volatile impurities missed by LC methods.

Experimental Protocols: Synthesis and Self-Validating Purity Analysis

Protocol 1: Asymmetric Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol

This protocol utilizes Sharpless Asymmetric Dihydroxylation (AD) to establish a highly pure chiral reference standard from 1-phenylcyclohexene .

  • Reagent Preparation: In a reaction vessel, combine water (375 mL), K₃Fe(CN)₆ (247 g), anhydrous K₂CO₃ (104 g), methanesulfonamide (23.8 g), K₂OsO₄·2H₂O (46.1 mg), and the chiral ligand (DHQD)₂PHAL (486.9 mg).

    • Expert Insight (Causality): K₃Fe(CN)₆ acts as the stoichiometric co-oxidant in the aqueous phase. This ensures Os(VIII) is regenerated without the organic-soluble secondary catalytic cycle that degrades enantioselectivity. Methanesulfonamide is critical here; it accelerates the hydrolysis of the osmate ester complex, which is the rate-limiting step for sterically hindered olefins like 1-phenylcyclohexene.

  • Oxidation: Add 1-phenylcyclohexene (39.55 g) and tert-butyl alcohol (250 mL) to the vigorously stirred slurry. Stir for 48 hours at room temperature.

  • Isolation: Quench and extract with ethyl acetate. Wash the organic phase with 2 M KOH to remove the methanesulfonamide, then dry over MgSO₄.

  • Purification: Recrystallize the crude diol from a mixture of ethyl acetate and petroleum ether to yield the pure (+)-(1R,2R) standard.

SynthesisWorkflow A 1-Phenylcyclohexene B Sharpless AD OsO4 / (DHQD)2PHAL A->B Oxidation C Crude cis-Diol (99% ee) B->C Extraction D Recrystallization (EtOAc / Pet Ether) C->D Purification E Pure (+)-(1R,2R)-Diol (>99.5% ee) D->E Final Standard

Workflow for the asymmetric synthesis and isolation of chiral diol reference standards.
Protocol 2: Self-Validating Purity Analysis (qNMR + Chiral SFC)

This combined workflow establishes the material as a primary reference standard without circular reliance on external CRMs.

Step A: Absolute Purity via qNMR

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized (+)-(1R,2R)-1-phenylcyclohexane-1,2-diol and ~10 mg of a highly pure internal standard (e.g., NIST SRM Maleic acid, >99.9% purity) using a microbalance.

  • Solvation: Dissolve both in 0.6 mL of CDCl₃.

  • Acquisition & Integration: Acquire a ¹H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons. Integrate the distinct diol methine proton (δ 3.95 ppm, dt) against the maleic acid olefinic protons (δ 6.28 ppm, s).

    • Expert Insight (Causality): By using the ratio of these integrals, the exact mass fraction of the diol is calculated. This validates the chemical purity independently of any chromatographic response factors.

Step B: Enantiomeric Excess via Chiral SFC

  • System Setup: Equip a Supercritical Fluid Chromatograph with an (R,R) Whelk-O 1 column (250 mm × 4.6 mm, 5μm).

  • Method Parameters: Use CO₂ as the mobile phase with a methanol modifier held isocratically at 15%. Maintain a flow rate of 2.0 mL/min and an isobaric outlet pressure of 150 bar at 40°C.

  • Validation: Inject the sample. The (+)-(1R,2R)-isomer will elute at ~3.55 min, while any trace (-)-(1S,2S)-isomer elutes at ~3.05 min.

    • Self-Validation: If qNMR confirms >99.0% absolute mass fraction, and SFC confirms >99.5% ee, the synthesized batch is officially validated as a primary reference standard.

AnalyticalLogic Candidate Diol Reference Candidate SFC Chiral SFC (Whelk-O 1) Candidate->SFC Stereoisomers qNMR Quantitative NMR (1H Integration) Candidate->qNMR Mass Fraction GCMS GC-FID / MS (Volatiles) Candidate->GCMS Impurities EE Enantiomeric Purity (>99.5%) SFC->EE Abs Absolute Mass Fraction (>99.0%) qNMR->Abs Chem Chemical Purity Profile GCMS->Chem CRM Validated CRM Release EE->CRM Abs->CRM Chem->CRM

Orthogonal analytical logic for validating the absolute and enantiomeric purity of CRMs.

References

  • National Center for Biotechnology Information (PubChem). "(1R,2R)-1-phenylcyclohexane-1,2-diol (CID 2755676)." PubChem Compound Summary. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "1,2-Cyclohexanediol, 1-phenyl-, trans-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. "Cyclohexanol, 2-phenyl-, (1R-trans)-." Organic Syntheses, Vol. 69, p. 1 (1990); Coll. Vol. 8, p. 516 (1993). Available at:[Link]

Validation

A Comparative Guide to the Elemental Analysis of 1-Phenylcyclohexane-1,2-diol: Benchmarks, Methodologies, and Alternative Purity Assessments

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. The purity and elemental composition of a compound like 1-phenylcyclohexane-1,2-diol, a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. The purity and elemental composition of a compound like 1-phenylcyclohexane-1,2-diol, a potential pharmaceutical intermediate or chiral auxiliary, directly impacts its reactivity, efficacy, and safety. This guide provides an in-depth comparison of analytical benchmarks and methodologies for the elemental analysis of 1-phenylcyclohexane-1,2-diol, offering insights into not only the "what" but the "why" of experimental choices. We will explore the foundational combustion analysis, delve into trace metal impurity detection, and present alternative techniques for a holistic purity assessment.

Theoretical Elemental Composition: The Primary Benchmark

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. For 1-phenylcyclohexane-1,2-diol, with a molecular formula of C₁₂H₁₆O₂, the theoretical elemental percentages are the ultimate benchmark against which all experimental results are compared.

Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol [1][2]

Table 1: Theoretical Elemental Composition of 1-Phenylcyclohexane-1,2-diol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01112144.13275.00
HydrogenH1.0081616.1288.39
OxygenO15.999231.99816.65
Total 192.258 100.00

Note: The sum of percentages may not equal exactly 100.00 due to rounding.

Any significant deviation from these theoretical values in an experimental setting warrants further investigation into the purity of the sample, the presence of solvates, or potential issues with the analytical method itself.

Core Technique: Combustion Analysis for C, H, and O Determination

Combustion analysis is the gold-standard for determining the carbon, hydrogen, and nitrogen content of organic compounds.[3][4] While sulfur is not present in 1-phenylcyclohexane-1,2-diol, modern CHNS analyzers can simultaneously detect it. Oxygen is typically determined by pyrolysis in a separate analysis.

The principle of combustion analysis is the complete oxidation of the sample in a high-temperature furnace, converting the constituent elements into simple gases (CO₂, H₂O, and N₂).[5] These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).

Experimental Protocol: Combustion Analysis of 1-Phenylcyclohexane-1,2-diol

This protocol outlines the steps for analyzing 1-phenylcyclohexane-1,2-diol using a modern elemental analyzer.

1. Sample Preparation:

  • Homogenization: Ensure the sample is a fine, homogenous powder. If the sample consists of large crystals, gently grind it using a clean agate mortar and pestle.

  • Drying: Dry the sample in a vacuum oven at a temperature below its melting point (cis-isomer melts at 121-123 °C) to remove any residual solvent or moisture, which can significantly affect the hydrogen and oxygen content results.[6]

  • Weighing: Accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule using a microbalance. The small sample size necessitates high accuracy in weighing to ensure reliable results.[7]

2. Instrument Setup and Calibration:

  • Instrument: A modern CHN(S) elemental analyzer (e.g., from Elementar, PerkinElmer, LECO).

  • Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide. This step is crucial for ensuring the accuracy of the measurements.

  • Combustion and Reduction Tubes: Ensure the combustion tube (typically containing chromium oxide and silver tungstate) and the reduction tube (containing reduced copper) are in good condition and packed correctly. These reagents facilitate complete combustion and the conversion of nitrogen oxides to N₂.

3. Analysis:

  • Sample Introduction: Place the sealed tin capsule into the instrument's autosampler.

  • Combustion: The sample is dropped into a furnace heated to approximately 900-1150 °C in an oxygen-rich environment.[5]

  • Gas Separation and Detection: The resulting CO₂, H₂O, and N₂ gases are separated using a chromatographic column and quantified by the TCD.

4. Data Analysis:

  • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

  • For oxygen analysis, the sample is pyrolyzed in a furnace with a carbon catalyst, converting oxygen to carbon monoxide (CO), which is then detected.[8]

Benchmarking and Expected Results

For a pure sample of 1-phenylcyclohexane-1,2-diol, the experimental results from combustion analysis should be within ±0.4% of the theoretical values. This tolerance is a widely accepted standard in pharmaceutical and chemical research for confirming the elemental composition of a pure compound.

Table 2: Comparison of Theoretical vs. Expected Experimental Elemental Composition

ElementTheoretical %Acceptable Experimental Range %
Carbon75.0074.60 - 75.40
Hydrogen8.397.99 - 8.79
Oxygen16.6516.25 - 17.05

Deviations outside this range could indicate the presence of impurities, incomplete combustion, or improper sample handling.

CombustionAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize Sample Dry Dry Sample (Vacuum Oven) Homogenize->Dry Weigh Weigh 1-3 mg in Tin Capsule Dry->Weigh Combustion Combustion (900-1150 °C in O₂) Weigh->Combustion Gas_Separation Gas Separation (GC Column) Combustion->Gas_Separation Detection Detection (TCD) Gas_Separation->Detection Calculation Calculate %C, %H, %N, %O Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison PurityAssessment cluster_main Purity Assessment of 1-Phenylcyclohexane-1,2-diol cluster_info Information Provided EA Elemental Analysis (Combustion & ICP-MS) EA_info Elemental Composition (C, H, O, Trace Metals) EA->EA_info qNMR Quantitative NMR (qNMR) qNMR_info Absolute Purity (Assay vs. Standard) qNMR->qNMR_info DSC Differential Scanning Calorimetry (DSC) DSC_info Purity of Crystalline Phase (Based on Melting Point) DSC->DSC_info

Caption: Orthogonal Methods for Comprehensive Purity Assessment.

Conclusion

The elemental analysis of 1-phenylcyclohexane-1,2-diol is a critical step in its characterization, with the theoretical elemental composition serving as the primary benchmark. Combustion analysis is the definitive method for determining the carbon, hydrogen, and oxygen content, and a deviation of more than ±0.4% from the theoretical values suggests the presence of impurities or other issues. For a comprehensive purity profile, especially in a pharmaceutical context, combustion analysis should be complemented by ICP-MS to quantify trace elemental impurities. Furthermore, orthogonal techniques such as qNMR and DSC provide valuable, independent assessments of purity, ensuring a thorough and reliable characterization of this important chemical compound. By employing a multi-faceted analytical approach, researchers can have high confidence in the quality and integrity of their materials.

References

  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Wikipedia. (n.d.). Combustion analysis. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Mettler Toledo. (n.d.). CHNOS Elemental Analysis – Sample Preparation. [Link]

  • Pearson. (2017, August 13). Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems [Video]. YouTube. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Chemistry LibreTexts. (n.d.). Combustion Analysis.
  • Omni Calculator. (n.d.). Combustion Analysis Calculator. [Link]

  • University of Wisconsin-Madison. (n.d.).
  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Mettler Toledo. (n.d.). Webinar – DSC Purity Determination. [Link]

  • Wikipedia. (n.d.). Combustion analysis. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?[Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • NIST. (n.d.). 1-Phenylcyclohexanol. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Phenylcyclohexanol (CAS 1589-60-2). [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • PubChem. (n.d.). 1-Phenylcyclohexanol. [Link]

  • Netpharmalab. (n.d.). Analysis of elemental impurities (ICP-MS). [Link]

  • US Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
  • ResearchGate. (2024, June 6). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. [Link]

  • US Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
  • US Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
  • BioSpectra, Inc. (n.d.). ANALYTICAL METHOD VALIDATION REPORT: DETERMINATION OF ICH Q3D ELEMENTAL IMPURITIES + IRON BY lNDUCTIVEL Y COUPLED PLASMA MASS SP.
  • PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

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  • PMC. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]

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  • Scribd. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Link]

  • ResearchGate. (n.d.). Polymorphism of 1,3-cyclohexanediols. Molecular structure and plastic crystal formation of cyclohexanediol isomers. [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. [Link]

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Sources

Safety & Regulatory Compliance

Safety

1-phenylcyclohexane-1,2-diol proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as regulatory obligations, but as extensions of rigorous scientific methodology. 1-Phenylcyclohexane-1,2-diol (CAS: 125132-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as regulatory obligations, but as extensions of rigorous scientific methodology. 1-Phenylcyclohexane-1,2-diol (CAS: 125132-75-4 for the (R,R)-cis isomer; 34281-90-8 for the (1S,2S) isomer) is a highly valuable chiral building block used extensively in asymmetric synthesis, pharmaceutical development, and neuropharmacology (often as a structural analog in phencyclidine/tramadol metabolism studies)[1][2][3].

Because its synthesis and isolation often involve toxic transition metal catalysts (like osmium tetroxide) and flammable organic solvents[3][4], handling this compound requires a self-validating, logical approach to waste segregation and disposal.

Below is the comprehensive operational and disposal guide for 1-phenylcyclohexane-1,2-diol, designed to ensure absolute safety and environmental compliance in your laboratory.

Physicochemical Properties & Causality of Hazards

To design an effective disposal plan, we must first understand the physicochemical nature of the compound. As a solid organic diol, it is non-volatile at room temperature but poses risks as a combustible dust or dissolved organic hazard.

Table 1: Key Physicochemical and Safety Data for 1-Phenylcyclohexane-1,2-diol

PropertyValue / DataOperational & Disposal Implication
Molecular Formula C12H16O2Non-halogenated; dictates primary waste stream segregation[1][5].
Molecular Weight 192.25 g/mol Used for stoichiometric calculations during waste neutralization[1][5].
Melting Point 121 - 123 °CSolid at room temperature; presents a risk of aerosolized dust during transfer[6].
Boiling Point 322.7 °C (at 760 mmHg)Low volatility; inhalation risk primarily stems from physical particulates, not vapors[6].
Flash Point 153.7 °CCombustible at high temperatures; must be kept away from open flames[6].
LogP 1.809Lipophilic nature; water alone is ineffective for spill cleanup[6].

Operational Handling & Experimental Workflow

The Causality of Experimental Choices: When synthesizing 1-phenylcyclohexane-1,2-diol (e.g., via Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene), researchers utilize osmium tetroxide catalysts and solvents like tert-butyl alcohol or ethyl acetate[4]. The presence of these reagents fundamentally alters the waste profile. While the pure isolated diol is handled as a standard organic irritant, reaction mother liquors must be treated as mixed hazardous waste due to heavy metal contamination.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all transfers of the dry solid powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the inhalation of particulates.

  • PPE Selection: Wear nitrile gloves (double-gloving is recommended for prolonged handling), chemical splash goggles, and a flame-resistant lab coat. If local exhaust ventilation is compromised, a type N95 (US) or P1 (EN143) respirator filter is required[6].

  • Static Mitigation: Because the compound is a dry organic powder, ensure all weighing spatulas and balances are grounded to prevent static discharge, which could ignite suspended dust.

Step-by-Step Disposal Procedures

Trustworthy disposal relies on a self-validating segregation system. Mixing 1-phenylcyclohexane-1,2-diol with incompatible waste streams (e.g., strong oxidizers like nitric acid) can lead to dangerous exothermic reactions.

Protocol A: Solid Waste Disposal (Unused chemical, contaminated consumables)

  • Segregation: Collect all solid waste (e.g., kimwipes, empty glass vials, contaminated plastic spatulas) in a dedicated, puncture-resistant polyethylene container.

  • Labeling: Affix a GHS-compliant hazardous waste label explicitly reading: "Hazardous Waste - Solid Non-Halogenated Organics (Contains: 1-phenylcyclohexane-1,2-diol)".

  • Storage: Store in a cool, dry waste accumulation area away from strong oxidizing agents and heat sources.

Protocol B: Liquid Waste Disposal (Reaction mixtures, chromatography eluents)

  • Solvent Assessment: Determine the primary solvent. If the diol is dissolved in methanol or ethyl acetate, route it to the Non-Halogenated waste stream. If it is dissolved in dichloromethane (DCM) or chloroform, it strictly becomes a Halogenated waste stream.

  • Containment: Pour the liquid waste into a high-density polyethylene (HDPE) carboy. Critical Step: Do not fill the carboy beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the primary container's volume to self-validate against leakages.

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The mandated destruction method for this compound is high-temperature incineration at a licensed facility, which safely cleaves the carbon-carbon and carbon-oxygen bonds, releasing only CO2 and H2O[4].

Spill Management & Emergency Response

The Causality of Cleanup Mechanics: Because 1-phenylcyclohexane-1,2-diol has a moderate LogP (1.809) and a lipophilic phenyl ring, water is highly ineffective for dissolving or cleaning up the pure solid[6]. Using a dry broom will aerosolize the powder, creating an inhalation hazard.

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Evacuate the immediate area and ensure the space is well-ventilated[4].

  • Containment (Solid): Do not sweep dry. Lightly mist the spilled powder with a compatible organic solvent (e.g., isopropanol) to dampen it and suppress dust formation.

  • Containment (Liquid): For dissolved spills, surround the perimeter with an inert absorbent material (e.g., Chemizorb®, dry sand, or earth) to prevent spreading[4].

  • Collection: Use a non-sparking scoop to transfer the damp powder or saturated absorbent into a sealable hazardous waste bucket.

  • Decontamination: Wash the spill surface with a surfactant/detergent solution, followed by a water rinse. Capture all rinsate as liquid hazardous waste.

Waste Segregation Workflow Visualization

WasteWorkflow Start 1-Phenylcyclohexane-1,2-diol Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid/Solution NonHalo Non-Halogenated Organic Waste Stream Solid->NonHalo HalogenCheck Contains Halogens? (e.g., DCM) Liquid->HalogenCheck HalogenCheck->NonHalo No Halo Halogenated Organic Waste Stream HalogenCheck->Halo Yes Containment Secondary Containment & GHS Labeling NonHalo->Containment Halo->Containment Incineration High-Temperature Incineration (Licensed Facility) Containment->Incineration

Workflow for segregation and disposal of 1-phenylcyclohexane-1,2-diol laboratory waste.

References

  • Title: (1R,2R)-1-phenylcyclohexane-1,2-diol | C12H16O2 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Cas 125132-75-4, (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL Source: Lookchem URL: [Link]

  • Title: (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL Source: Chemsrc URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-phenylcyclohexane-1,2-diol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an integrated, self-validating system of chemical logic. Handling 1-phenylcyclohexane-1,2-diol (CAS: 125132-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an integrated, self-validating system of chemical logic. Handling 1-phenylcyclohexane-1,2-diol (CAS: 125132-75-4) requires a nuanced understanding of both the compound's intrinsic properties and the highly reactive environments from which it is synthesized or utilized.

This guide provides the definitive operational and logistical framework for researchers and drug development professionals working with this critical chiral vicinal diol.

Chemical Profile & Hazard Causality

1-Phenylcyclohexane-1,2-diol is a highly valued vicinal diol utilized as a chiral auxiliary and intermediate in asymmetric synthesis, providing a reliable route to chiral pharmaceutical agents[1]. While the purified diol is a stable, solid crystalline powder (Melting Point: 121-123 °C)[2], handling it introduces specific operational hazards:

  • Particulate Aerosolization: As a dry powder, the diol can become aerosolized during transfer, acting as a localized irritant to the respiratory tract and mucous membranes.

  • Synthetic Precursor Toxicity (The Osmium Factor): The most common route to synthesize this compound is the 3 (AD)[3]. This utilizes AD-mix, which contains potassium osmate—an in situ source of osmium tetroxide (OsO₄)[4]. OsO₄ is highly volatile and capable of causing severe, irreversible corneal and pulmonary damage[5][6]. Therefore, PPE protocols must account not just for the diol, but for the extreme toxicity of its synthetic environment.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be dictated by the specific operational phase and the chemical causality of the hazards present.

Table 1: Quantitative & Qualitative PPE Matrix for 1-Phenylcyclohexane-1,2-diol Workflows

PPE CategorySpecificationOperational Justification & Causality
Hand Protection Nitrile gloves (Double-gloved)Provides high chemical resistance against the diol and extraction solvents (e.g., ethyl acetate). Double-gloving is mandatory if trace OsO₄ from the AD-mix is suspected, ensuring the inner glove remains an uncompromised barrier if the outer layer is breached[5].
Eye Protection Splash-proof chemical safety gogglesStandard safety glasses leave the orbital cavity vulnerable to aerosolized diol particulates and lateral solvent splashes. Goggles form a non-negotiable, complete seal[5].
Body Protection Flame-resistant laboratory coatProtects against organic solvent flammability (e.g., tert-butanol) and prevents fine diol particulate accumulation on street clothing[1][3].
Respiratory NIOSH-approved N95 or P100 respiratorRequired only during bulk powder transfer outside a fume hood or during dry spill cleanup to prevent inhalation of aerosolized diol dust[7].
Engineering Certified Chemical Fume HoodFace velocity must be actively verified (80–120 fpm) to ensure absolute containment of volatile co-reagents and particulates before opening any containers[3].

Operational Workflow: Synthesis & Isolation

The following step-by-step methodology outlines the safe handling of 1-phenylcyclohexane-1,2-diol during its synthesis via Sharpless AD and its subsequent isolation. Every step is designed as a self-validating safety checkpoint.

Step 1: Pre-Operation Verification

  • Action: Verify fume hood functionality by confirming the face velocity monitor reads between 80–120 fpm. Don double nitrile gloves, splash-proof goggles, and a lab coat.

  • Causality: Establishing negative pressure is the primary engineering control against volatile osmium exposure[5][6].

Step 2: Reaction Quenching (Critical Hazard Mitigation)

  • Action: Once the conversion of 1-phenylcyclohexene to the diol is complete, immediately add solid sodium sulfite (Na₂SO₃, 1.5 g per 1.0 mmol of alkene) to the reaction flask[3][4].

  • Causality: Sodium sulfite acts as a powerful reducing agent, converting the highly toxic, volatile Os(VIII) species to a stable, non-volatile Os(VI) complex[6]. This fundamentally eliminates the inhalation hazard before the reactor is fully opened for workup.

  • Self-Validation: Stir vigorously for at least 60 minutes. The system is validated when the solution color transitions from a hazardous orange/brown to a safe, lighter yellow or off-white[4].

Step 3: Phase Separation & Extraction

  • Action: Add ethyl acetate to the quenched mixture. Separate the organic phase and wash with 2 M KOH, followed by brine[1][3].

  • Causality: The diol partitions into the organic layer, while the KOH wash neutralizes and removes acidic byproducts and residual osmate salts, purifying the target compound[1].

Step 4: Drying and Concentration

  • Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator[4][6].

  • Safety Check: Ensure the rotary evaporator is equipped with a secondary cold trap to capture volatile organic solvents, preventing pump degradation and vapor release into the lab.

G Start Pre-Operation: PPE Donning & Hood Check Synth Synthesis Phase: Sharpless AD (AD-mix) Start->Synth Verified Quench Quenching: Add Na2SO3 (Reduce Os) Synth->Quench Complete Extract Extraction & Isolation: Obtain 1-phenylcyclohexane-1,2-diol Quench->Extract Safe to handle Waste Waste Disposal: Segregate Osmium Waste Extract->Waste Aqueous layer

Caption: Workflow for the synthesis, isolation, and waste management of 1-phenylcyclohexane-1,2-diol.

Spill Management & Disposal Plans

A localized spill of 1-phenylcyclohexane-1,2-diol—whether as a dry powder or dissolved in an extraction solvent—requires immediate, structured intervention to prevent environmental contamination and personnel exposure.

Emergency Spill Response Protocol:

  • Evacuate and Ventilate: Clear personnel from the immediate vicinity and maximize room ventilation to disperse any accumulated solvent vapors[1][7].

  • Don Emergency PPE: Upgrade to a half-face respirator with organic vapor/particulate cartridges if solvent vapors or aerosolized diol dust are present[7].

  • Containment (Causality-Driven):

    • For Solid Spills:Do not sweep dry. Sweeping aerosolizes the diol powder into the breathing zone. Instead, gently cover the spill with damp paper towels or an inert absorbent material like Chemizorb® or dry sand[1][7].

    • For Solvent Spills: Surround the spill perimeter with inert absorbent material to prevent the dissolved diol from spreading into floor drains.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, followed by a final wipe with ethanol to ensure all organic residues are solubilized and removed.

SpillResponse Detect Spill Detected Evac Evacuate & Ventilate Detect->Evac PPE Don Emergency PPE (Respirator, Gloves) Evac->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Dispose Seal in Hazmat Container Contain->Dispose

Caption: Step-by-step logical sequence for chemical spill response and containment.

Logistical Waste Disposal Plan:

  • Solid Waste: Contaminated PPE, silica gel from purification, and spill cleanup materials must be placed in solid hazardous waste bins, clearly labeled "Toxic Organic Solid Waste - Contains Vicinal Diols."

  • Aqueous Waste (Critical Warning): The aqueous layer from the Sharpless AD extraction contains heavy metals (osmium and iron from potassium ferricyanide). This MUST be segregated into a dedicated "Aqueous Heavy Metal Waste" carboy. Never acidify this waste. Potassium ferricyanide will release lethal hydrogen cyanide (HCN) gas if exposed to acidic conditions[4].

  • Organic Waste: Halogen-free organic solvents (e.g., ethyl acetate, tert-butanol) used during extraction and chromatography should be routed to standard non-halogenated organic waste carboys[3].

References

  • Cas 125132-75-4,(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL - Lookchem. Available at: [Link]

  • Understanding Osmium: Properties, Uses, and Challenges - MFG Shop. Available at: [Link]

  • SODIUM PERIODATE - Ataman Kimya. Available at:[Link]

Sources

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